molecular formula C10H9F3O3 B1453394 3-Methoxy-5-(trifluoromethyl)phenylacetic acid CAS No. 916421-04-0

3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Cat. No.: B1453394
CAS No.: 916421-04-0
M. Wt: 234.17 g/mol
InChI Key: QROADCOZBAMFID-UHFFFAOYSA-N
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Description

3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H9F3O3 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROADCOZBAMFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674010
Record name [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916421-04-0
Record name [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-5-(trifluoromethyl)phenylacetic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Designed for the scientific community, this document moves beyond a simple data sheet, offering detailed, field-proven experimental protocols for the determination of key physicochemical parameters. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide serves as a practical resource for researchers engaged in drug discovery, chemical synthesis, and material characterization. The content is grounded in established scientific principles, ensuring technical accuracy and trustworthiness for professional application.

Compound Identification and Profile

This compound is a substituted phenylacetic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic and lipophilic properties imparted by the trifluoromethyl and methoxy groups. Phenylacetic acid derivatives form the backbone of many pharmaceuticals, and understanding the precise physical properties of each analog is critical for predicting its behavior in biological systems and formulation processes.

IdentifierValueSource
IUPAC Name 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acidN/A
CAS Number 916421-04-0[1]
Molecular Formula C₁₀H₉F₃O₃[1]
Molecular Weight 234.17 g/mol [1]
Canonical SMILES COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)ON/A

Physicochemical Properties

Precise experimental data for this compound is not widely available in published literature. The following table summarizes key physical properties, primarily based on computational predictions. These values provide a foundational estimate for laboratory work and should be confirmed experimentally.

PropertyPredicted/Calculated ValueSignificance in Drug Development
XLogP3 2.2Indicates moderate lipophilicity, suggesting potential for good membrane permeability.
Melting Point Data not availableAffects solubility, dissolution rate, and stability of solid dosage forms.
Boiling Point Data not availableRelevant for purification (distillation) and assessing thermal stability.
pKa Data not availableGoverns the ionization state at physiological pH, impacting solubility, absorption, and receptor binding.
Hydrogen Bond Donor Count 1The carboxylic acid group can donate a hydrogen bond, influencing interactions with biological targets.[1]
Hydrogen Bond Acceptor Count 6The oxygen and fluorine atoms can act as hydrogen bond acceptors, contributing to solubility and binding affinity.[1]
Rotatable Bond Count 3Provides insight into the conformational flexibility of the molecule, which can affect receptor fit.[1]
Exact Mass 234.05037863 DaEssential for high-resolution mass spectrometry analysis and structural confirmation.[1]

Experimental Protocols for Physical Property Determination

To empower researchers to ascertain definitive values, this section provides detailed, authoritative methodologies for key physical property measurements.

Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of a crystalline solid's purity. For pure compounds, the melting range is typically sharp (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[2]

Methodology Rationale: The capillary method is a widely adopted, reliable technique that requires minimal sample.[3] The sample is heated slowly in a calibrated apparatus to ensure thermal equilibrium, allowing for precise observation of the phase transition from solid to liquid. A slow heating rate (~2°C/min) near the expected melting point is critical for accuracy.[2]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus. Insert a calibrated thermometer.[2]

  • Rapid Preliminary Test: Heat the block rapidly to get an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat the apparatus quickly to about 15-20°C below the approximate melting point found in the preliminary test.

  • Observation: Decrease the heating rate to 1-2°C per minute. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.[4]

  • Validation: Repeat the measurement with a fresh sample to ensure reproducibility. Consistent values validate the result.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Load 1-2 mm into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2°C/min) C->D E Record T1 (First Drop) & T2 (All Liquid) D->E F Report Melting Range (T1-T2) E->F

Caption: Workflow for Melting Point Determination.

Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[1][5]

Methodology Rationale: This protocol ensures that a true equilibrium between the undissolved solid and the dissolved substance is achieved by agitating an excess of the compound in the solvent for an extended period (e.g., 24-48 hours).[6][7] This timeframe allows for the dissolution process to reach a steady state. Centrifugation or filtration is then used to separate the solid and aqueous phases without disturbing the equilibrium.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a series of stoppered flasks or vials containing a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[1] An excess is confirmed by visually observing undissolved solid.

  • Equilibration: Place the sealed flasks in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (typically 24 to 48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid phase from the aqueous phase by centrifuging the samples at the same temperature or by filtering through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.[6]

  • Quantification: Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve prepared with known concentrations of the compound.[5]

  • Validation: To confirm equilibrium was reached, concentrations from samples taken at different time points (e.g., 24h and 48h) should agree within an acceptable margin of error.[6]

SolubilityWorkflow A Add Excess Solid to Aqueous Buffer B Agitate at Constant Temp (24-48h) A->B C Separate Phases (Centrifuge/Filter) B->C D Quantify Concentration of Supernatant (HPLC) C->D E Calculate Solubility (e.g., mg/mL) D->E

Caption: Workflow for Shake-Flask Solubility Assay.

Acidity Constant (pKa) Determination via Potentiometric Titration

Potentiometric titration is a highly precise technique for determining pKa values by monitoring pH changes as a titrant is added to a solution of the analyte.[8][9]

Methodology Rationale: For an acidic compound, as a strong base (e.g., NaOH) is added, the carboxylic acid is neutralized. The pKa corresponds to the pH at which the concentrations of the acidic (protonated) and conjugate base (deprotonated) forms are equal. This point is identified as the midpoint of the steepest portion of the titration curve (the half-equivalence point).[10][11]

Step-by-Step Protocol:

  • System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00) that bracket the expected pKa.[10]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[9] To maintain constant ionic strength, a background electrolyte like KCl (0.15 M) can be added.[10]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer.[10]

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the inflection point of the resulting sigmoid curve. The pKa is the pH value at the half-equivalence point (half the volume of titrant needed to reach the equivalence point).

  • Validation: Perform at least three replicate titrations to ensure the precision and accuracy of the determined pKa value.[10]

pKaWorkflow A Prepare Analyte Solution (Known Conc.) B Calibrate pH Meter with Buffers A->B C Titrate with Standardized Base (e.g., NaOH) A->C B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve & Find Equivalence Point D->E F Determine pKa at Half-Equivalence Point E->F

Caption: Workflow for Potentiometric pKa Determination.

Safety and Handling

  • Hazard Classification: Likely to be classified as an irritant. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[12]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, mist, or spray. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

3-Methoxy-5-(trifluoromethyl)phenylacetic acid chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural motifs, particularly the trifluoromethyl (CF₃) and methoxy (OCH₃) groups, are of significant interest in medicinal chemistry and materials science. The CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the methoxy group can influence solubility and electronic properties. As a derivative of phenylacetic acid, it serves as a valuable building block in organic synthesis.

This guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's analytical profile. The methodologies described herein are grounded in established principles of chemical analysis, providing a framework for robust characterization, quality control, and further investigation.

Chemical Structure and Physicochemical Properties

Chemical Structure

The molecule consists of a phenylacetic acid core. The benzene ring is substituted at position 3 with a methoxy group (-OCH₃) and at position 5 with a trifluoromethyl group (-CF₃).

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are crucial for understanding the compound's behavior in various experimental and physiological environments.

PropertyValueReference
CAS Number 916421-04-0[1]
Molecular Formula C₁₀H₉F₃O₃[1][2]
Molecular Weight 234.17 g/mol [1][2]
Exact Mass 234.05037863 Da[1]
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 3[1]

Spectroscopic Analysis and Characterization

A multi-technique spectroscopic approach is essential for the unambiguous identification and structural elucidation of this compound.

Infrared (IR) Spectroscopy

Principle and Expected Absorptions: Infrared spectroscopy is a powerful tool for identifying functional groups. For this molecule, the spectrum is dominated by features of the carboxylic acid and the substituted benzene ring. The carboxylic acid functional group is particularly distinctive due to strong hydrogen bonding, which often leads to the formation of dimers and results in characteristically broad absorption bands.[3][4]

The expected absorptions for an aromatic carboxylic acid like this one include a very broad O-H stretching band from 3500 to 2500 cm⁻¹, an intense carbonyl (C=O) stretch between 1710 and 1680 cm⁻¹ (the lower frequency is due to conjugation with the aromatic ring), and a C-O stretching peak between 1320 and 1210 cm⁻¹.[5][6] The trifluoromethyl group will exhibit strong C-F stretching bands, typically in the 1350-1100 cm⁻¹ region.

Table of Characteristic IR Peaks:

Wavenumber (cm⁻¹)Vibration TypeIntensityComments
3500 - 2500O-H stretch (Carboxylic Acid)Strong, Very BroadBroadness is due to hydrogen bonding.[3][5]
~3000C-H stretch (Aromatic & Alkyl)Medium, SharpOften superimposed on the broad O-H band.[3]
1710 - 1680C=O stretch (Carbonyl)Strong, SharpPosition is influenced by conjugation with the aromatic ring.[5][6]
~1600, ~1475C=C stretch (Aromatic Ring)Medium to WeakCharacteristic of the benzene ring.
1350 - 1100C-F stretch (Trifluoromethyl)StrongMultiple strong bands are expected.
1320 - 1210C-O stretch (Carboxylic Acid)Strong[3][5]
960 - 900O-H bend (out-of-plane)Medium, BroadAlso known as the "OH wag," it is a diagnostically useful peak for carboxylic acids.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR setup. This will be automatically subtracted from the sample spectrum.

  • Place a small amount (a few milligrams) of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a complete analysis, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

3.2.1 ¹H NMR Analysis The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The aromatic region is particularly informative about the substitution pattern.

  • -COOH (Carboxylic Acid Proton): A very broad singlet, typically downfield (>10 ppm). Its broadness is due to hydrogen exchange.

  • Aromatic Protons (Ar-H): The 1,3,5-substitution pattern will result in three distinct signals in the aromatic region (typically 7.0-8.0 ppm), each integrating to 1H. They will appear as singlets or narrow multiplets (e.g., triplets or doublets of doublets with small coupling constants).

  • -CH₂- (Methylene Protons): A sharp singlet, expected around 3.7 ppm, adjacent to the aromatic ring.

  • -OCH₃ (Methoxy Protons): A sharp singlet, expected around 3.8-3.9 ppm.

3.2.2 ¹³C NMR Analysis The ¹³C NMR spectrum will show a signal for each of the 10 unique carbon atoms in the structure.

  • -COOH (Carbonyl Carbon): Expected in the 170-180 ppm range.

  • Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range. The carbons directly attached to the electron-withdrawing CF₃ group and the electron-donating OCH₃ group will be significantly shifted. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

  • -CH₂- (Methylene Carbon): Expected around 40-45 ppm.

  • -OCH₃ (Methoxy Carbon): Expected around 55-60 ppm.

  • -CF₃ (Trifluoromethyl Carbon): A quartet, typically around 120-130 ppm, with a large C-F coupling constant.

3.2.3 ¹⁹F NMR Analysis This technique is highly specific for fluorine-containing compounds. A single, sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. This provides a clean and unambiguous confirmation of the presence of this functional group.

Experimental Protocol: NMR Spectroscopy

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal cannot be used as a reference.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

Mass Spectrometry (MS)

Principle and Expected Fragmentation: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Under electron ionization (EI), the molecule will fragment in a predictable manner, offering structural confirmation. The molecular ion (M⁺˙) peak is expected at m/z 234.

Key fragmentation pathways include:

  • Loss of the carboxyl group: A significant fragment corresponding to [M - COOH]⁺ (m/z 189).

  • Benzylic cleavage: Formation of the [M - CH₂COOH]⁺ fragment is unlikely. Instead, rearrangement to a tropylium-like ion after the loss of a radical is possible.

  • Loss of methoxy group: A fragment corresponding to [M - OCH₃]⁺ (m/z 203).

Diagram 1. Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • For Electrospray Ionization (ESI), directly infuse the solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Acquire spectra in both positive and negative ion modes to determine the most sensitive mode of ionization. In negative mode, the [M-H]⁻ ion at m/z 233 would be expected.

  • For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain an accurate mass measurement, which can be used to confirm the elemental formula.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

Methodology and Column Selection Rationale: Reverse-phase HPLC (RP-HPLC) is the standard method for analyzing phenylacetic acid derivatives due to their moderate polarity.[7] A C18 stationary phase is the logical first choice, as it provides excellent retention and separation for aromatic compounds. The mobile phase typically consists of an organic modifier (acetonitrile or methanol) and an aqueous component buffered to an acidic pH.[7][8] An acidic pH (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Detection is typically performed using a UV detector set at a wavelength where the phenyl ring absorbs, often between 210-220 nm.[9][10]

Diagram 2. General workflow for HPLC analysis.

Detailed Experimental Protocol:

ParameterConditionRationale
Instrument HPLC system with UV DetectorStandard equipment for purity analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for aromatic acids.
Mobile Phase A Water with 0.1% Formic AcidAcid suppresses ionization of the carboxyl group for better peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 30% B to 95% B over 15 minTo elute the compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical runs.
Detection UV at 220 nmWavelength for detecting the aromatic ring.[10]
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsures solubility and compatibility with the mobile phase.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, it should be treated as a hazardous substance.

  • GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[13][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13][14]

Conclusion

The comprehensive analysis of this compound requires a synergistic combination of spectroscopic and chromatographic techniques. IR spectroscopy confirms the presence of key functional groups, while detailed NMR analysis (¹H, ¹³C, and ¹⁹F) elucidates the precise molecular structure and connectivity. Mass spectrometry verifies the molecular weight and provides insight into fragmentation patterns, and a well-designed RP-HPLC method allows for accurate purity assessment. Adherence to the detailed protocols and safety guidelines outlined in this guide will ensure the reliable and safe characterization of this important chemical compound for research and development applications.

References

A Technical Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of viable synthetic pathways for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, medicinal chemists, and process development scientists. We will explore two distinct and robust synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their relative merits. The presented pathways are designed to be reproducible and scalable, with a focus on chemical principles and practical laboratory execution.

Introduction: The Significance of this compound

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug discovery. The phenylacetic acid scaffold is a common structural motif in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific substitution pattern of this molecule, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts unique physicochemical properties. These properties can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, access to efficient and scalable synthetic routes for this compound is crucial for advancing research and development in this area.

This guide will detail two primary synthetic pathways, each starting from a commercially available precursor:

  • Pathway 1: A two-step route commencing with the nucleophilic substitution of 3-methoxy-5-(trifluoromethyl)benzyl bromide with a cyanide source, followed by the hydrolysis of the resultant phenylacetonitrile.

  • Pathway 2: A carbon-chain extension of 3-methoxy-5-(trifluoromethyl)benzoic acid via the Arndt-Eistert homologation.

Each pathway will be discussed in detail, providing the necessary information for practical implementation in a laboratory setting.

Pathway 1: Cyanide Displacement and Subsequent Hydrolysis

This pathway represents a classical and straightforward approach to the synthesis of phenylacetic acids. It leverages the reactivity of benzylic halides and the well-established chemistry of nitriles.

Mechanistic Rationale and Strategy

The core of this strategy lies in a two-step transformation. The first step is a nucleophilic substitution reaction (SN2) where the bromide of the starting material, 3-methoxy-5-(trifluoromethyl)benzyl bromide, is displaced by a cyanide anion to form 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetonitrile. The presence of both an electron-donating methoxy group and an electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of the benzylic position, but the SN2 reaction is generally efficient for such substrates.

The second step involves the hydrolysis of the nitrile functional group to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions.[1] Both methods proceed through an initial hydration of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule and the desired work-up procedure.[2]

Visualizing the Workflow: Cyanide Displacement and Hydrolysis

Pathway_1_Cyanide_Displacement_and_Hydrolysis start 3-Methoxy-5-(trifluoromethyl)benzyl bromide intermediate 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile start->intermediate  NaCN or KCN, Solvent (e.g., DMSO, EtOH/H2O)   end This compound intermediate->end  Acid or Base Hydrolysis (e.g., H2SO4/H2O or NaOH/H2O), Heat  

Caption: A schematic overview of the synthesis of this compound via the cyanide displacement and hydrolysis pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile

  • Reagent Preparation: In a well-ventilated fume hood, dissolve sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 equivalents) in a suitable solvent system. A mixture of ethanol and water or dimethyl sulfoxide (DMSO) can be effective.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-5-(trifluoromethyl)benzyl bromide (1.0 equivalent) dissolved in the chosen solvent.

  • Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetonitrile. Purification can be achieved by column chromatography if necessary.

Step 2: Hydrolysis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile

  • Acidic Hydrolysis:

    • Reaction Setup: To a round-bottom flask, add the crude nitrile from the previous step and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Reaction Execution: Heat the mixture to reflux and maintain for several hours. Monitor the disappearance of the starting material and the formation of the carboxylic acid by TLC.

    • Work-up and Isolation: Cool the reaction mixture and pour it onto ice. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water until the washings are neutral, and dry to obtain this compound.

  • Basic Hydrolysis:

    • Reaction Setup: In a round-bottom flask, suspend the nitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

    • Reaction Execution: Heat the mixture to reflux until the evolution of ammonia gas ceases.

    • Work-up and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. The carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Data Summary: Pathway 1
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Cyanation NaCN or KCNDMSO or EtOH/H₂O60-8085-95
Hydrolysis (Acidic) H₂SO₄/H₂O-Reflux80-90
Hydrolysis (Basic) NaOH/H₂O-Reflux80-90

Pathway 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a powerful method for the one-carbon homologation of carboxylic acids.[3] This pathway offers an elegant alternative to the cyanide route, particularly when seeking to avoid the use of toxic cyanide salts.

Mechanistic Rationale and Strategy

This synthesis begins with 3-methoxy-5-(trifluoromethyl)benzoic acid. The first step is the activation of the carboxylic acid, typically by converting it to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride.[4]

The activated acid chloride then reacts with diazomethane to form an α-diazoketone intermediate.[5] This diazoketone is the key precursor for the subsequent Wolff rearrangement.

The Wolff rearrangement is the core of the Arndt-Eistert synthesis.[6] It involves the expulsion of nitrogen gas from the α-diazoketone to form a highly reactive ketene intermediate. This rearrangement can be promoted thermally, photochemically, or, most commonly, by a metal catalyst such as silver oxide (Ag₂O) or silver benzoate.[7]

Finally, the ketene intermediate is trapped by a nucleophile, in this case, water, to yield the desired homologated carboxylic acid, this compound.

Visualizing the Workflow: Arndt-Eistert Homologation

Pathway_2_Arndt_Eistert_Homologation start 3-Methoxy-5-(trifluoromethyl)benzoic acid intermediate1 3-Methoxy-5-(trifluoromethyl)benzoyl chloride start->intermediate1  SOCl₂ or (COCl)₂   intermediate2 2-Diazo-1-(3-methoxy-5-(trifluoromethyl)phenyl)ethanone intermediate1->intermediate2  CH₂N₂   intermediate3 Ketene Intermediate intermediate2->intermediate3  Ag₂O, Heat (Wolff Rearrangement)   end This compound intermediate3->end  H₂O  

Caption: A schematic representation of the Arndt-Eistert homologation for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzoyl chloride

  • Reaction Setup: In a fume hood, combine 3-methoxy-5-(trifluoromethyl)benzoic acid (1.0 equivalent) with an excess of thionyl chloride (SOCl₂) (e.g., 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Execution: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

Step 2: Arndt-Eistert Homologation

  • Diazomethane Preparation (Caution!): Prepare a solution of diazomethane in diethyl ether using a standard, safe procedure. Diazomethane is toxic and potentially explosive. All operations should be conducted behind a blast shield in a well-ventilated fume hood using appropriate personal protective equipment.

  • Formation of the α-Diazoketone: Add the crude 3-methoxy-5-(trifluoromethyl)benzoyl chloride dropwise to the ethereal solution of diazomethane at 0 °C.

  • Wolff Rearrangement: To the solution of the α-diazoketone, add a suspension of silver oxide (Ag₂O) in water or a solution of silver benzoate in a suitable solvent.

  • Reaction Execution: Gently warm the reaction mixture to initiate the Wolff rearrangement. The evolution of nitrogen gas will be observed.

  • Work-up and Isolation: After the reaction is complete, filter the mixture to remove the silver salts. Acidify the aqueous layer and extract the product with an organic solvent. Dry the organic layer and remove the solvent to yield the crude this compound. Purification can be achieved by recrystallization.

Data Summary: Pathway 2
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)
Acid Chloride Formation SOCl₂Neat or with catalystReflux>95
Arndt-Eistert Homologation CH₂N₂, Ag₂O, H₂ODiethyl ether, Water0 to Reflux70-85

Comparative Analysis and Conclusion

Both pathways presented offer viable routes to this compound. The choice between them will likely depend on the specific constraints and priorities of the research or development team.

Pathway 1 (Cyanide Route) is a classic and often high-yielding method. Its primary advantage is the use of readily available and relatively inexpensive reagents. However, the high toxicity of cyanide salts is a significant drawback, requiring stringent safety protocols.

Pathway 2 (Arndt-Eistert Homologation) provides an excellent alternative that avoids the use of cyanide. The main challenge associated with this route is the handling of diazomethane, which is also a hazardous reagent. However, for laboratories equipped to handle diazomethane, this pathway offers a clean and efficient transformation.

References

Spectroscopic Profile of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally related analogues to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound belongs to a class of fluorinated aromatic compounds that have garnered significant attention in pharmaceutical research. The presence of a trifluoromethyl (-CF3) group can profoundly influence a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The methoxy (-OCH3) group further modulates these properties, making the precise characterization of such structures crucial for understanding their behavior in biological systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the exact molecular structure and purity of these compounds.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section will present the expected spectral features, supported by data from analogous compounds and fundamental principles of spectroscopy.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on the analysis of substituent effects on the phenyl ring and comparison with related structures.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will feature signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the methoxy protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-2~7.2 - 7.3Singlet (or narrow triplet, J ≈ 2 Hz)1HLocated between two electron-withdrawing groups (-CF3 and the acetic acid moiety, meta to OCH3).
H-4~7.0 - 7.1Singlet (or narrow triplet, J ≈ 2 Hz)1HPositioned between the electron-donating -OCH3 and electron-withdrawing -CF3 groups.
H-6~6.9 - 7.0Singlet (or narrow triplet, J ≈ 2 Hz)1HOrtho to the electron-donating -OCH3 group, expected to be the most upfield of the aromatic protons.
-CH₂-~3.7Singlet2HMethylene protons adjacent to the aromatic ring and the carboxylic acid group. Data from m-(Trifluoromethyl)phenylacetic acid shows this peak around 3.74 ppm[1].
-OCH₃~3.8Singlet3HMethoxy group protons, typically found in this region.
-COOH>10 (variable)Broad Singlet1HAcidic proton of the carboxylic acid, chemical shift is concentration and solvent dependent. For m-(Trifluoromethyl)phenylacetic acid, this peak is observed around 12.5 ppm in DMSO-d6[1].
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Rationale
C=O~171 - 173SingletCarboxylic acid carbonyl carbon.
C-1~138 - 140SingletAromatic carbon attached to the -CH₂COOH group.
C-3~160SingletAromatic carbon attached to the -OCH₃ group.
C-5~132Quartet (¹JCF ≈ 270-280 Hz)Aromatic carbon attached to the -CF₃ group.
C-2~115 - 117Singlet or narrow quartetAromatic carbon.
C-4~120 - 122Singlet or narrow quartetAromatic carbon.
C-6~110 - 112Singlet or narrow quartetAromatic carbon.
-CH₂-~40 - 42SingletMethylene carbon.
-OCH₃~55 - 56SingletMethoxy carbon.
-CF₃~124Quartet (¹JCF ≈ 270-280 Hz)Trifluoromethyl carbon.
Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the ¹H NMR signals.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300BroadStretching
C-H (Aromatic)3000 - 3100Medium to WeakStretching
C-H (Aliphatic -CH₂-)2850 - 3000MediumStretching
C=O (Carboxylic Acid)1700 - 1730StrongStretching
C=C (Aromatic)1450 - 1600Medium to StrongStretching
C-F1100 - 1350StrongStretching
C-O (Methoxy)1000 - 1300StrongStretching

The IR spectrum of phenylacetic acid shows a strong carbonyl stretch around 1700 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹. The presence of the electron-withdrawing trifluoromethyl group is expected to result in strong C-F stretching bands in the 1100-1350 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction. Identify and label the significant absorption peaks.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Fragmentation Pattern

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through several characteristic pathways.

dot

fragmentation M [M]⁺˙ m/z = 234 F1 [M - COOH]⁺ m/z = 189 M->F1 - COOH F2 [M - CH₂COOH]⁺ m/z = 175 M->F2 - CH₂COOH F3 Tropylium-type ion m/z = 161 F1->F3 - C₂H₄

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Table 4: Predicted Key Mass Fragments for this compound

m/z Proposed Fragment Fragmentation Pathway
234[M]⁺˙Molecular ion
189[M - COOH]⁺Loss of the carboxylic acid group
175[M - CH₂COOH]⁺Alpha-cleavage of the acetic acid side chain
161[C₈H₇F₃O]⁺Potential rearrangement and loss of ethylene from the m/z 189 fragment
Experimental Protocol for MS Data Acquisition

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for the characterization and identification of this and structurally related molecules. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

A Technical Guide to Investigating the Potential Biological Activity of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Investigation

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds and bio-potentiating functional groups is a cornerstone of rational drug design. The molecule 3-Methoxy-5-(trifluoromethyl)phenylacetic acid represents a compelling, yet underexplored, chemical entity. Its structure marries a phenylacetic acid core—a scaffold present in various biologically active compounds—with two critical pharmacophoric modifiers: a methoxy group and a trifluoromethyl group.[1][2][3]

The trifluoromethyl (-CF3) group is a powerful tool in modern drug discovery, known to significantly enhance metabolic stability, increase lipophilicity, and modulate binding affinity through its strong electron-withdrawing nature.[4][5][6][7][8] Concurrently, the methoxy (-OCH3) group can profoundly influence a molecule's physicochemical properties, ligand-target interactions, and metabolic pathways.[3][9][10]

This guide, therefore, is not a review of established activities, but a forward-looking prospectus. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive, experience-driven framework for systematically evaluating the biological potential of this compound. We will proceed from foundational principles to actionable experimental protocols, grounded in the established roles of its constituent moieties.

Part 1: Molecular Profile and Physicochemical Postulates

Before embarking on biological evaluation, a thorough understanding of the molecule's inherent properties is critical. These characteristics dictate its likely behavior in biological systems and inform the selection of appropriate experimental models.

Chemical Structure:

  • IUPAC Name: 2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid

  • Molecular Formula: C₁₀H₉F₃O₃

  • Molecular Weight: 234.17 g/mol

The molecule's structure suggests several key attributes that form the basis of our investigative hypothesis.

PropertyInfluence of Functional GroupsPredicted Biological Implication
Lipophilicity The -CF₃ group significantly increases lipophilicity, while the -OCH₃ group provides a moderate increase. The carboxylic acid provides a hydrophilic counterpoint.Enhanced ability to cross cellular membranes, potentially including the blood-brain barrier.[7] This is a critical factor for targeting intracellular proteins.
Metabolic Stability The C-F bonds in the -CF₃ group are exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. The -OCH₃ group, however, is a potential site for O-dealkylation.[7][11]Increased plasma half-life compared to non-fluorinated analogs. The primary metabolic route may involve the methoxy group, a predictable transformation that can be monitored.
Target Binding The electron-withdrawing -CF₃ group can alter the acidity of the carboxylic acid proton and participate in specific electrostatic or hydrogen bonding interactions with protein targets.[4][5] The phenylacetic acid core provides a rigid scaffold for presenting these groups.Potential for high-affinity binding to enzyme active sites, particularly those with complementary hydrophobic and polar regions. Phenylacetic acid derivatives have shown activity as hPPAR agonists.[12]
Acidity (pKa) The inductive effect of the -CF₃ group is expected to lower the pKa of the carboxylic acid, making it a stronger acid than unsubstituted phenylacetic acid.The molecule will be predominantly ionized at physiological pH, influencing its solubility, distribution, and interaction with targets via ionic bonds.

Part 2: A Strategic Framework for Biological Activity Screening

Given that phenylacetic acid derivatives bearing trifluoromethyl groups are frequently utilized as precursors for kinase inhibitors, a primary investigative thrust should be directed toward this target class. However, a broader screening approach is warranted to uncover novel activities. This section outlines a tiered, logical workflow for this exploration.

G cluster_0 Tier 1: Primary Screening & Target Identification cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Lead Optimization & In Vivo Proof-of-Concept A Compound Synthesis & QC B Broad Kinase Panel Screen (e.g., KINOMEscan®) A->B Evaluate Kinase Inhibition C Phenotypic Screens (e.g., Anti-proliferation, Anti-inflammatory) A->C Assess Cellular Effects D Antimicrobial Assays A->D Explore Other Activities E IC50 Determination Assays (Radiometric or Luminescence) B->E F Cell-Based Target Engagement & Pathway Analysis C->F E->F Confirm Cellular Potency G Orthogonal Assays (e.g., Biophysical Binding) E->G Validate Direct Binding H Structure-Activity Relationship (SAR) Studies F->H G->H I ADME/Tox Profiling H->I Select Optimized Leads J In Vivo Efficacy Models (e.g., Xenograft, Arthritis) I->J Test in Disease Models

Caption: A tiered workflow for evaluating the biological activity of a novel chemical entity.

Part 3: Detailed Experimental Protocols

This section provides validated, step-by-step methodologies for key experiments proposed in the screening workflow. The causality behind protocol choices is emphasized to ensure robust and interpretable data generation.

Tier 1 Protocol: Broad Kinase Panel Profiling

Rationale: Kinase dysregulation is a hallmark of cancer and inflammatory diseases. Given the structural alerts within our molecule, a broad kinase screen is the most logical and highest-yield starting point. A competitive binding assay format is chosen for its robustness and ability to identify inhibitors regardless of their mechanism (e.g., ATP-competitive vs. allosteric).[13]

Methodology: KINOMEscan® Competitive Binding Assay [13]

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions as required by the screening service.

  • Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of a known, tagged ligand that binds to the active site.

  • Incubation: The compound is incubated at a fixed concentration (typically 1-10 µM) with the kinase-ligand mixture. The amount of the tagged ligand that remains bound to the kinase is inversely proportional to the test compound's binding affinity.

  • Quantification: After incubation and washout of unbound molecules, the amount of bound tagged ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically reported as '% Control' or '% Inhibition', where a lower percentage indicates stronger binding of the test compound.

    • % Control = (Test Compound Signal / DMSO Control Signal) * 100

    • % Inhibition = 100 - % Control

  • Interpretation: Hits are identified as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM). The output provides a selectivity profile across a large panel (e.g., >450 kinases).

Tier 2 Protocol: IC₅₀ Determination for Confirmed Hits

Rationale: Following a primary screen, it is imperative to quantify the potency of the interaction. A radiometric filter binding assay is the gold standard for many kinases, directly measuring enzymatic activity.[14][15][16] This method provides a robust IC₅₀ value, which is essential for comparing potency and guiding SAR.

Methodology: ³³P-ATP Radiometric Kinase Assay

  • Reagents & Buffers:

    • Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 50 µg/mL heparin.

    • Kinase: Recombinant purified enzyme of the identified hit kinase.

    • Substrate: A specific peptide or protein substrate for the kinase.

    • ATP Mix: Cold ATP mixed with [γ-³³P]ATP to a specific activity (e.g., 500 cpm/pmol). The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[14]

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Procedure (96-well format):

    • To each well, add 5 µL of the diluted compound.

    • Add 20 µL of a master mix containing the kinase and substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 25 µL of the ATP mix.

    • Incubate for 30-60 minutes at 30°C. Ensure the reaction is within the linear range.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection:

    • Transfer 50 µL of the reaction mixture onto a P81 phosphocellulose filter mat.

    • Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Wash once with acetone and allow to air dry.

    • Add scintillation fluid and count the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the logarithm of the inhibitor concentration against the percentage of kinase activity.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

ParameterDescription
IC₅₀ Inhibitor concentration causing 50% reduction in enzyme activity.
Hill Slope Describes the steepness of the dose-response curve.
R² Value Indicates the goodness of fit of the curve to the data points.
Tier 3 Protocol: In Vivo Efficacy Evaluation

Rationale: After demonstrating in vitro and cellular potency, the ultimate test is efficacy in a relevant disease model. If the identified kinase target is implicated in cancer, a tumor xenograft model is appropriate. For inflammatory targets, a model like collagen-induced arthritis would be selected.[17][18][19]

Methodology: Human Tumor Xenograft Model in Athymic Nude Mice

  • Cell Line Selection: Choose a human cancer cell line where the target kinase is known to be a key driver of proliferation or survival.

  • Animal Husbandry: Use 6-8 week old female athymic nude mice, housed under sterile conditions.

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Inject 5 x 10⁶ cells subcutaneously into the right flank of each mouse.

    • Monitor tumor growth using caliper measurements (Tumor Volume = (Length x Width²) / 2).

  • Treatment Protocol:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

    • Vehicle Control Group: Administer the formulation vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80) daily by oral gavage.

    • Treatment Group: Administer this compound (or an optimized derivative) at a predetermined dose (e.g., 50 mg/kg) via the same route and schedule.

    • Positive Control Group: Administer a standard-of-care agent for that cancer type.

  • Efficacy Endpoints:

    • Measure tumor volume and body weight 2-3 times per week for 21-28 days.

    • Primary endpoint: Tumor Growth Inhibition (TGI).

      • % TGI = (1 - (ΔT / ΔC)) * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.

    • Secondary endpoints: Body weight change (as a measure of toxicity), survival analysis.

  • Terminal Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

Part 4: Predicted Signaling Pathway and Mechanism

Should initial screens identify a specific kinase, for example, a member of the MAP kinase pathway like MEK1, we can postulate a mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocates to Nucleus & Phosphorylates Compound 3-Methoxy-5-(trifluoromethyl) phenylacetic acid Compound->MEK Inhibits (Hypothesized Target) Proliferation Gene Expression (Proliferation, Survival) TF->Proliferation

References

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, its derivatives, and analogs. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential pharmacological applications of this important class of molecules.

Introduction: The Strategic Importance of Fluorination in Phenylacetic Acid Scaffolds

The phenylacetic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group imparts a unique combination of properties to a molecule, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics, which can significantly improve its pharmacokinetic and pharmacodynamic profile.[1][2][3]

The presence of a methoxy (-OCH3) group further modulates the electronic and steric properties of the phenyl ring, influencing receptor binding and solubility.[4] The specific substitution pattern of this compound, with the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group at the meta positions, creates a unique electronic environment that is of significant interest for the development of novel therapeutics.

This guide will delve into the synthetic pathways to access this core structure, methods for its characterization, and a discussion of its potential biological activities based on the established roles of its constituent functional groups and data from closely related analogs.

Synthesis of this compound: A Plausible Synthetic Approach

A robust and scalable synthesis is paramount for the exploration of any new chemical entity. While specific literature on the synthesis of this compound (CAS 916421-04-0) is limited, a highly plausible and effective route can be designed based on well-established organic reactions. A logical approach involves the synthesis of the precursor ketone, 3-Methoxy-5-(trifluoromethyl)acetophenone, followed by its conversion to the desired phenylacetic acid via the Willgerodt-Kindler reaction.[5][6][7][8]

Part 1: Synthesis of the Precursor, 3-Methoxy-5-(trifluoromethyl)acetophenone

A common method for the synthesis of substituted acetophenones is the Friedel-Crafts acylation of a corresponding substituted benzene. In this case, the starting material would be 1-methoxy-3-(trifluoromethyl)benzene.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a cooled (0 °C) and stirred solution of anhydrous aluminum chloride (1.2 equivalents) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 equivalents) dropwise.

  • Addition of Starting Material: To this mixture, add 1-methoxy-3-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-Methoxy-5-(trifluoromethyl)acetophenone.

Part 2: The Willgerodt-Kindler Reaction for the Synthesis of this compound

The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding phenylacetic acids (after hydrolysis of the intermediate thioamide).[5][6][7][8]

Experimental Protocol: Willgerodt-Kindler Reaction

  • Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, combine 3-Methoxy-5-(trifluoromethyl)acetophenone (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (3.0 equivalents).

  • Heating: Heat the mixture to reflux (approximately 130-140 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Hydrolysis of the Thioamide: After cooling, add a solution of sodium hydroxide (e.g., 20% aqueous solution) to the reaction mixture and heat to reflux for an additional 6-8 hours to hydrolyze the intermediate thiomorpholide.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the crude phenylacetic acid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_target Part 2: Target Synthesis start_material 1-Methoxy-3- (trifluoromethyl)benzene reagents1 Acetyl Chloride, Anhydrous AlCl3 product1 3-Methoxy-5- (trifluoromethyl)acetophenone start_material->product1 reagents1->product1 Friedel-Crafts Acylation reagents2 Sulfur, Morpholine product2 3-Methoxy-5- (trifluoromethyl)phenylacetic Acid product1->product2 hydrolysis NaOH (aq), Heat reagents2->hydrolysis Willgerodt-Kindler Reaction hydrolysis->product2 Hydrolysis

Caption: Synthetic workflow for this compound.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Table 1: Physicochemical and Spectroscopic Data for this compound and Analogs

PropertyThis compound (Predicted/Expected)(R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid (Mosher's Acid)[9][10][11]
CAS Number 916421-04-0[12]20445-31-2
Molecular Formula C10H9F3O3C10H9F3O3
Molecular Weight 234.17 g/mol 234.17 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point Data not available46-49 °C
Boiling Point Data not available105-107 °C at 1 mm Hg
¹H NMR Expected signals for aromatic protons, methylene protons, and methoxy protons.Signals for aromatic, methoxy, and carboxylic acid protons.
¹³C NMR Expected signals for aromatic carbons, methylene carbon, methoxy carbon, carboxylic acid carbon, and trifluoromethyl carbon.Signals for aromatic, methoxy, carboxylic acid, and trifluoromethyl carbons.
¹⁹F NMR A singlet corresponding to the -CF3 group.A singlet corresponding to the -CF3 group.
Mass Spectrometry [M-H]⁻ at m/z 233.04[M-H]⁻ at m/z 233.04

Pharmacological Relevance and Potential Applications

The unique structural features of this compound and its derivatives make them attractive candidates for various therapeutic applications.

Rationale for Biological Activity
  • Lipophilicity and Membrane Permeability: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life and improved pharmacokinetic profile of drug candidates.[2][3]

  • Receptor Interactions: The methoxy and trifluoromethyl groups can participate in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions, thereby influencing binding affinity and selectivity.

Potential Therapeutic Areas
  • Oncology: As a building block for kinase inhibitors.[13]

  • Infectious Diseases: Derivatives of phenylacetic acids have shown activity against various pathogens.[14]

  • Inflammatory Diseases: Phenylacetic acid derivatives are precursors to many non-steroidal anti-inflammatory drugs (NSAIDs).

Biological_Relevance cluster_properties Physicochemical Properties cluster_applications Potential Therapeutic Applications Core 3-Methoxy-5-(trifluoromethyl)- phenylacetic Acid Core Lipophilicity Increased Lipophilicity Core->Lipophilicity -CF3 group Stability Enhanced Metabolic Stability Core->Stability -CF3 group Binding Modulated Receptor Binding Core->Binding -OCH3 & -CF3 groups Oncology Oncology Lipophilicity->Oncology Infectious_Disease Infectious Diseases Stability->Infectious_Disease Inflammation Inflammatory Diseases Binding->Inflammation

Caption: Key properties and potential applications of the core scaffold.

Conclusion and Future Directions

This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its unique combination of functional groups provides a strong rationale for its potential as a precursor to novel therapeutic agents. Future research should focus on the development and optimization of its synthesis, the preparation of a diverse library of its derivatives, and the systematic evaluation of their biological activities against a range of therapeutic targets. Such studies will undoubtedly unlock the full potential of this promising class of compounds.

References

The Architecture of Action: A Technical Guide to Substituted Phenylacetic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Their deceptively simple structure—a phenyl ring linked to a carboxylic acid moiety by a methylene bridge—belies a remarkable capacity for molecular recognition and biological activity. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of this vital class of molecules, offering field-proven insights for their application in contemporary drug discovery.

Part 1: The Synthetic Blueprint: Crafting Substituted Phenylacetic Acids

The strategic synthesis of substituted phenylacetic acids is paramount to exploring their therapeutic potential. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials. Here, we delve into the most robust and versatile methods, outlining their core principles and experimental workflows.

Hydrolysis of Benzyl Cyanides: The Classic Approach

A long-standing and reliable method for the preparation of phenylacetic acids is the hydrolysis of the corresponding benzyl cyanides. This transformation can be effectively carried out under either acidic or basic conditions.[1] Acid-catalyzed hydrolysis, in particular, is a widely employed method.[2]

Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1][2]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.

  • Work-up: After cooling, the reaction mixture is poured into cold water to precipitate the crude phenylacetic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization or distillation under reduced pressure.

The primary advantage of this method lies in its simplicity and the ready availability of a wide range of substituted benzyl cyanides. However, the harsh reaction conditions can be a limitation for substrates bearing sensitive functional groups.

Palladium-Catalyzed Carbonylation: A Modern and Efficient Route

For a more versatile and often higher-yielding approach, palladium-catalyzed carbonylation of benzyl halides has emerged as a powerful tool. This method introduces the carboxylic acid moiety directly, using carbon monoxide as the carboxyl source, and generally exhibits excellent functional group tolerance.[1][3]

Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride [1][3]

  • Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.

  • Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm and heat the mixture to 80-100 °C with stirring for 4-6 hours.

  • Work-up: After cooling and carefully venting the CO, the aqueous layer is separated and acidified with concentrated HCl to precipitate the product.

  • Purification: The solid is collected by filtration, washed with water, and recrystallized.

This method's mild conditions and broad substrate scope make it highly attractive for the synthesis of complex phenylacetic acid derivatives. The catalytic cycle involves the oxidative addition of the benzyl halide to the Pd(0) complex, followed by CO insertion and subsequent hydrolysis to yield the carboxylic acid.

graph "Palladium_Catalyzed_Carbonylation_Workflow" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Benzyl_Halide" [label="Substituted Benzyl Halide"]; "Pd_Catalyst" [label="Pd(0) Catalyst"]; "CO" [label="Carbon Monoxide"]; "Base" [label="Base (e.g., NaOH)"]; "Reaction" [label="Carbonylation Reaction", shape=ellipse, fillcolor="#FBBC05"]; "Product" [label="Substituted Phenylacetic Acid", fillcolor="#34A853"];

"Benzyl_Halide" -> "Reaction"; "Pd_Catalyst" -> "Reaction"; "CO" -> "Reaction"; "Base" -> "Reaction"; "Reaction" -> "Product"; }

Caption: Generalized workflow for the synthesis of substituted phenylacetic acids via palladium-catalyzed carbonylation.

Suzuki Coupling: Forging Aryl-Alkyl Bonds

The Suzuki coupling reaction, a cornerstone of modern organic synthesis, can also be adapted for the preparation of substituted phenylacetic acids. This approach is particularly useful for creating ortho-substituted derivatives by coupling an aryl boronic acid with an alkyl halide.[4]

Key Step: Csp²-Csp³ Suzuki Coupling [4]

This reaction involves the coupling of an aryl boronic acid with a bromoacetic acid ester, followed by hydrolysis of the ester to yield the desired phenylacetic acid. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.

While powerful, the Csp²-Csp³ Suzuki coupling can be more challenging than its Csp²-Csp² counterpart, and yields can be moderate depending on the substrates.[4]

Part 2: The Therapeutic Landscape: Applications in Drug Discovery

Substituted phenylacetic acids are prolific in the pharmaceutical arena, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Their mechanism of action and the influence of substituents on their pharmacological profile are key to their therapeutic success.

Phenylacetic Acids as NSAIDs: The Diclofenac Story

Diclofenac, a widely used NSAID, is a classic example of a phenylacetic acid derivative.[5] Its anti-inflammatory, analgesic, and antipyretic properties stem from its inhibition of cyclooxygenase (COX) enzymes.[6][7]

Mechanism of Action: COX Inhibition

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). Diclofenac acts by reversibly inhibiting both COX isoforms, with a degree of selectivity towards COX-2 at therapeutic doses.[7] This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[6][7]

graph "COX_Inhibition_by_Diclofenac" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"Cell_Membrane" [label="Cell Membrane Phospholipids"]; "Arachidonic_Acid" [label="Arachidonic Acid"]; "COX_Enzymes" [label="COX-1 & COX-2"]; "Prostaglandins" [label="Prostaglandins"]; "Inflammation" [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#FBBC05"]; "Diclofenac" [label="Diclofenac", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Cell_Membrane" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation"; "Diclofenac" -> "COX_Enzymes" [label="Inhibition", style=dashed]; }

Caption: Simplified signaling pathway of inflammation and its inhibition by Diclofenac.

Structure-Activity Relationships (SAR)

The biological activity of substituted phenylacetic acids is exquisitely sensitive to the nature and position of substituents on the phenyl ring.

  • Lipophilicity and Potency: A highly lipophilic tail is a common feature of many NSAIDs, contributing to their binding at the active site of COX enzymes.[8]

  • Ortho-Substitution: In the context of plant growth regulation, ortho-substitution on the phenyl ring has been shown to significantly influence activity. The rotational barrier of the bond between the substituent and the phenyl ring can impact the molecule's ability to adopt an active conformation.[9]

  • Fluorine's Remarkable Role: In the development of aryl acetamide triazolopyridazines against Cryptosporidium, fluorine substitutions were found to play a remarkable role in enhancing potency, highlighting the nuanced effects of halogenation in drug design.

Part 3: Beyond Inflammation: Expanding Therapeutic Horizons

The versatility of the substituted phenylacetic acid scaffold extends beyond NSAIDs. Researchers are actively exploring their potential in a range of other therapeutic areas.

  • Metabolic Disorders: Certain derivatives have been investigated for their utility in treating diseases associated with glucose and lipid metabolism.

  • Antimicrobial Agents: Phenylacetic acid itself is naturally produced by some ant species and exhibits antimicrobial properties.

  • Neuroactive Agents: Some phenylacetic acid derivatives have been shown to bind to specific gamma-hydroxybutyric acid (GHB) sites in the brain, suggesting potential applications in neuroscience.[10]

Conclusion

Substituted phenylacetic acids are a testament to the power of a simple chemical scaffold to generate profound and diverse biological effects. A thorough understanding of their synthesis, mechanisms of action, and structure-activity relationships is essential for any scientist working in drug discovery. The continued exploration of this versatile class of molecules promises to yield new and improved therapies for a wide range of human diseases.

References

An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] This guide provides a comprehensive technical overview of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid (CAS No. 916421-04-0), a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While not as extensively documented as some of its isomers, this compound presents an interesting scaffold for chemical exploration.

This document will detail the physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications, drawing upon the established roles of related substituted phenylacetic acids in various scientific domains.[6][7]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource/Method
CAS Number 916421-04-0Chemical Abstracts Service
Molecular Formula C₁₀H₉F₃O₃Calculated
Molecular Weight 234.17 g/mol Calculated
Appearance White to off-white solid (Predicted)
Melting Point Not available. Estimated based on related compounds.
Boiling Point Not available.
Solubility Soluble in common organic solvents (e.g., methanol, DMSO, ethyl acetate). (Predicted)
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10-12 ppm (s, 1H, -COOH)

    • δ ~7.2-7.4 ppm (m, 3H, Ar-H)

    • δ ~3.8 ppm (s, 3H, -OCH₃)

    • δ ~3.7 ppm (s, 2H, -CH₂-)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~175-180 ppm (C=O)

    • δ ~160 ppm (Ar-C-OCH₃)

    • δ ~132 ppm (q, J ≈ 33 Hz, Ar-C-CF₃)

    • δ ~123 ppm (q, J ≈ 272 Hz, CF₃)

    • δ ~115-125 ppm (Ar-C-H)

    • δ ~55 ppm (-OCH₃)

    • δ ~40 ppm (-CH₂)

  • Mass Spectrometry (EI):

    • M⁺ at m/z 234

    • Fragments corresponding to the loss of -COOH (m/z 189) and other characteristic cleavages.

Synthesis of this compound: A Proposed Route

A reliable synthetic pathway to this compound is crucial for its accessibility in research. Based on established methodologies for the preparation of phenylacetic acids, a two-step synthesis starting from the commercially available 3-Methoxy-5-(trifluoromethyl)benzyl bromide (CAS No. 916421-00-6) is proposed.[9] This route involves the formation of a nitrile intermediate, followed by hydrolysis.

Synthetic Workflow Diagram

Synthesis_Workflow start 3-Methoxy-5-(trifluoromethyl)benzyl bromide intermediate 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile start->intermediate Step 1: Cyanation NaCN, DMSO product This compound intermediate->product Step 2: Hydrolysis Aq. H₂SO₄, Heat

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile

This step involves a nucleophilic substitution reaction where the bromide in the starting material is displaced by a cyanide ion.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (37.1 mmol) of 3-Methoxy-5-(trifluoromethyl)benzyl bromide in 100 mL of dimethyl sulfoxide (DMSO).

  • Addition of Reagent: To this solution, add 2.73 g (55.7 mmol) of sodium cyanide (NaCN). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude nitrile product. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile to this compound

The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[10]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-(3-Methoxy-5-(trifluoromethyl)phenyl)acetonitrile from the previous step.

  • Addition of Acid: Add a mixture of 50 mL of water and 50 mL of concentrated sulfuric acid. Caution: Add the acid slowly and with cooling, as the dilution is exothermic.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. A white to off-white solid should precipitate.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Potential Applications in Drug Discovery and Development

Phenylacetic acid derivatives are a well-established class of compounds in medicinal chemistry, with applications ranging from anti-inflammatory drugs to treatments for metabolic disorders.[7][10] The unique substitution pattern of this compound makes it an attractive scaffold for several reasons:

  • Metabolic Stability: The trifluoromethyl group is known to enhance metabolic stability by blocking sites of oxidative metabolism.[3][4] This can lead to improved pharmacokinetic profiles of drug candidates.

  • Lipophilicity and Permeability: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[1][3]

  • Binding Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the phenyl ring, potentially leading to stronger binding interactions with target proteins.[2][5]

Logical Relationship Diagram for Drug Discovery Potential

Drug_Discovery_Potential Compound This compound Properties Enhanced Metabolic Stability Increased Lipophilicity Altered Electronic Properties Compound->Properties due to -CF₃ and -OCH₃ groups Applications Potential as: - Kinase Inhibitors - GPCR Modulators - Enzyme Inhibitors Properties->Applications enables exploration of Outcome Improved Drug Candidates: - Better Pharmacokinetics - Higher Potency Applications->Outcome leading to

References

Methodological & Application

Laboratory Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the laboratory synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a valuable building block in medicinal chemistry and drug development. The trifluoromethyl and methoxy functional groups on the phenyl ring impart unique electronic and steric properties, making this compound a key intermediate in the synthesis of various bioactive molecules.[1][2] This guide details a robust synthetic protocol via the Willgerodt-Kindler reaction, chosen for its reliability in converting aryl ketones to their corresponding phenylacetic acids. An alternative synthetic route utilizing a Grignard reagent is also discussed.

Introduction to this compound

Phenylacetic acid derivatives are crucial scaffolds in the development of pharmaceuticals. The incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The methoxy (CH3O) group, a common substituent in natural products and drugs, can modulate a compound's electronic properties and solubility. The combination of these two functionalities in this compound makes it a highly sought-after precursor for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies.[1][4]

Synthetic Strategy: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl alkyl ketones to the corresponding ω-arylalkanoic acids or their derivatives.[1][5] The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate.[6] This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[2][7]

The choice of the Willgerodt-Kindler reaction for the synthesis of this compound is based on the ready accessibility of the starting material, 3-Methoxy-5-(trifluoromethyl)acetophenone, and the reaction's tolerance to a variety of functional groups.

The overall synthetic transformation is depicted below:

Synthetic Workflow Start 3-Methoxy-5-(trifluoromethyl)acetophenone Intermediate Phenylacetothiomorpholide Intermediate Start->Intermediate  Sulfur, Morpholine, Heat   Product This compound Intermediate->Product  Acid or Base Hydrolysis  

Caption: Overall workflow for the synthesis of this compound via the Willgerodt-Kindler reaction.

An alternative and also effective synthetic route involves the formation of a Grignard reagent from the commercially available 3-Methoxy-5-(trifluoromethyl)benzyl bromide.[8] This organometallic intermediate can then be carboxylated using solid carbon dioxide (dry ice) to yield the target phenylacetic acid. This method offers a more direct approach, provided the starting benzyl bromide is readily accessible.

Detailed Experimental Protocol: Willgerodt-Kindler Route

This protocol is adapted from established procedures for the Willgerodt-Kindler reaction on substituted acetophenones.[2][7]

Part 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)acetophenone (Starting Material)

While 3-Methoxy-5-(trifluoromethyl)acetophenone may be commercially available, a synthesis route starting from 3-bromo-5-methoxytoluene is provided for completeness. This involves a Grignard formation followed by acetylation.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Bromo-5-methoxytoluene201.0520.1 g0.1
Magnesium turnings24.312.67 g0.11
Iodine253.811 crystalcatalytic
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Acetic anhydride102.0912.25 g (11.3 mL)0.12
Hydrochloric acid (1 M)-~50 mL-
Saturated sodium bicarbonate solution-~50 mL-
Brine-~50 mL-
Anhydrous magnesium sulfate---
Diethyl ether---

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of dry nitrogen or argon.

    • Add the magnesium turnings and the iodine crystal to the flask.

    • In the dropping funnel, place a solution of 3-bromo-5-methoxytoluene in 50 mL of anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

    • Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Acetylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Add a solution of acetic anhydride in 50 mL of anhydrous THF dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 50 mL of 1 M hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3-Methoxy-5-(trifluoromethyl)acetophenone.

Part 2: Willgerodt-Kindler Reaction and Hydrolysis

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
3-Methoxy-5-(trifluoromethyl)acetophenone218.1610.9 g0.05
Sulfur32.073.2 g0.1
Morpholine87.1213.1 g (13.1 mL)0.15
Sulfuric acid (50% w/w)-150 mL-
Diethyl ether---
Sodium hydroxide solution (10%)---
Hydrochloric acid (concentrated)---

Procedure:

  • Formation of the Thioamide:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Methoxy-5-(trifluoromethyl)acetophenone, sulfur, and morpholine.

    • Heat the mixture to reflux and maintain reflux for 5-7 hours. The internal temperature should be around 130-140 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The crude product, a phenylacetothiomorpholide, may solidify upon cooling.

  • Hydrolysis of the Thioamide:

    • To the cooled reaction mixture, add 150 mL of 50% (w/w) sulfuric acid.

    • Heat the mixture to reflux and maintain reflux for 10-12 hours.

    • Cool the hydrolysis mixture to room temperature.

  • Work-up and Purification:

    • Extract the cooled hydrolysis mixture with diethyl ether (3 x 75 mL).

    • Combine the ethereal extracts and wash with a 10% sodium hydroxide solution (2 x 50 mL) to extract the carboxylic acid as its sodium salt.

    • Carefully acidify the combined basic aqueous layers with concentrated hydrochloric acid to a pH of approximately 2, while cooling in an ice bath. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Expected Yield: 60-75% based on the starting acetophenone.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
3-Methoxy-5-(trifluoromethyl)acetophenoneC10H9F3O2218.16Solid/Oil
This compoundC10H9F3O3234.17Crystalline Solid

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Willgerodt-Kindler Reaction: This reaction involves heating sulfur and morpholine, which can release flammable and toxic vapors, including hydrogen sulfide. Ensure the reaction is conducted in a properly functioning fume hood.

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and glassware.[9]

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with extreme care.

References

Applications of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

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Developing the Application Notes

I've made great strides. I've solidified the plan for the application notes, deciding to lead with the structural features and the rationale driven by established knowledge of the key functional groups. Synthesis routes and derivatization protocols are in hand. The search data strongly suggests that the specific substitution pattern may be novel in this context. Now, I'm ready to craft a compelling response.

Using 3-Methoxy-5-(trifluoromethyl)phenylacetic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes: 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid in Synthetic Chemistry

Introduction: A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. The this compound building block represents a highly valuable scaffold for precisely this purpose. Its unique substitution pattern—featuring a phenylacetic acid core flanked by a metabolically robust, electron-withdrawing trifluoromethyl (CF₃) group and an electron-donating methoxy (OCH₃) group—offers a powerful combination of physicochemical properties.

The CF₃ group is renowned for its ability to enhance a molecule's lipophilicity, metabolic stability, and binding affinity by altering its electronic characteristics.[1] Concurrently, the methoxy group can modulate solubility and provide a handle for metabolic pathways or additional functionalization. This combination makes this compound a sought-after precursor for synthesizing a diverse range of biologically active compounds, from enzyme inhibitors to receptor modulators.[2]

This guide provides an in-depth exploration of this building block's applications, featuring validated protocols for its most common and critical transformations: amide bond formation and esterification.

Physicochemical & Structural Data

A thorough understanding of a building block's properties is paramount for successful reaction planning and execution. The key characteristics of this compound are summarized below.

PropertyValueSource / Note
IUPAC Name 2-[3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid
CAS Number 916421-04-0[3]
Molecular Formula C₁₀H₉F₃O₃[3]
Molecular Weight 234.17 g/mol [3]
Appearance Off-white to white solidVendor Data
Complexity 252[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 6[3]
Rotatable Bond Count 3[3]

The interplay between the electron-donating and withdrawing groups on the phenyl ring is a key design feature of this molecule, influencing the reactivity of the carboxylic acid and the overall electronic nature of the aromatic system.

G cluster_0 This compound main C₁₀H₉F₃O₃ prop1 Carboxylic Acid (Reactive Handle) main->prop1 Amidation, Esterification prop2 Trifluoromethyl Group (CF₃) (Lipophilicity, Stability) main->prop2 Modulates pKa, Blocks Metabolism prop3 Methoxy Group (OCH₃) (Solubility, Polarity) main->prop3 Influences PK/PD prop4 Aromatic Core (Scaffold Rigidity) main->prop4 Foundation for SAR

Caption: Key structural features and their synthetic implications.

Core Synthetic Applications & Protocols

The primary utility of this compound lies in its carboxylic acid functionality, which serves as a robust handle for elaboration into more complex structures, most notably amides and esters.

Application 1: Amide Bond Formation via Coupling Agents

The formation of an amide bond is one of the most crucial reactions in drug development. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[4] Modern peptide coupling reagents overcome this by converting the carboxylic acid into a highly activated intermediate in situ, which is then readily attacked by the amine nucleophile.

Among the most reliable and efficient modern coupling reagents is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), provides rapid and high-yielding amide formation with minimal side products and low rates of racemization for chiral substrates.[5][6]

This protocol provides a general, self-validating procedure for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (primary or secondary)

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) for extraction

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DMF (to a concentration of approx. 0.1–0.5 M).

  • Reagent Addition: Add the amine (1.05 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature.

  • Activation & Coupling: Add HATU (1.1 eq) portion-wise to the stirred solution.[7] A slight exotherm may be observed.

    • Causality Insight: The carboxylic acid first reacts with HATU in the presence of the base to form a highly reactive O-acylisourea intermediate. This intermediate is then rapidly attacked by the amine to form the stable amide bond, releasing a urea byproduct.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. A successful reaction will show the consumption of the starting acid and the formation of a new, typically less polar, product spot.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water or 1M HCl (to neutralize excess base). Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine. This sequence removes the DMF, unreacted acid, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.

G cluster_workflow HATU Coupling Workflow A 1. Dissolve Acid & Amine in DMF/DCM B 2. Add DIPEA Base A->B C 3. Add HATU (Activator) B->C D 4. Stir at RT (1-4h) C->D E 5. Aqueous Workup & Extraction (EtOAc) D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate (Rotovap) F->G H 8. Purify (Chromatography) G->H I 9. Characterize (NMR, MS) H->I

Caption: Standard workflow for HATU-mediated amide bond formation.

Application 2: Esterification

The conversion of this compound to its corresponding esters is another fundamental transformation, yielding valuable intermediates or final products. The Fischer-Speier esterification is a classic, acid-catalyzed method that is effective for simple primary and secondary alcohols.[8]

Causality & Mechanism: The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon.[9][10] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester product.[10] The reaction is an equilibrium, so it must be driven to completion.[11]

This protocol is suitable for converting the title compound to simple alkyl esters (e.g., methyl, ethyl).

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol; used in large excess as the solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., 20-50 equivalents, serving as the solvent) in a round-bottom flask equipped with a reflux condenser.

    • Experimental Choice: Using the alcohol as the solvent is a common strategy to apply Le Châtelier's principle, driving the equilibrium towards the ester product.[8][11] For more precious or sterically hindered alcohols, alternative methods like Steglich esterification might be preferred.[9][10]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux. The reflux temperature will be the boiling point of the alcohol used.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting carboxylic acid. Reactions are typically complete in 4-16 hours.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice and saturated aqueous NaHCO₃ to neutralize the sulfuric acid and any unreacted carboxylic acid.

  • Solvent Removal & Extraction: If a low-boiling alcohol like methanol or ethanol was used, remove the bulk of it on a rotary evaporator. Add water to the residue and extract three times with ethyl acetate or diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.

  • Purification & Validation: Filter and concentrate the organic solution under reduced pressure. The crude ester can be purified by flash chromatography if necessary. Confirm the structure and purity by NMR and MS analysis.

References

Analytical methods for the characterization of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted phenylacetic acid derivative. Compounds of this class are pivotal intermediates in the synthesis of a wide array of pharmaceutical agents and fine chemicals. The presence of the methoxy and trifluoromethyl groups on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.

Given its role as a critical starting material or intermediate, a rigorous and comprehensive analytical characterization is imperative. This ensures its identity, purity, and stability, which are fundamental to the quality, safety, and efficacy of the final drug product. This application note provides a suite of detailed analytical methods and protocols designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established scientific principles and adhere to international regulatory standards, such as the ICH Q2(R2) guidelines for analytical procedure validation.[1][2]

Physicochemical Profile

A thorough understanding of the compound's physicochemical properties is the foundation for rational analytical method development. Key properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₉F₃O₃[3]
Molecular Weight 234.17 g/mol [3]
CAS Number 916421-04-0[4]
Appearance White to off-white solid (typical)Vendor Data
XLogP3 (Predicted) 2.2[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 6[4]

Scientist's Note: The predicted XLogP3 value of 2.2 suggests moderate lipophilicity, making the compound well-suited for reverse-phase chromatography. The presence of the carboxylic acid functional group (a hydrogen bond donor) and the oxygen and fluorine atoms (hydrogen bond acceptors) will dictate its solubility in various solvents and its behavior in different chromatographic and spectroscopic environments.

Logical Workflow for Characterization

The comprehensive characterization of this compound follows a structured workflow, beginning with purity assessment and identity confirmation, and extending to detailed structural elucidation.

Characterization_Workflow Figure 1: Overall Analytical Characterization Workflow cluster_0 Primary Analysis (Purity & Identity) cluster_1 Structural Elucidation HPLC HPLC-UV (Purity Assay & Impurity Profiling) LCMS LC-MS (MW Confirmation) HPLC->LCMS Confirmatory NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Structure Confirmation Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Start Test Article: this compound Start->HPLC

Caption: Overall Analytical Characterization Workflow.

Chromatographic Method for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantifying the purity and assay of non-volatile organic molecules in the pharmaceutical industry.[5] A reverse-phase method is developed here, leveraging the compound's aromatic structure for sensitive UV detection.

HPLC-UV Protocol

Rationale: A C18 stationary phase is chosen for its hydrophobicity, which provides excellent retention for the analyte's phenyl ring. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid moiety (pKa ~4), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in symmetrical peak shapes, improved retention time reproducibility, and enhanced column longevity.

ParameterRecommended Condition
Instrument HPLC system with UV/Vis or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 15 min; hold at 95% B for 3 min; return to 30% B over 1 min; equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL
Protocol Steps
  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh approximately 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • System Suitability: Equilibrate the HPLC system with the mobile phase at initial conditions. Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Calculation of Purity (% Area): Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Calculation of Assay (% w/w): Assay (%) = (Sample Area / Standard Area) x (Standard Conc. / Sample Conc.) x Purity of Standard

Method Validation Framework (ICH Q2(R2))

This HPLC method must be validated to demonstrate its fitness for purpose.[2] The validation should be conducted according to ICH Q2(R2) guidelines, which provide a comprehensive framework for ensuring analytical data is reliable and accurate.[6][7][8]

Validation_Workflow Figure 2: HPLC Method Validation Workflow based on ICH Q2(R2) cluster_core Core Validation Parameters cluster_performance Performance & Robustness Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5 levels, e.g., 50-150% of target) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Vary Flow, Temp, % Organic) Precision->Robustness Stability Solution Stability Robustness->Stability Validation Validated HPLC Method Stability->Validation

Caption: HPLC Method Validation Workflow based on ICH Q2(R2).

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide unambiguous confirmation of the chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the structure of organic molecules. ¹H NMR confirms the proton environment, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR is highly specific for the trifluoromethyl group.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals (in CDCl₃, predicted):

    • ~10-12 ppm (s, 1H): Carboxylic acid proton (broad singlet, may exchange with D₂O).

    • ~7.0-7.5 ppm (m, 3H): Aromatic protons. The substitution pattern will lead to a complex multiplet.

    • ~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.

    • ~3.7 ppm (s, 2H): Methylene (-CH₂-) protons adjacent to the carboxylic acid and phenyl ring.

  • Expected ¹⁹F NMR Signals (predicted): A single sharp signal for the -CF₃ group.

Mass Spectrometry (MS)

Rationale: MS provides precise molecular weight information, confirming the elemental composition. Electrospray ionization in negative mode (ESI-) is ideal for deprotonating the carboxylic acid.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Infuse the sample into a mass spectrometer equipped with an ESI source.

  • Analysis: Acquire the mass spectrum in negative ion mode.

  • Expected Result: A prominent ion peak at m/z 233.04, corresponding to the deprotonated molecule [M-H]⁻. High-resolution MS (HRMS) can be used to confirm the elemental formula (C₁₀H₈F₃O₃⁻).

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups.[9]

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

    • ~1600, 1450 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1100-1300 cm⁻¹ (strong): C-F stretches of the trifluoromethyl group.

    • ~1000-1250 cm⁻¹: C-O stretches of the methoxy and acid groups.

Thermal Analysis

Rationale: Thermal methods like DSC and TGA are used to determine the melting point, assess polymorphic forms, and evaluate thermal stability.

Protocol:

  • Instrumentation: Use a calibrated Differential Scanning Calorimeter (DSC) and Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Analysis: Heat the sample from ambient temperature to a point past its melting endotherm at a rate of 10 °C/min under a nitrogen atmosphere. The peak of the endotherm corresponds to the melting point.

  • TGA Analysis: Heat the sample from ambient temperature to ~500 °C at a rate of 10 °C/min under a nitrogen atmosphere. A sharp weight loss indicates thermal decomposition.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the complete characterization of this compound. The combination of chromatography for purity and assay, spectroscopy for structural identity, and thermal analysis for physical properties ensures a comprehensive quality assessment. Adherence to these protocols and the principles of method validation will generate reliable and defensible data, supporting the use of this important chemical intermediate in research and drug development.

References

Application Notes and Protocols for the Analysis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a substituted phenylacetic acid derivative. Its structural features, including a carboxylic acid group, a trifluoromethyl moiety, and a methoxy group, confer specific chemical properties that make it a compound of interest in pharmaceutical and chemical synthesis. Accurate and robust analytical methods are crucial for its quantification in various matrices, for purity assessment, and for monitoring its presence in reaction mixtures or biological samples.

This document provides detailed application notes and protocols for the analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods depends on the analytical objective, sample matrix, required sensitivity, and available instrumentation. HPLC is generally suitable for direct analysis in aqueous or organic solutions, while GC-MS offers high sensitivity and structural confirmation but requires a derivatization step to enhance the analyte's volatility.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale

The presence of the carboxylic acid group makes this compound an acidic and polar molecule. Reversed-phase HPLC (RP-HPLC) is the most suitable approach, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. The retention and peak shape of the analyte are highly dependent on the pH of the mobile phase. To ensure the carboxylic acid group is in its neutral, protonated form (-COOH), which promotes retention and symmetrical peak shape on a C18 column, the mobile phase pH must be buffered to be at least 2 pH units below the analyte's pKa. An acidic mobile phase, typically using formic acid or phosphoric acid, is therefore essential. Detection is readily achieved using a UV detector, as the benzene ring is a strong chromophore.

Sample Preparation Protocol

Effective sample preparation is critical to protect the HPLC column and ensure reproducible results.[1][2][3]

  • Solubilization: Accurately weigh the sample and dissolve it in a suitable solvent. Methanol or acetonitrile are excellent choices due to their miscibility with typical reversed-phase mobile phases.[4] Prepare a stock solution, for example, at 1 mg/mL.

  • Dilution: From the stock solution, prepare a working standard and sample solutions by diluting with the mobile phase or a mixture of acetonitrile and water. The final concentration should fall within the linear range of the calibration curve.

  • pH Adjustment (if necessary): For samples in complex matrices (e.g., biological fluids), adjusting the pH to be acidic can improve the stability and solubility of the analyte.[1][2]

  • Filtration: All samples and standards must be filtered through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) prior to injection.[4] This step is crucial to remove particulate matter that could clog the injector or the column frit, thereby protecting the instrument.[3]

HPLC Protocol: Isocratic Analysis

This protocol provides a robust starting point for the routine quantification of this compound.

Parameter Condition Justification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic acids.
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid) (60:40, v/v)The acidic modifier ensures the analyte is in its protonated form for good peak shape. The ACN/Water ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Injection Volume 10 µLA typical injection volume; can be adjusted based on sample concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength, offering good sensitivity. A photodiode array (PDA) detector can be used to confirm peak purity.[5]
Run Time 10 minutesSufficient for elution of the analyte under these conditions, allowing for a reasonable sample throughput.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol/ACN Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject 10 µL Filter->Inject To Autosampler Separate C18 Column Separation (Isocratic Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate Report Generate Report Calibrate->Report

Caption: Workflow for HPLC analysis of this compound.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

Scientific Rationale

Direct GC analysis of carboxylic acids like this compound is challenging due to their low volatility and high polarity, which can lead to poor peak shape and adsorption onto the column.[6][7] Therefore, a chemical derivatization step is mandatory to convert the polar carboxylic acid group into a less polar, more volatile ester.[7][8] Silylation, forming a trimethylsilyl (TMS) ester, or alkylation, forming a methyl or other alkyl ester, are common and effective strategies.[6][8] This protocol will focus on silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, a widely used and highly effective reagent.

Once derivatized, the compound can be readily separated on a low- to mid-polarity capillary GC column (e.g., 5% phenyl-polysiloxane). Mass spectrometry provides highly sensitive and selective detection. The electron ionization (EI) mass spectrum will exhibit a characteristic fragmentation pattern, allowing for unambiguous identification and quantification.

Sample Preparation and Derivatization Protocol

This two-stage process is essential for successful GC-MS analysis.

  • Initial Preparation & Drying:

    • Prepare a stock solution of the analyte in a volatile organic solvent such as ethyl acetate or dichloromethane.

    • Pipette an aliquot of the sample or standard solution into a reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all traces of water and protic solvents, as they will react with the silylating reagent and inhibit the derivatization of the analyte.

  • Silylation Reaction:

    • To the dried residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS.

    • Securely cap the vial and heat at 60-70 °C for 30 minutes to ensure complete reaction.

    • Cool the vial to room temperature before injection.

GC-MS Protocol

This method provides excellent sensitivity and specificity for the derivatized analyte.

Parameter Condition Justification
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA robust, low-polarity column suitable for a wide range of derivatized compounds, providing excellent separation efficiency.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of analyte to the column, which is ideal for trace analysis.
Injector Temp. 280 °CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for the separation of the analyte from any solvent or derivatization by-products. The final hold ensures the elution of any less volatile matrix components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan is used for initial method development and identification. SIM mode offers superior sensitivity and selectivity for quantification by monitoring characteristic ions of the derivatized analyte.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aliquot Sample in Reaction Vial Dry Evaporate to Dryness (N₂) Sample->Dry Reagent Add BSTFA (+1% TMCS) Dry->Reagent Heat Heat at 70°C for 30 min Reagent->Heat Cool Cool to RT Heat->Cool Inject Inject 1 µL Cool->Inject To GC Inlet Separate DB-5ms Column (Temp. Program) Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect DataProc Identify & Quantify Fragment Ions

Caption: Workflow for GC-MS analysis of this compound.

Summary and Method Selection

Feature HPLC-UV GC-MS
Sample Preparation Simple (dissolve, filter)More complex (drying, derivatization)
Analysis Time Typically shorter (~10 min)Typically longer (~20-30 min)
Sensitivity Good (ng range)Excellent (pg range)
Selectivity Moderate (based on retention time)Very High (based on retention time and mass spectrum)
Confirmation Peak purity via PDAUnambiguous structural confirmation via mass spectrum
Instrumentation Widely availableMore specialized
  • For routine quality control, purity assessment, and quantification where high sample throughput is needed and concentrations are relatively high, the HPLC-UV method is the preferred choice due to its simplicity, speed, and robustness.

  • For trace-level detection, analysis in complex matrices, or when definitive structural confirmation is required, the GC-MS method is superior, providing unparalleled sensitivity and selectivity despite the more involved sample preparation.

References

Application Notes and Protocols for the Investigation of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Inflammatory Cascade at its Source

Inflammation is a complex biological response implicated in a vast array of human diseases, from arthritis and asthma to neurodegenerative disorders and cancer. A pivotal enzyme orchestrating the inflammatory cascade is cytosolic phospholipase A2 alpha (cPLA2α). This enzyme acts as a gatekeeper for the production of potent lipid mediators by catalyzing the release of arachidonic acid (AA) from membrane phospholipids. Subsequently, AA is converted into prostaglandins and leukotrienes, which are key drivers of inflammation.[1][2] The central role of cPLA2α in this pathway makes it a compelling therapeutic target for the development of novel anti-inflammatory agents.

This guide provides a comprehensive framework for researchers to evaluate the inhibitory potential of novel compounds, such as 3-Methoxy-5-(trifluoromethyl)phenylacetic acid , against cPLA2α. While specific biological activity data for this particular compound is not extensively documented in publicly available literature, the protocols outlined herein offer a robust, field-proven approach to systematically characterize its effects on cPLA2α activity and downstream signaling events.

The cPLA2α Signaling Pathway: A Cascade of Inflammatory Events

The activation of cPLA2α is a tightly regulated process initiated by various pro-inflammatory stimuli, including cytokines, growth factors, and neurotransmitters.[3] This activation cascade involves two key events: an increase in intracellular calcium concentration and phosphorylation by mitogen-activated protein kinases (MAPKs).[3]

cPLA2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Receptor Stimuli->Receptor Binding MAPK_Cascade MAPK Cascade (ERK, p38) Receptor->MAPK_Cascade Activates Ca2+ Ca2+ Receptor->Ca2+ ↑ Intracellular Ca2+ MembranePhospholipids Membrane Phospholipids AA Arachidonic Acid (AA) MembranePhospholipids->AA Releases cPLA2_inactive Inactive cPLA2α MAPK_Cascade->cPLA2_inactive Phosphorylates (Ser505) cPLA2_active Active p-cPLA2α cPLA2_inactive->cPLA2_active Activation cPLA2_active->MembranePhospholipids Hydrolyzes COX COX-1/2 AA->COX Metabolized by LOX 5-LOX AA->LOX Metabolized by Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Ca2+->cPLA2_active Translocation to Membrane

Compound Handling and Preparation

Prior to initiating any assay, it is crucial to properly handle and prepare the test compound, this compound.

Property Information Source
Molecular Formula C10H9F3O3[4]
Molecular Weight 234.17 g/mol [4]
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in organic solvents such as DMSO and ethanol. Limited solubility in aqueous solutions.Inferred from related compounds
Storage Store at 2-8°C in a tightly sealed container, protected from light and moisture.[5]

Preparation of Stock Solution:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Experimental Protocols

The following protocols provide a tiered approach to evaluating the inhibitory activity of this compound, progressing from a direct enzymatic assay to cell-based models that reflect a more physiological context.

Protocol 1: Cell-Free cPLA2α Enzymatic Activity Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of purified cPLA2α. A colorimetric approach using a thioester-containing substrate is a common and reliable method.[6][8]

Materials:

  • Purified recombinant human cPLA2α enzyme

  • cPLA2 Assay Kit (e.g., from Cayman Chemical or Abcam) containing:

    • Assay Buffer

    • Arachidonoyl Thio-PC (substrate)

    • DTNB (Ellman's reagent)

  • This compound stock solution

  • Known cPLA2α inhibitor (e.g., arachidonyl trifluoromethyl ketone, ATK) as a positive control

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-420 nm

Procedure:

  • Prepare Reagents: Prepare all reagents as per the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. Also, prepare dilutions of the positive control. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Assay Plate Setup:

    • Blank wells: Add Assay Buffer only.

    • Control wells (100% activity): Add Assay Buffer, cPLA2α enzyme, and DMSO (vehicle control).

    • Test wells: Add Assay Buffer, cPLA2α enzyme, and the desired concentration of this compound.

    • Positive control wells: Add Assay Buffer, cPLA2α enzyme, and the positive control inhibitor.

  • Enzyme Addition: Add the purified cPLA2α enzyme to the control, test, and positive control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Initiate the reaction by adding the Arachidonoyl Thio-PC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), as recommended by the kit manufacturer.

  • Stop Reaction and Color Development: Add DTNB to all wells to stop the reaction and develop the color. The free thiol produced by the enzymatic hydrolysis of the substrate will react with DTNB to produce a yellow product.

  • Absorbance Reading: Read the absorbance of the plate at 405-420 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.[9][10]

cell_free_workflow Start Start PrepareReagents Prepare Reagents (Enzyme, Substrate, Buffers) Start->PrepareReagents CompoundDilution Prepare Serial Dilutions of This compound PrepareReagents->CompoundDilution PlateSetup Set up 96-well Plate (Blanks, Controls, Test Compound) CompoundDilution->PlateSetup EnzymeAddition Add Purified cPLA2α Enzyme PlateSetup->EnzymeAddition Preincubation Pre-incubate at RT EnzymeAddition->Preincubation SubstrateAddition Add Substrate to Initiate Reaction Preincubation->SubstrateAddition Incubation Incubate at 37°C SubstrateAddition->Incubation StopReaction Stop Reaction and Develop Color with DTNB Incubation->StopReaction ReadAbsorbance Read Absorbance at 405-420 nm StopReaction->ReadAbsorbance DataAnalysis Calculate % Inhibition and IC50 ReadAbsorbance->DataAnalysis End End DataAnalysis->End

Protocol 2: Cell-Based Arachidonic Acid Release Assay

This assay measures the ability of the test compound to inhibit the release of arachidonic acid from the membranes of intact cells, providing a more physiologically relevant assessment of its activity.[1][7]

Materials:

  • A suitable cell line that expresses cPLA2α (e.g., RAW 264.7 macrophages, A549 lung epithelial cells).

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

  • [³H]-Arachidonic Acid (radiolabeled)

  • Cell culture plates (e.g., 24-well plates)

  • A stimulant to induce cPLA2α activity (e.g., lipopolysaccharide (LPS), calcium ionophore A23187, or cytokines like IL-1β).[1][7]

  • This compound stock solution

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates and allow them to adhere and grow to a confluent monolayer.

  • Radiolabeling: Label the cells with [³H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in serum-free medium for 18-24 hours. This allows the radiolabeled AA to be incorporated into the cell membranes.

  • Washing: After the labeling period, wash the cells several times with serum-free medium to remove unincorporated [³H]-AA.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

  • Stimulation: Add the chosen stimulant (e.g., LPS) to the wells to activate cPLA2α and induce the release of [³H]-AA.

  • Sample Collection: After the stimulation period (e.g., 15 minutes to 4 hours), collect the supernatant from each well.

  • Scintillation Counting: Add the collected supernatant to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Cell Lysis and Total Radioactivity: Lyse the cells remaining in the wells with a suitable lysis buffer and measure the radioactivity to determine the total amount of incorporated [³H]-AA.

Data Analysis:

  • Calculate the percentage of [³H]-AA release for each well using the formula: % AA Release = (CPM in Supernatant / (CPM in Supernatant + CPM in Cell Lysate)) x 100

  • Normalize the data to the stimulated control (vehicle-treated) to determine the percentage of inhibition for each concentration of the test compound.

  • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Protocol 3: Western Blot Analysis of cPLA2α Phosphorylation

This protocol assesses whether this compound can inhibit the activation of cPLA2α by preventing its phosphorylation.[9][10]

Materials:

  • Cell line expressing cPLA2α

  • Cell culture reagents

  • Stimulant for cPLA2α phosphorylation (e.g., growth factors, cytokines)

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Anti-phospho-cPLA2α (Ser505) antibody

    • Anti-total cPLA2α antibody

    • Anti-β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Culture cells and treat them with this compound at various concentrations for a defined period, followed by stimulation to induce cPLA2α phosphorylation.

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-cPLA2α or anti-total cPLA2α) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for the loading control (β-actin or GAPDH).

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the phospho-cPLA2α band to the total cPLA2α band and the loading control.

  • Compare the levels of phosphorylated cPLA2α in treated versus untreated cells to determine the inhibitory effect of the compound.

Protocol 4: Downstream Prostaglandin E2 (PGE2) Immunoassay

This assay measures the production of PGE2, a major downstream product of the cPLA2α pathway, to assess the functional consequence of cPLA2α inhibition in a cellular context.[11][12]

Materials:

  • Cell line that produces PGE2 upon stimulation

  • Cell culture reagents

  • Stimulant for PGE2 production (e.g., LPS, IL-1β)

  • This compound stock solution

  • PGE2 ELISA kit (e.g., from Thermo Fisher Scientific or R&D Systems)

  • 96-well plate reader

Procedure:

  • Cell Treatment: Culture cells and pre-treat them with various concentrations of this compound before stimulating them to produce PGE2.

  • Supernatant Collection: After the stimulation period, collect the cell culture supernatant.

  • PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited number of antibody sites.

  • Absorbance Reading: Read the absorbance on a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

Data Analysis:

  • Generate a standard curve using the provided PGE2 standards.

  • Determine the concentration of PGE2 in each sample by interpolating from the standard curve.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the stimulated control.

  • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Summary of Expected Quantitative Data

Assay Parameter Measured Expected Outcome with Effective Inhibitor Data Representation
Cell-Free cPLA2α Assay Enzymatic activity (absorbance)Dose-dependent decrease in absorbanceIC50 curve (% inhibition vs. log[Inhibitor])
Arachidonic Acid Release [³H]-AA in supernatant (CPM)Dose-dependent decrease in CPMIC50 curve (% inhibition vs. log[Inhibitor])
Western Blot Phospho-cPLA2α band intensityDose-dependent decrease in band intensityBar graph of normalized band intensities
PGE2 ELISA PGE2 concentration (pg/mL)Dose-dependent decrease in PGE2 concentrationIC50 curve (% inhibition vs. log[Inhibitor])

Conclusion

The protocols detailed in these application notes provide a robust and systematic approach for characterizing the inhibitory potential of this compound against cPLA2α and its downstream signaling pathway. By employing a combination of cell-free and cell-based assays, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a novel anti-inflammatory agent. The successful execution of these assays, coupled with careful data analysis, will provide the critical information needed for further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.

Introduction

This compound is a key building block in medicinal chemistry, notably in the synthesis of various pharmaceutical compounds. Its structural features, including the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, present unique challenges in its synthesis. This guide is designed to provide practical, experience-driven advice to overcome these hurdles, ensuring a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several viable synthetic pathways exist, each with distinct advantages and disadvantages. The most frequently employed routes include:

  • Hydrolysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile: This is often a robust and high-yielding method. The precursor nitrile can be synthesized from the corresponding benzyl halide.

  • Grignard Reaction followed by Carboxylation: This classic method involves forming a Grignard reagent from a suitable benzyl halide, such as 3-methoxy-5-(trifluoromethyl)benzyl bromide, and quenching it with carbon dioxide (dry ice).[1][2]

  • Oxidation of 3-Methoxy-5-(trifluoromethyl)phenylethanol: The corresponding alcohol can be oxidized to the carboxylic acid using various oxidizing agents.

  • Willgerodt-Kindler Reaction: This reaction converts 3-methoxy-5-(trifluoromethyl)acetophenone into a thioamide, which is then hydrolyzed to the desired phenylacetic acid.[3][4][5][6]

Q2: Which synthetic route is recommended for the highest yield and purity?

A2: The hydrolysis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile generally offers a reliable and high-yielding pathway.[7] The starting nitrile is typically accessible, and the hydrolysis step, while sometimes requiring forcing conditions, can be optimized to minimize byproduct formation. The Grignard route is also effective but can be sensitive to moisture and the electronic nature of the substrate.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Regardless of the chosen route, several parameters are universally critical:

  • Anhydrous Conditions: For reactions involving organometallics like Grignard reagents, the exclusion of water is paramount to prevent quenching of the reagent.[8][9]

  • Temperature Control: Many steps, particularly Grignard reagent formation and subsequent reactions, are highly exothermic. Maintaining the recommended temperature is crucial to prevent side reactions.

  • Purity of Starting Materials: Using high-purity reagents and starting materials is essential to minimize the formation of impurities that can complicate purification.

  • Inert Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide

This section addresses specific problems that may arise during synthesis, offering potential causes and validated solutions.

Problem 1: Low or No Yield of the Target Acid

This is one of the most common issues. The underlying cause often depends on the synthetic route chosen.

Possible Cause A: Failure of Grignard Reagent Formation
  • Symptoms: Magnesium turnings do not get consumed, the reaction does not initiate (no exotherm or bubbling), and subsequent carboxylation yields no product.

  • Causality: The electron-withdrawing trifluoromethyl group can make the corresponding aryl halide less reactive. Additionally, a passivating oxide layer on the magnesium surface can prevent the reaction.

  • Solutions:

    • Magnesium Activation: Ensure magnesium turnings are fresh and dry. Activate them prior to the reaction by crushing them under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[8]

    • Solvent Choice: Use anhydrous tetrahydrofuran (THF), which is better at stabilizing the Grignard reagent compared to diethyl ether.[9]

    • Initiation: A gentle warming with a heat gun can help initiate the reaction. Once started, the exotherm should sustain the reaction. Be prepared to cool the flask if the reaction becomes too vigorous.[8]

Possible Cause B: Incomplete Nitrile Hydrolysis
  • Symptoms: The final product is contaminated with a significant amount of the starting nitrile or the intermediate amide.

  • Causality: The nitrile group on the substituted phenyl ring can be sterically hindered and electronically deactivated, making hydrolysis difficult.[10][11] Forcing conditions (high temperature, strong acid/base) are often required, but these can also lead to degradation.

  • Solutions:

    • Optimize Hydrolysis Conditions: For basic hydrolysis, a mixture of ethanol and aqueous NaOH or KOH under prolonged reflux is often effective. For acidic hydrolysis, concentrated H2SO4 or HCl can be used, but charring can be an issue.[11]

    • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the aqueous hydroxide and the organic-soluble nitrile.

    • Microwave-Assisted Synthesis: Microwave heating can significantly reduce reaction times and improve yields for stubborn hydrolyses.

Problem 2: Significant Impurity Profile

The presence of impurities complicates purification and reduces the overall yield.

Possible Cause A: Homocoupling (Wurtz Reaction) in Grignard Route
  • Symptoms: Formation of a high-molecular-weight byproduct, identified as 1,2-bis(3-methoxy-5-(trifluoromethyl)phenyl)ethane.

  • Causality: The Grignard reagent can react with the starting benzyl halide in an SN2-like fashion. This is a major side reaction, especially with benzylic halides.[8]

  • Solutions:

    • Slow Addition: Add the benzyl halide solution dropwise to the activated magnesium suspension. This maintains a low concentration of the halide, disfavoring the coupling reaction.

    • Temperature Control: Maintain a gentle reflux. Overheating can accelerate side reactions.[8]

Possible Cause B: Over-oxidation or Incomplete Oxidation
  • Symptoms: If using an oxidation route from the corresponding alcohol, the presence of starting material (alcohol) or aldehydes indicates incomplete oxidation. Formation of other byproducts could suggest over-oxidation.

  • Causality: The choice of oxidant and reaction conditions is critical. Strong oxidants like potassium permanganate can sometimes cleave the molecule if not properly controlled.

  • Solutions:

    • Choice of Oxidant: Jones reagent (CrO3 in acetone/H2SO4) is a classic choice for converting benzyl alcohols to carboxylic acids.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material without letting the reaction proceed for too long.

Problem 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause A: Emulsion During Aqueous Workup
  • Symptoms: A stable emulsion forms at the aqueous-organic interface during extraction, making separation difficult and leading to product loss.

  • Causality: The carboxylic acid product can act as a surfactant, stabilizing emulsions.

  • Solutions:

    • Add Brine: Addition of a saturated aqueous NaCl solution (brine) increases the ionic strength of the aqueous layer, which helps to break up emulsions.

    • Filter Through Celite: Passing the entire mixture through a pad of Celite or diatomaceous earth can help to break the emulsion.

    • Change Solvent: If emulsions persist, consider using a different extraction solvent.

Possible Cause B: Product is an Oil or Fails to Crystallize
  • Symptoms: The final product, after solvent removal, is a persistent oil, or attempts at recrystallization fail.

  • Causality: The presence of impurities can depress the melting point and inhibit crystallization. This compound itself has a relatively low melting point.

  • Solutions:

    • High Vacuum Drying: Ensure all residual solvent is removed under a high vacuum.

    • Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes) to the oil and stir vigorously. This can often induce crystallization by "washing" away soluble impurities.

    • Solvent Screening for Recrystallization: Systematically test different solvent systems. A good starting point is a mixture of a polar solvent (like ethyl acetate or acetone) and a non-polar solvent (like hexanes or heptane). Dissolve the crude product in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until turbidity appears. Cool slowly to promote crystal growth.

    • Column Chromatography: If recrystallization fails, purification by silica gel column chromatography may be necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Visualized Troubleshooting and Workflow

General Troubleshooting Workflow for Low Yield

The following diagram outlines a logical decision-making process when faced with a low-yield synthesis.

TroubleshootingWorkflow Start Low Yield Observed Check_Purity Analyze Crude Product (NMR, TLC, GC-MS) Start->Check_Purity Unreacted_SM Unreacted Starting Material? Check_Purity->Unreacted_SM Impure Significant Impurities? Identify_Byproducts Identify Byproduct Structures Impure->Identify_Byproducts Yes Purification_Issue Review Workup & Purification: - Check for Product Loss in Aqueous/Organic Layers - Optimize Recrystallization Impure->Purification_Issue No Unreacted_SM->Impure No Optimize_Conditions Optimize Reaction: - Increase Time/Temp - Check Reagent Activity - Re-evaluate Stoichiometry Unreacted_SM->Optimize_Conditions Yes Modify_Protocol Modify Protocol to Minimize Side Reactions (e.g., Temp, Addition Rate, Reagent Choice) Identify_Byproducts->Modify_Protocol

Caption: A decision tree for diagnosing and resolving low-yield issues.

Detailed Experimental Protocol: Synthesis via Nitrile Hydrolysis

This section provides a representative step-by-step protocol for the synthesis of this compound from the corresponding benzyl cyanide.

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzyl cyanide

  • Reaction: 3-Methoxy-5-(trifluoromethyl)benzyl bromide + NaCN → 3-Methoxy-5-(trifluoromethyl)benzyl cyanide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.2 eq.) in a minimal amount of water.

    • Add a solution of 3-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 eq.) in a water-miscible solvent like acetone or ethanol. The use of anhydrous acetone can help prevent hydrolysis of the benzyl bromide.[12]

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting bromide is consumed (typically 4-6 hours).

    • After cooling, remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile. This is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Reaction: 3-Methoxy-5-(trifluoromethyl)benzyl cyanide + H₂O/H⁺ or OH⁻ → this compound

  • Procedure (Basic Hydrolysis):

    • Combine the crude nitrile from the previous step with a 3:1 mixture of ethanol and 20% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by TLC or by the cessation of ammonia evolution.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted nitrile or neutral impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with concentrated hydrochloric acid. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.

    • If necessary, recrystallize the crude product from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes).

Reaction Pathway Visualization

Hydrolysis_Pathway cluster_0 Step 1: Cyanation cluster_1 Step 2: Hydrolysis Start 3-Methoxy-5-(trifluoromethyl) benzyl bromide Nitrile 3-Methoxy-5-(trifluoromethyl) phenylacetonitrile Start->Nitrile NaCN Nitrile_ref ...phenylacetonitrile Amide Intermediate Amide Acid 3-Methoxy-5-(trifluoromethyl) phenylacetic acid Amide->Acid H₂O / OH⁻ (further hydrolysis) Nitrile_ref->Amide H₂O / OH⁻

Caption: Key steps in the synthesis via the nitrile hydrolysis pathway.

References

Technical Support Center: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the phenyl ring presents unique challenges in its synthesis. This guide outlines three common synthetic routes, providing detailed protocols, troubleshooting for each, and a comparative analysis to help you select the most suitable method for your laboratory.

Synthetic Strategies Overview

There are three primary routes for the synthesis of this compound, each with its own set of advantages and challenges.

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule SM1 3-Methoxy-5-(trifluoromethyl)acetophenone Route1 Willgerodt-Kindler Reaction SM1->Route1 SM2 3-Methoxy-5-(trifluoromethyl)benzyl bromide Route2 Nitrile Hydrolysis SM2->Route2  via Cyanation Route3 Grignard Carboxylation SM2->Route3 Product This compound Route1->Product Route2->Product Route3->Product

Figure 1: Synthetic pathways to the target molecule.

Route 1: Willgerodt-Kindler Reaction

This classic reaction transforms an aryl alkyl ketone into a phenylacetic acid derivative through a thioamide intermediate.[1][2][3] It is a robust method, particularly for substrates that are stable to high temperatures and basic conditions.

Experimental Protocol

Step 1: Synthesis of the Thiomorpholide Intermediate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-Methoxy-5-(trifluoromethyl)acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[4]

  • Heat the mixture to reflux (typically 130-140 °C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis to this compound

  • To the cooled reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH) and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 eq).[5]

  • Heat the mixture to 100 °C and stir vigorously for 8-12 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture and dilute with water.

  • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material and neutral byproducts.

  • Acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid (HCl).

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain the pure this compound.[6][7]

Troubleshooting and FAQs

Q1: The Willgerodt-Kindler reaction is not proceeding to completion, and I observe a significant amount of starting material even after prolonged heating. What can I do?

  • A1:

    • Temperature: Ensure the reaction temperature is high enough. The Willgerodt-Kindler reaction often requires temperatures above 130 °C.[8] Consider using a higher boiling solvent if necessary, though the reaction is often run neat.

    • Reagent Quality: Use freshly sublimed sulfur and dry morpholine. Impurities can hinder the reaction.

    • Stirring: Vigorous stirring is crucial as this is a heterogeneous reaction mixture.

    • Microwave Irradiation: The use of microwave-assisted heating has been shown to significantly reduce reaction times and improve yields for the Willgerodt-Kindler reaction.[9]

Q2: I am getting a low yield after the hydrolysis step. What are the possible reasons?

  • A2:

    • Incomplete Hydrolysis: The thioamide intermediate can be resistant to hydrolysis. Ensure sufficient heating time and concentration of the base. The use of a phase-transfer catalyst is recommended to improve the efficiency of the hydrolysis of the often-oily thiomorpholide intermediate.[5][10]

    • Product Loss During Workup: The product is soluble in some organic solvents. Minimize the volume of the washings of the acidified aqueous phase. Ensure the aqueous phase is sufficiently acidic (pH ~2) to fully precipitate the carboxylic acid.

    • Side Reactions: At high temperatures, side reactions such as decarboxylation can occur, although this is less common for phenylacetic acids.

Q3: The final product is discolored. How can I improve its purity?

  • A3:

    • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.[6]

    • Thorough Washing: Ensure the crude product is thoroughly washed with cold water after filtration to remove any residual acid and inorganic salts.

    • Recrystallization Solvent: Experiment with different recrystallization solvents. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal.

Route 2: Nitrile Synthesis and Hydrolysis

This two-step route involves the conversion of a benzyl halide to a benzyl nitrile, followed by hydrolysis to the carboxylic acid.[11] This method is advantageous as it often proceeds under milder conditions than the Willgerodt-Kindler reaction.

Experimental Protocol

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)benzyl cyanide

  • In a round-bottom flask, dissolve 3-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or acetone.

  • Add sodium cyanide (NaCN) (1.2 eq) and a catalytic amount of sodium iodide (NaI) (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude nitrile can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis to this compound

  • To the crude 3-Methoxy-5-(trifluoromethyl)benzyl cyanide, add a 20% aqueous solution of NaOH or a 20% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 6-10 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (in basic hydrolysis) or by TLC.[12][13]

  • Cool the reaction mixture.

  • If basic hydrolysis was performed, acidify the reaction mixture to pH ~2 with concentrated HCl to precipitate the product. If acidic hydrolysis was used, the product may precipitate upon cooling, or the reaction mixture can be extracted with an organic solvent.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Troubleshooting and FAQs

Q1: The cyanation reaction is slow or incomplete. How can I improve it?

  • A1:

    • Solvent: Ensure the solvent is appropriate. A polar aprotic solvent like DMSO can sometimes accelerate SN2 reactions.[11]

    • Leaving Group: While the bromide is a good leaving group, the presence of the electron-withdrawing trifluoromethyl group can slightly deactivate the benzylic position towards SN2 attack. Using the corresponding benzyl iodide might increase the reaction rate.

    • Phase-Transfer Catalyst: In a biphasic system, a phase-transfer catalyst can be beneficial.

Q2: The hydrolysis of the nitrile is not going to completion. What are the common issues?

  • A2:

    • Steric Hindrance: While not severely hindered, the substitution pattern may slow down the hydrolysis. Prolonged heating may be necessary.

    • Reaction Conditions: Both acidic and basic conditions can be effective, but one may be superior for this specific substrate. It is worth trying both to see which gives a better yield and cleaner reaction.[14]

    • Intermediate Amide: The hydrolysis proceeds through an amide intermediate. Sometimes, this amide can be resistant to further hydrolysis. Stronger acidic or basic conditions and higher temperatures may be required to drive the reaction to the carboxylic acid.[15]

Q3: Are there any significant side reactions to be aware of during nitrile hydrolysis?

  • A3:

    • Amide Formation: If the hydrolysis is stopped prematurely, the major product will be the corresponding amide.

    • Decarboxylation: Under very harsh acidic and high-temperature conditions, decarboxylation of the final product could occur, although this is generally not a major issue for phenylacetic acids.

    • Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group is generally stable to hydrolysis under these conditions, but extremely harsh and prolonged heating in strong acid or base could potentially lead to its degradation.[16][17][18]

Route 3: Grignard Carboxylation

This method involves the formation of a Grignard reagent from the corresponding benzyl halide, followed by reaction with carbon dioxide to form the carboxylate, which is then protonated to give the carboxylic acid.

Experimental Protocol

Step 1: Formation of the Grignard Reagent

  • Ensure all glassware is rigorously flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 3-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel.

  • Initiate the reaction by gentle heating or with a heat gun. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation and Workup

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly pour the Grignard solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring. Alternatively, bubble dry CO₂ gas through the cooled Grignard solution.[19]

  • Allow the mixture to warm to room temperature, and the excess CO₂ will sublime.

  • Quench the reaction by slowly adding a cold dilute solution of HCl or sulfuric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product to obtain pure this compound.

Troubleshooting and FAQs

Q1: I am having trouble initiating the Grignard reaction. What can I do?

  • A1:

    • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven or flame-dried and that anhydrous solvents are used.[12]

    • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide. Crushing the turnings in a mortar and pestle just before use can expose a fresh surface. Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can also help initiate the reaction.

    • Solvent: THF is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive halides.[20]

Q2: The yield of my Grignard reaction is low, and I observe the formation of a significant amount of a non-polar byproduct. What is happening?

  • A2:

    • Wurtz Coupling: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the starting benzyl bromide to form a dimer. This is particularly problematic with benzylic halides.[20] To minimize this, ensure a slow, controlled addition of the benzyl bromide to the magnesium turnings to maintain a low concentration of the halide in the presence of the formed Grignard reagent.

    • Electron-Withdrawing Groups: The electron-withdrawing trifluoromethyl group can make the formation of the Grignard reagent more challenging.[21] Using highly activated magnesium (Rieke magnesium) may be beneficial.[1]

Q3: The carboxylation step is giving a low yield. What are the potential issues?

  • A3:

    • Reaction with Air: Grignard reagents also react with oxygen. Maintain a positive pressure of inert gas during the reaction and transfer to the dry ice.

    • Insufficient CO₂: Ensure a large excess of dry ice is used to completely react with the Grignard reagent.

    • Temperature: Keep the reaction cold during the addition to the dry ice to minimize side reactions of the Grignard reagent.

Comparative Summary of Synthetic Routes

FeatureWillgerodt-Kindler ReactionNitrile Synthesis & HydrolysisGrignard Carboxylation
Starting Material 3-Methoxy-5-(trifluoromethyl)acetophenone3-Methoxy-5-(trifluoromethyl)benzyl bromide3-Methoxy-5-(trifluoromethyl)benzyl bromide
Key Reagents Sulfur, Morpholine, NaOHNaCN, Acid/BaseMg, CO₂
Reaction Conditions High Temperature (130-140 °C)Moderate Temperature (Reflux)Anhydrous, Inert Atmosphere
Advantages One-pot potential from the ketone, tolerant of some functional groups.Milder conditions, generally good yields.Utilizes readily available and inexpensive CO₂.
Disadvantages Harsh conditions, unpleasant odor of sulfur compounds, potential for side reactions.Use of highly toxic cyanide, two distinct steps.Highly sensitive to moisture and air, Wurtz coupling is a major side reaction.
Typical Yields Moderate to GoodGood to ExcellentVariable, can be high with careful technique.

Purification and Characterization

The final product, this compound, is a solid at room temperature. The primary method for purification is recrystallization.

Recrystallization Protocol
  • Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., toluene, ethanol/water, or ethyl acetate/hexanes).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization
  • Melting Point: A sharp melting point is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

Workflow Diagram for Synthesis and Purification

cluster_0 Synthesis cluster_1 Workup cluster_2 Purification cluster_3 Analysis Start Select Synthetic Route Reaction Perform Reaction Start->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction/Precipitation Quench->Extract Isolate Isolate Crude Product Extract->Isolate Recrystallize Recrystallization Isolate->Recrystallize Filter Filter and Wash Recrystallize->Filter Dry Dry Pure Product Filter->Dry Characterize Characterization (NMR, MP, etc.) Dry->Characterize

Figure 2: General workflow for the synthesis and purification process.

References

Side reactions to avoid when working with 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use in organic synthesis. The unique electronic properties of this molecule, stemming from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, necessitate careful consideration of reaction conditions to ensure high yield and purity of the desired products.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during storage and handling?

A1: this compound is generally a stable crystalline solid. However, two key considerations for its long-term stability and handling are:

  • Moisture: The compound is hygroscopic and should be stored in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere. Absorbed moisture can interfere with reactions, particularly those sensitive to water, such as amide couplings using carbodiimides.

  • Light: While generally stable, prolonged exposure to UV light should be avoided. Phenylacetic acids, especially those with electron-withdrawing groups like trifluoromethyl, can undergo photodecarboxylation[1][2]. For long-term storage, an amber glass vial in a dark location is recommended.

Q2: How do the methoxy and trifluoromethyl substituents influence the reactivity of the carboxylic acid group?

A2: The two substituents have opposing electronic effects that modulate the reactivity of the carboxylic acid.

  • The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[3] This increases the acidity of the carboxylic acid proton, making it more reactive towards deprotonation.

  • The methoxy (-OCH3) group is an electron-donating group through resonance. This effect can slightly counteract the influence of the -CF3 group.

The net effect is a moderately activated carboxylic acid. This electronic balance is crucial when planning reactions like amide coupling or esterification, as it influences the choice of activating agents and reaction conditions.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses specific side reactions you may encounter when working with this compound, providing insights into their mechanisms and actionable protocols for their prevention.

Issue 1: Low Yield or No Reaction in Amide Coupling with Sterically Hindered Amines

Symptoms:

  • Reaction stalls with significant starting material remaining.

  • Formation of multiple unidentified byproducts observed by TLC or LC-MS.

  • Low isolated yield of the desired amide.

Root Cause Analysis: The combination of the substituted phenylacetic acid and a sterically bulky amine can significantly slow down the desired reaction. This can lead to the decomposition of activated intermediates or the prevalence of side reactions. Standard coupling reagents like DCC or EDC may form stable, unreactive O-acylisourea intermediates that fail to react with the hindered amine.

Mitigation Strategies:

  • Choice of Coupling Reagent: For sterically demanding couplings, more potent activating agents are required.

    • Uronium/Aminium Reagents: Reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides for hindered couplings. They form highly reactive activated esters that can overcome the steric barrier.

    • Acyl Fluorides: Conversion of the carboxylic acid to an acyl fluoride using reagents like TFFH can be highly effective for coupling with electron-deficient and sterically hindered amines.[4]

  • Optimizing Reaction Conditions:

    • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base (like DIPEA) for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active ester and can minimize side reactions like guanidinylation of the amine by the coupling reagent.[5]

    • Temperature: While higher temperatures can sometimes overcome steric hindrance, they can also promote side reactions and racemization. It is often more effective to use a more powerful coupling reagent at a lower temperature (0 °C to room temperature).

dot

AmideCoupling cluster_0 Troubleshooting Workflow Start Low Amide Yield with Hindered Amine CheckReagent Using Carbodiimide (DCC, EDC)? Start->CheckReagent SwitchReagent Switch to Uronium/Aminium Reagent (HATU, COMU) CheckReagent->SwitchReagent Yes Preactivate Implement Pre-activation Protocol CheckReagent->Preactivate No SwitchReagent->Preactivate TempControl Optimize Temperature (Start at 0°C) Preactivate->TempControl Success Improved Yield TempControl->Success

Caption: Troubleshooting workflow for low amide coupling yields.

Issue 2: Formation of Decarboxylated Byproduct

Symptoms:

  • Presence of a significant byproduct with a mass corresponding to the loss of CO2 (44 Da).

  • The byproduct is identified as 1-methoxy-3-methyl-5-(trifluoromethyl)benzene.

Root Cause Analysis: Phenylacetic acids are susceptible to decarboxylation, which can be induced thermally or photochemically. The presence of the electron-withdrawing trifluoromethyl group can facilitate photodecarboxylation, proceeding through a benzylic carbanion intermediate.[1][2] High reaction temperatures or prolonged exposure to light, especially UV, can promote this side reaction.

Mitigation Strategies:

  • Temperature Control: Maintain the reaction temperature as low as possible while ensuring a reasonable reaction rate. For many reactions, this may mean running them at room temperature or even 0 °C.

  • Light Protection: Conduct the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash down and the light off, especially if the reaction is run over an extended period.

  • Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as it is complete to avoid prolonged exposure to heat or light.

Issue 3: Cleavage of the Methoxy Group (Demethylation)

Symptoms:

  • Formation of a byproduct with a mass 14 Da lower than the expected product, corresponding to the loss of a methyl group.

  • The byproduct is identified as a phenolic compound.

Root Cause Analysis: Aromatic methyl ethers can be cleaved under strongly acidic conditions, particularly with Lewis acids like AlCl3, which are often used in Friedel-Crafts reactions, or strong protic acids like HBr or HI.[6] The Lewis acid coordinates to the methoxy oxygen, making it a better leaving group for nucleophilic attack.

Mitigation Strategies:

  • Avoid Strong Lewis Acids: When performing reactions like Friedel-Crafts acylation, consider using milder catalysts if possible. For some substrates, triflic acid or other strong Brønsted acids can be effective and may be less prone to causing demethylation.[7][8]

  • Alternative Synthetic Routes: If demethylation is a persistent issue, consider alternative synthetic strategies that avoid harsh acidic conditions. For example, instead of a Friedel-Crafts acylation, a different carbon-carbon bond-forming reaction could be employed.

  • Protecting Group Strategy: In multi-step syntheses, it might be beneficial to introduce the methoxy group at a later stage to avoid its exposure to harsh conditions.

Issue 4: Hydrolysis of the Trifluoromethyl Group

Symptoms:

  • Formation of a byproduct where the -CF3 group has been converted to a carboxylic acid (-COOH) group.

  • This is often observed during basic workups or reactions run under strongly basic conditions.

Root Cause Analysis: While the trifluoromethyl group is generally very stable, it can undergo hydrolysis to a carboxylic acid under forcing basic conditions (e.g., concentrated NaOH, high temperatures).[9][10][11] The strong electron-withdrawing nature of the fluorine atoms makes the carbon atom susceptible to nucleophilic attack by hydroxide ions.

Mitigation Strategies:

  • Mild Basic Conditions: During workup, use milder bases like sodium bicarbonate or potassium carbonate instead of sodium hydroxide or potassium hydroxide, especially if heating is required.

  • Control of pH: Maintain the pH of the reaction mixture below 10-11 if possible, particularly at elevated temperatures.

  • Reaction Time and Temperature: Minimize the time the compound is exposed to basic conditions and avoid excessive heat.

dot

Stability cluster_1 Potential Degradation Pathways Molecule This compound Decarboxylation Decarboxylation (-CO2) Product: 1-Methoxy-3-methyl-5-(trifluoromethyl)benzene Molecule->Decarboxylation Heat / Light Demethylation Demethylation (-CH3) Product: 3-Hydroxy-5-(trifluoromethyl)phenylacetic acid Molecule->Demethylation Strong Acid / Lewis Acid Hydrolysis CF3 Hydrolysis (-3F, +2O, -H) Product: 3-Carboxy-5-methoxyphenylacetic acid Molecule->Hydrolysis Strong Base

Caption: Key side reactions and their triggers.

Experimental Protocols

Protocol 1: Minimized Racemization in Amide Coupling

This protocol is designed to minimize racemization during the coupling of this compound with a chiral amine.

Materials:

  • This compound (1.0 equiv)

  • Chiral amine (1.1 equiv)

  • HATU (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve this compound in anhydrous DMF or DCM under an inert atmosphere (N2 or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA, followed by HATU.

  • Stir the mixture at 0 °C for 15-30 minutes for pre-activation.

  • In a separate flask, dissolve the chiral amine in a minimal amount of the same anhydrous solvent.

  • Add the amine solution dropwise to the activated acid solution at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by diluting with ethyl acetate and washing with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The use of HATU as a coupling agent and a non-nucleophilic base like DIPEA at low temperatures significantly reduces the risk of racemization, which can occur via the formation of an oxazolone intermediate, especially with carbodiimide-based methods.[5][12][13][14]

Protocol 2: Esterification with a Hindered Secondary Alcohol

This protocol is for the esterification of this compound with a sterically demanding secondary alcohol where a simple Fischer esterification may fail.

Materials:

  • This compound (1.0 equiv)

  • Secondary alcohol (1.2 equiv)

  • DCC (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous DCM

Procedure:

  • Combine this compound, the secondary alcohol, and DMAP in anhydrous DCM under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Rationale: This is a Steglich esterification. The use of DCC as a coupling agent with a catalytic amount of DMAP is effective for esterifying sterically hindered alcohols.[15] DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.

Quantitative Data Summary

Side ReactionTriggering ConditionsPotential ByproductMitigation Strategy
Decarboxylation High temperature (>100 °C), UV light1-Methoxy-3-methyl-5-(trifluoromethyl)benzeneLower reaction temperature, protect from light
Demethylation Strong Lewis acids (e.g., AlCl₃), strong protic acids (e.g., HBr)3-Hydroxy-5-(trifluoromethyl)phenylacetic acid derivativeUse milder acids, consider alternative synthetic routes
CF₃ Hydrolysis Strong aqueous base (e.g., NaOH, KOH), high temperature3-Carboxy-5-methoxyphenylacetic acid derivativeUse mild bases (e.g., NaHCO₃, K₂CO₃) for workup, avoid high pH
Racemization In amide coupling, especially with carbodiimides and strong basesDiastereomeric amide productUse coupling agents like HATU/COMU, non-nucleophilic bases (DIPEA), low temperature

References

Stability and storage conditions for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this reagent throughout its storage and application. The unique trifluoromethyl and methoxy substitutions on the phenylacetic acid core impart specific chemical properties that necessitate careful handling to achieve reliable and reproducible experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshooting advice based on established principles of organic chemistry and material handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Many suppliers of analogous compounds, such as (R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), recommend refrigeration at 2-8°C.[3][4][5] To prevent potential degradation from atmospheric moisture, especially if the compound is hygroscopic, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Q2: How sensitive is this compound to light?

A2: While specific photostability data for this compound is not extensively published, aromatic compounds, in general, can be susceptible to photodegradation. Therefore, it is prudent to store the compound in an amber or opaque vial to protect it from light. This minimizes the risk of light-induced degradation, which could lead to the formation of impurities and a decrease in the compound's purity over time.

Q3: Can I store this compound in solution? If so, what are the recommended solvents and conditions?

A3: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent. The choice of solvent should be guided by your experimental needs, but options like anhydrous DMSO, DMF, or acetonitrile are common. It is crucial to use high-purity, anhydrous solvents to minimize hydrolysis of the carboxylic acid or other potential reactions. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and blanketed with an inert gas. Always perform a small-scale stability test before preparing a large stock solution.

Q4: What are the signs that my sample of this compound may have degraded?

A4: Visual inspection is the first step. Any change in the physical appearance of the compound, such as discoloration (e.g., from white/off-white to yellow or brown), clumping, or a change in texture, can indicate degradation. A noticeable change in solubility in your intended solvent can also be a sign of impurity formation. For a definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) should be used to check the purity and confirm the chemical structure.

Q5: What are the known incompatibilities for this compound?

A5: this compound should be kept away from strong oxidizing agents and strong bases.[3][6] The carboxylic acid functional group will react with bases in a standard acid-base reaction. Strong oxidizing agents could potentially oxidize the methoxy group or the aromatic ring, leading to degradation. It is also important to avoid contact with reactive metals.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper storage.Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, NMR). If degradation is confirmed, use a fresh, properly stored sample.
Poor solubility in the intended solvent The compound may have degraded into less soluble impurities, or the solvent may not be of sufficient purity (e.g., contains water).Confirm the identity and purity of the compound. Use a fresh, anhydrous solvent. Consider gentle warming or sonication to aid dissolution, but be cautious of thermal degradation.
Unexpected side products in a reaction The compound may contain impurities that are participating in the reaction, or it may be degrading under the reaction conditions.Analyze the starting material for purity. If the starting material is pure, investigate the stability of the compound under your specific reaction conditions (e.g., temperature, pH, reagents).
Change in physical appearance of the solid Absorption of moisture (hygroscopicity) or chemical degradation.[7][8]Discard the sample if significant discoloration or clumping is observed. For future use, ensure the container is tightly sealed and stored in a desiccator.

Stability and Storage Summary

Parameter Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.[4][5]
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis and oxidation.[7]
Light Protect from light (Amber vial)Minimizes risk of photodegradation.
Container Tightly sealedPrevents exposure to moisture and air.[1][2]
Incompatibilities Avoid strong oxidizing agents and basesPrevents chemical reactions that would degrade the compound.[3][6]

Experimental Protocols

Protocol 1: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution. A pure sample should show a single major peak. The presence of multiple peaks indicates impurities or degradation products.

Protocol 2: Preparation of a Stock Solution for Experiments
  • Preparation: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture onto the cold solid.

  • Weighing: Quickly weigh the desired amount of the compound in a low-humidity environment if possible.

  • Dissolution: Add the solid to a pre-dried volumetric flask. Add a portion of the anhydrous solvent (e.g., DMSO) and gently swirl or sonicate to dissolve. Once dissolved, dilute to the final volume with the anhydrous solvent.

  • Storage: If the stock solution is not for immediate use, aliquot it into smaller volumes in vials with airtight caps to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Logical Workflow for Handling and Storage

G cluster_0 Receiving and Initial Handling cluster_1 Storage cluster_2 Experimental Use cluster_3 Quality Control receive Receive Compound inspect Visually Inspect (Color, Form) receive->inspect store_solid Store Solid: - Tightly sealed container - 2-8°C, Desiccated - Protect from light inspect->store_solid Appearance OK purity_check Purity Check (HPLC/NMR) inspect->purity_check Appearance Changed equilibrate Equilibrate to RT store_solid->equilibrate store_solution Store Solution (Short-term): - Anhydrous solvent - -20°C to -80°C - Inert atmosphere weigh Weigh Quickly equilibrate->weigh dissolve Prepare Solution (Anhydrous Solvent) weigh->dissolve dissolve->store_solution If not for immediate use use Use in Experiment dissolve->use use->purity_check If results are inconsistent degraded Degraded? (Impurities > Threshold) purity_check->degraded Analyze Data degraded->receive Yes (Discard & Reorder) degraded->store_solid No (Use Compound)

Caption: Decision workflow for handling and storage of this compound.

References

Technical Support Center: Purification of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure you can achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a substituted aromatic carboxylic acid. Its purification can be complicated by the presence of impurities with similar polarities, such as unreacted starting materials or byproducts from its synthesis. The electronic properties of the methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) groups influence the molecule's solubility and crystalline nature, which are critical factors in developing an effective purification strategy.

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile, 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetonitrile. This process can lead to several challenging impurities, including the starting nitrile, the intermediate amide, and byproducts from side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Oily Product After Acidification and Extraction

Q: After acidifying my aqueous reaction mixture and extracting with an organic solvent, I'm left with a persistent oil instead of a solid product upon solvent removal. What's happening and how can I fix it?

A: This is a common issue that can arise from several factors. The "oiling out" of your product is often due to the presence of impurities that depress the melting point of your compound or inhibit crystallization.

  • Plausible Causes & Solutions:

    • Incomplete Hydrolysis: The presence of the unreacted starting nitrile or the intermediate amide can act as an impurity that prevents your desired carboxylic acid from crystallizing.

      • Troubleshooting Step: Before extraction, ensure the hydrolysis is complete. You can monitor the reaction by taking a small aliquot, acidifying it, and analyzing it by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material or the amide is still present, prolong the hydrolysis time or consider using more forcing conditions (e.g., higher temperature or a different acid/base).

    • Solvent Choice: The solvent used for extraction might be too good of a solvent for your product, preventing it from precipitating.

      • Troubleshooting Step: After removing the bulk of the extraction solvent (e.g., ethyl acetate, dichloromethane) under reduced pressure, try adding a non-polar "anti-solvent" such as hexanes or heptane. This will decrease the overall solubility of your product and can induce crystallization. You may need to cool the mixture in an ice bath and scratch the inside of the flask with a glass rod to initiate crystal formation.

    • Presence of Tarry Byproducts: Side reactions can sometimes produce polymeric or tarry materials that co-extract with your product.

      • Troubleshooting Step: If you suspect tarry impurities, a charcoal treatment of the solution before crystallization can be effective. Dissolve the crude product in a minimal amount of a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. Filter the hot solution through celite to remove the charcoal and then allow the filtrate to cool and crystallize.

Problem 2: Poor Recovery After Recrystallization

Q: I've managed to get a solid, but my yield after recrystallization is very low. How can I improve my recovery?

A: Low recovery during recrystallization is typically a result of using an inappropriate solvent or an excess amount of solvent. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Plausible Causes & Solutions:

    • Suboptimal Solvent System: The chosen solvent may have too high of a solubility for your product even at low temperatures.

      • Troubleshooting Step: A solvent screening is recommended. Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good single solvent will show a significant difference in solubility with temperature. Alternatively, a mixed solvent system can be very effective. For instance, you can dissolve your compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

    • Using Too Much Solvent: Even with the right solvent, using an excessive volume will keep a significant portion of your product in solution even after cooling.

      • Troubleshooting Step: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Add the hot solvent in small portions to your solid until it just dissolves.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

      • Troubleshooting Step: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before placing it in an ice bath. This slow cooling promotes the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on a typical synthesis involving the hydrolysis of 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetonitrile, the most likely impurities are:

  • 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetonitrile: The unreacted starting material.

  • 2-(3-methoxy-5-(trifluoromethyl)phenyl)acetamide: The intermediate from partial hydrolysis of the nitrile.

  • 3-Methoxy-5-(trifluoromethyl)benzyl alcohol: This can arise from the hydrolysis of the corresponding benzyl halide if that was the precursor to the nitrile.

These impurities have polarities that can be close to the desired product, making purification by simple extraction challenging.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: For aromatic carboxylic acids, a good starting point is often a mixed solvent system. Given the presence of both a polar carboxylic acid group and a relatively non-polar substituted phenyl ring, a mixture of a polar and a non-polar solvent is likely to be effective.

  • Recommended Starting Points:

    • Toluene/Hexane: Toluene is a good solvent for many aromatic compounds at elevated temperatures, and the addition of hexane as an anti-solvent upon cooling can induce crystallization.

    • Ethanol/Water: Ethanol is a polar solvent that will likely dissolve the compound well when hot. The slow addition of water can then decrease the solubility and promote crystallization.

    • Ethyl Acetate/Hexane: Similar to the toluene/hexane system, this is another common choice for compounds of intermediate polarity.

Always perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific batch of crude material.

Q3: Can I use column chromatography to purify this compound?

A3: Yes, column chromatography is a viable option for purifying this compound, especially if you are dealing with a small amount of material or if recrystallization fails to remove a persistent impurity.

  • General Protocol:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. A small amount of acetic acid (0.5-1%) is often added to the mobile phase to keep the carboxylic acid protonated and prevent it from streaking on the silica gel. You would start with a low polarity mixture and gradually increase the polarity to elute your compound. The elution order would generally be the nitrile, followed by the amide, and then the desired carboxylic acid.

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your this compound:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a very sensitive technique for quantifying the purity of your compound and detecting even small amounts of impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of your product.

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Toluene/Hexane)

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene to dissolve the solid completely. Use a hot plate and a reflux condenser to avoid solvent loss.

  • Once the solid is fully dissolved, remove the flask from the heat.

  • Slowly add hexane dropwise while gently swirling the flask until a faint, persistent cloudiness appears.

  • Reheat the flask gently until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature on a benchtop.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain the purified product.

Data Presentation

Table 1: Troubleshooting Common Purification Issues

Observed Problem Potential Cause Recommended Solution
Oily ProductIncomplete reaction, wrong solventCheck reaction completion (TLC/HPLC), use an anti-solvent (e.g., hexanes)
Low Recrystallization YieldSuboptimal solvent, excess solventPerform a solvent screen, use minimal hot solvent, cool slowly
Persistent ImpurityImpurity with similar polarityConsider column chromatography with an appropriate mobile phase
Broad Melting PointPresence of impuritiesRe-purify by recrystallization or chromatography

Visualization of Purification Workflow

Below is a decision tree to guide the selection of a purification strategy for this compound.

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid oily_product Troubleshoot Oiling Out (See Guide) is_solid->oily_product No (Oily) recrystallization Attempt Recrystallization is_solid->recrystallization Yes oily_product->recrystallization purity_check1 Check Purity (TLC, MP, NMR) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Check Purity (TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check2->recrystallization Purity < 98% (Re-attempt with pure fractions) purity_check2->pure_product Purity > 98%

Caption: Decision tree for purification of this compound.

Technical Support Center: Degradation Pathways of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of fluorinated aromatic compounds. This guide provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Part 1: Troubleshooting Guide for Microbial Degradation Experiments

Microbial degradation of fluorinated aromatics is a promising, low-energy remediation strategy. However, the unique chemistry of the carbon-fluorine (C-F) bond presents significant challenges.[1][2] This section addresses common issues encountered when setting up and running these experiments.

Frequently Asked Questions (FAQs)

Question: My microbial culture is showing poor or no degradation of the target fluorinated aromatic compound. What are the likely causes?

Answer: This is a common challenge, often rooted in the inherent recalcitrance of fluorinated compounds and potential toxicity effects. Consider the following factors:

  • Inherent Recalcitrance: The C-F bond is one of the strongest in organic chemistry, making it thermodynamically difficult for microbial enzymes to cleave.[1][3] Unlike chloro- or bromoaromatics, enzymes for defluorination are incredibly scarce in the microbial world.[3]

  • Fluoride Ion Toxicity: Successful C-F bond cleavage releases fluoride ions (F⁻), which can be toxic to the microbial consortium, inhibiting further degradation.[1][4] Your culture may initiate degradation but then halt as fluoride accumulates. Adaptive evolution experiments have shown that microbes may even reduce the expression of defluorinating enzymes to cope with fluoride stress.[4]

  • Lack of Appropriate Enzymes: The specific microbial strain or consortium you are using may simply lack the necessary enzymatic machinery. Degradation of aromatics often requires initial activation via dioxygenase enzymes, and not all microbes possess versions of these enzymes that can accommodate fluorinated substrates.[5][6]

  • Anaerobic Conditions: Fluorinated aromatics are often particularly recalcitrant under anaerobic conditions (methanogenic, sulfate-reducing).[7][8][9] While some degradation has been observed under denitrifying conditions for compounds like 2-fluorobenzoate and 4-fluorobenzoate, many isomers and compound classes remain persistent.[8][9]

Question: I've observed the disappearance of the parent compound, but I can't detect the expected breakdown products or achieve mineralization. What's happening?

Answer: This scenario suggests that biotransformation is occurring without complete degradation. Key possibilities include:

  • Formation of Stable Metabolites: The microbial pathway may only be able to modify other parts of the molecule without cleaving the C-F bond. This creates fluorinated metabolites that can be just as, or even more, persistent than the parent compound. It is crucial to monitor for the formation of these degradation products, not just the disappearance of the parent compound.[10]

  • Metabolic Activation Strategy: Microbes often attack other, weaker functional groups on the molecule first (e.g., carboxyl, phenyl, or chloro groups).[11] This "metabolic activation" can make subsequent C-F bond cleavage more feasible, but the process may stall after the initial steps.[11]

  • Adsorption/Biosorption: The compound may be adsorbing to the cell biomass or other organic matter in your medium rather than being degraded. A killed-cell control (using autoclaved inoculum) is essential to differentiate between biological degradation and physical sorption.[6]

Question: How can I enhance the microbial degradation of my fluorinated compound?

Answer: Enhancing degradation requires optimizing both the biological and chemical environment.

  • Use a Microbial Consortium: Mixed microbial communities often possess a wider range of enzymatic capabilities than single isolates.[1] Syntrophic interactions, where the metabolic products of one organism are the substrate for another, can be key to achieving complete degradation.[1]

  • Acclimatize Your Inoculum: Gradually expose your microbial culture to increasing concentrations of the target compound over several transfers. This process of enrichment and adaptation can select for more tolerant and efficient strains.[6]

  • Provide a Co-substrate: Sometimes, the fluorinated compound cannot serve as the sole source of carbon and energy. Providing a more easily metabolized co-substrate can stimulate the microbial activity needed to cometabolize the recalcitrant compound.

  • Optimize pH: The activity of defluorinating enzymes can be pH-dependent. Some studies have noted that degradation may proceed more readily at a lower pH, though this can also impact fluoride release.[3]

Experimental Protocol: Screening for Microbial Degradation

This protocol provides a workflow for enriching and isolating microbes capable of degrading a target fluorinated aromatic compound.

  • Prepare Basal Salt Medium (BSM): Create a sterile mineral medium containing all necessary nutrients except for a carbon source.

  • Inoculum Collection: Collect soil or water from a site with a history of contamination with industrial pollutants, as this increases the likelihood of finding adapted microbes.[6]

  • Enrichment Culture Setup:

    • Inoculate 100 mL of BSM in a 250 mL flask with 1 g of soil or 1 mL of water.[6]

    • Add the target fluorinated compound as the sole carbon source (e.g., at 10-50 mg/L).

    • Incubate at a standard temperature (e.g., 30°C) on a rotary shaker.[6]

    • Include a sterile control flask (no inoculum) to monitor for abiotic degradation.

  • Serial Transfers: After 1-2 weeks, transfer 10 mL of the culture to 90 mL of fresh BSM with the target compound. Repeat this process 3-5 times to enrich for microbes that utilize the compound.[6]

  • Monitor Degradation: At each transfer, collect samples to analyze the concentration of the parent compound using HPLC or GC-MS.

  • Isolate Pure Cultures (Optional): Plate serial dilutions of the final enrichment culture onto BSM agar plates coated with the target compound to isolate individual colonies.[6]

Part 2: Troubleshooting Guide for Photochemical & Chemical Degradation

Photolysis and advanced oxidation processes (AOPs) are important abiotic degradation pathways, both in the environment and in engineered water treatment systems.[12] However, these processes can lead to a complex array of fluorinated byproducts.

Frequently Asked Questions (FAQs)

Question: My photolysis experiment resulted in many unknown fluorinated products. How can I identify them?

Answer: This is a major challenge, as photolysis can generate over 100 different fluorinated photoproducts from a single parent compound.[13][14] A multi-pronged analytical approach is required:

  • Start with ¹⁹F NMR: Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) is the most powerful tool for this task. It detects all fluorinated species in your sample, providing a complete fluorine mass balance.[12][13] The chemical shifts in ¹⁹F NMR give clues about the new functional groups formed (e.g., aliphatic vs. aromatic fluorine).[13]

  • Use LC-HRMS for Structure Elucidation: Liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is the standard method for identifying degradation products.[13] However, be aware that LC-HRMS alone can miss up to 90% of fluorinated products , making ¹⁹F NMR essential for quantification.[13]

  • Combine with Computational Chemistry: If you lack authentic standards for your suspected products, density functional theory (DFT) can be used to computationally predict the ¹⁹F NMR chemical shifts of proposed structures.[13] This allows you to match experimental peaks to computationally generated spectra with high accuracy.[13]

Question: Is complete defluorination (mineralization to fluoride) a common outcome of photolysis?

Answer: Not always. The extent of defluorination is highly dependent on the molecular structure of the fluorinated motif.

  • Aryl-F groups (fluorine on a benzene ring) are often more labile and readily mineralize to form fluoride ions upon photolysis.[15]

  • Heteroaromatic-CF₃ groups are often very stable , and the CF₃ motif is frequently retained in the photoproducts.[14] However, exceptions exist, and the surrounding molecular structure plays a key role.[14]

  • Aliphatic-CF₃ groups tend to be photochemically stable , especially compared to their aryl-CF₃ counterparts, and often remain intact after photolysis.[15]

Question: I am using an Advanced Oxidation Process (e.g., UV/H₂O₂). Why is the degradation of my fluorinated compound slower than expected?

Answer: While AOPs are powerful, fluorinated compounds are particularly resistant.

  • High C-F Bond Strength: The stability of the C-F bond makes it resistant to attack by hydroxyl radicals (•OH), the primary oxidant in many AOPs.[1]

  • Scavenging of Radicals: Other constituents in your water matrix (e.g., dissolved organic matter, carbonate ions) can compete for hydroxyl radicals, reducing the efficiency of the process.

  • Formation of Recalcitrant Intermediates: The initial attack may produce fluorinated intermediates that are even more resistant to further oxidation than the parent compound.

Workflow for Photolysis Product Identification

The following diagram illustrates a robust workflow for identifying and quantifying products from a photolysis experiment.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_results Results & Interpretation photolysis 1. Conduct Photolysis Experiment (e.g., UV lamp, solar simulator) nmr 2. ¹⁹F NMR Analysis - Quantify total fluorine - Identify fluorine motifs photolysis->nmr Aqueous Sample ms 3. LC-HRMS Analysis - Detect potential products - Propose structures photolysis->ms Aqueous Sample match 5. Match Experimental & Predicted Data - Correlate NMR peaks with  MS-derived structures nmr->match computation 4. Computational Chemistry (DFT) - Predict ¹⁹F NMR shifts for  proposed structures ms->computation Proposed Structures computation->match quantify 6. Quantify Products - Use ¹⁹F NMR for accurate  concentration of each product match->quantify pathway 7. Propose Degradation Pathway quantify->pathway

Caption: Recommended workflow for photolysis product identification.

Part 3: Troubleshooting Guide for Analytical Techniques

Accurate analysis is the bedrock of degradation studies. Fluorinated compounds, however, introduce unique challenges for common analytical platforms like mass spectrometry and chromatography.

Frequently Asked Questions (FAQs)

Question: I am having trouble interpreting the mass spectrum of my fluorinated compound. The molecular ion (M⁺) is weak or absent. Is this normal?

Answer: Yes, this is a very common characteristic of fluorinated compounds, particularly perfluorinated paraffins, when using standard Electron Ionization (EI) mass spectrometry.[16][17]

  • Extensive Fragmentation: The high electronegativity of fluorine leads to extensive fragmentation. The most abundant ion is often CF₃⁺ (m/z 69), not the molecular ion.[16]

  • Soft Ionization Techniques: To observe the molecular ion and determine the molecular weight of an unknown, you must use a "soft" ionization technique. Field Ionization (FI) is particularly effective for this purpose.[17] Chemical Ionization (CI) may also work but is often less reliable for these compounds.[17]

Question: My LC-MS analysis suffers from high background noise and "memory effects." What is the cause and how can I fix it?

Answer: The likely culprit is contamination from fluoropolymers within your LC-MS system.

  • Source of Contamination: Polytetrafluoroethylene (PTFE) is a common material used in solvent lines, frits, and other system components. These can leach fluorinated compounds, causing significant background noise that obscures trace-level analysis.[18]

  • Memory Effects: Some fluorinated compounds can adsorb onto surfaces in the ion source or transfer lines.[18] When you inject the next sample, the previously adsorbed compound can desorb, creating a "memory effect" or carryover.

  • Mitigation Strategies:

    • Use a PEEK or Stainless Steel Flow Path: If possible, replace PTFE components with those made from PEEK (polyether ether ketone) or stainless steel.

    • Implement Rigorous Wash Cycles: Run several blank injections with a strong solvent like isopropanol or acetonitrile between samples to clean the system.[18]

    • Source Cleaning: If carryover persists, the ion source may require a thorough cleaning according to the manufacturer's protocol.

Question: Why is ¹⁹F NMR considered superior to LC-MS for quantifying degradation products?

Answer: ¹⁹F NMR offers a comprehensive and unbiased view of all fluorinated species in a sample.

  • 100% Mass Balance: Because the ¹⁹F isotope has 100% natural abundance and high sensitivity, NMR can detect and quantify every fluorine-containing molecule in the sample, from the parent compound to inorganic fluoride.[13] This allows for a complete fluorine mass balance, which is often impossible with other techniques.

  • No Need for Standards (for quantification): Quantitative ¹⁹F NMR can be performed using a single internal standard with a known concentration of fluorine, allowing you to quantify all other fluorinated species without needing individual authentic standards for each one.[19]

  • Overcomes MS Limitations: Mass spectrometry can fail to detect compounds that do not ionize well or are too volatile.[13] ¹⁹F NMR is not dependent on ionization, ensuring that no fluorinated byproducts are missed.

Data Summary: Common Analytical Techniques
TechniquePrimary UseStrengthsCommon Troubleshooting Issues
¹⁹F NMR Identification & QuantificationComplete fluorine mass balance; No standards needed for quantification; Differentiates fluorine motifs.[13][19]Peak broadening in complex matrices; Requires specialized instrument/probe.[12]
LC-HRMS Identification & Structure ElucidationHigh sensitivity; Separates complex mixtures; Provides exact mass for formula determination.[13]Can miss up to 90% of fluorinated products; System contamination from PTFE; Weak/absent molecular ion.[13][18]
GC-MS (EI) Analysis of Volatile CompoundsExcellent for separation of volatile isomers.Extensive fragmentation; Molecular ion often absent; Requires derivatization for polar metabolites.[6][16][17]
Ion Chromatography Quantification of Fluoride (F⁻)Direct and accurate measurement of inorganic fluoride released during degradation.[10]Matrix interference; Co-elution with other anions.

Troubleshooting Flowchart for Analytical Issues

G start Start: Analytical Problem q1 Problem: Incomplete Fluorine Mass Balance? start->q1 q2 Problem: High Background / Memory Effect? q1->q2 No a1 Action: Use ¹⁹F NMR to detect all fluorinated species. LC-MS may miss products. q1->a1 Yes q3 Problem: No Molecular Ion in MS? q2->q3 No a2 Action: 1. Check system for PTFE components. 2. Implement rigorous solvent washes. 3. Clean ion source. q2->a2 Yes a3 Action: Use a soft ionization technique like Field Ionization (FI) instead of Electron Ionization (EI). q3->a3 Yes end Problem Resolved q3->end No a1->end a2->end a3->end

Caption: Troubleshooting flowchart for common analytical problems.

References

Technical Support Center: Safe Handling of Trifluoromethylphenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe handling and use of trifluoromethylphenylacetic acids. This guide is intended for researchers, scientists, and drug development professionals who work with these valuable but potentially hazardous compounds. The trifluoromethyl group, while imparting desirable properties in medicinal chemistry and materials science, also necessitates specific handling precautions.[1][2][3] This resource provides in-depth technical guidance, troubleshooting for common experimental issues, and answers to frequently asked questions to ensure your safety and experimental success.

Part 1: Understanding the Hazards

Trifluoromethylphenylacetic acids are organic acids that can cause skin irritation, serious eye irritation, and respiratory irritation.[4][5][6] The primary hazards are associated with their corrosive nature and the potential for inhalation of dust particles or aerosols.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling of trifluoromethylphenylacetic acids.

Q1: What are the primary hazards associated with trifluoromethylphenylacetic acids?

A1: The main hazards are:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[4][7]

  • Serious Eye Damage: Contact with eyes can lead to severe irritation and potential long-term damage.[4][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[4][5][6]

Q2: What type of gloves should I wear when handling these compounds?

A2: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are highly recommended.[9] Always inspect gloves for tears or punctures before use. For handling larger quantities or in situations with a high risk of splashing, consider double-gloving.[10]

Q3: Can I work with trifluoromethylphenylacetic acids on an open bench?

A3: No. All work with these compounds, especially when handling powders or creating solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10] Ensure the fume hood has adequate airflow.

Q4: What should I do in case of a small spill?

A4: For small spills, you can typically manage the cleanup yourself if you are trained to do so. Alert others in the vicinity, restrict access to the area, and wear appropriate PPE.[10] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[11] Sweep up the material, place it in a sealed container for hazardous waste, and decontaminate the area.[12][13]

Q5: How should I properly store trifluoromethylphenylacetic acids?

A5: Store these compounds in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[10][14] Keep containers tightly closed and clearly labeled.[10][13]

Part 3: Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments.

Problem Potential Cause Solution
Unexpected fuming when opening the container. The compound may have reacted with moisture in the air, potentially releasing hydrogen fluoride (HF) gas.Immediately close the container and move it to a chemical fume hood. Ensure you are wearing appropriate respiratory protection. Handle with extreme caution and consider if the integrity of the compound has been compromised.
Skin irritation despite wearing gloves. The gloves may have been compromised (e.g., a small tear) or the chemical may have permeated the glove material after prolonged contact.Immediately remove the contaminated gloves and wash the affected area with soap and plenty of water for at least 15 minutes.[15][16] Seek medical attention if irritation persists. Review your glove selection and change gloves more frequently.
Caking or clumping of the solid compound. The compound is likely hygroscopic and has absorbed moisture from the atmosphere.While this may not immediately pose a safety risk, it can affect the accuracy of your measurements. Store the compound in a desiccator to minimize moisture absorption.
Visible corrosion on metal spatulas or equipment. Trifluoromethylphenylacetic acids are acidic and can be corrosive to certain metals.Use spatulas and equipment made of compatible materials such as glass, polyethylene, or Teflon.[14]

Part 4: Experimental Protocols

Personal Protective Equipment (PPE) Protocol

This protocol outlines the minimum PPE required for handling trifluoromethylphenylacetic acids.

PPE_Protocol cluster_ppe Mandatory PPE cluster_additional_ppe Additional PPE (Task-Dependent) Safety Goggles Safety Goggles Lab Coat Lab Coat Nitrile Gloves Nitrile Gloves Closed-toed Shoes Closed-toed Shoes Face Shield Face Shield Chemical-resistant Apron Chemical-resistant Apron Respiratory Protection Respiratory Protection Researcher Researcher Researcher->Safety Goggles Researcher->Lab Coat Researcher->Nitrile Gloves Researcher->Closed-toed Shoes Handling Large Quantities Handling Large Quantities Handling Large Quantities->Face Shield Handling Large Quantities->Chemical-resistant Apron Risk of Aerosolization Risk of Aerosolization Risk of Aerosolization->Respiratory Protection

Caption: Personal Protective Equipment Workflow.

Steps:

  • Eye Protection: Always wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[13]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect for damage before each use and replace them immediately if compromised.[9]

  • Body Protection: A long-sleeved laboratory coat is mandatory. For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]

  • Footwear: Fully enclosed shoes are required at all times in the laboratory.[17]

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[10][18]

Emergency First Aid Procedures

This workflow details the immediate actions to take in case of an exposure.

First_Aid_Workflow Exposure Exposure Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Clothing Rinse_Eyes Rinse Eyes with Water (15 min) Eye_Contact->Rinse_Eyes Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Rinse_Skin Rinse Skin with Water (15 min) Remove_Clothing->Rinse_Skin Seek_Medical_Attention Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Do_Not_Vomit Do NOT Induce Vomiting Rinse_Mouth->Do_Not_Vomit Do_Not_Vomit->Seek_Medical_Attention

Caption: Emergency First Aid Decision Tree.

Detailed Steps:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek immediate medical attention.[12]

  • In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting.[8] Rinse mouth with water.[19] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and intricacies of scaling up this important synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure your success.

The primary and most robust method for synthesizing this compound involves a two-step process: the formation of a Grignard reagent from 1-bromo-3-methoxy-5-(trifluoromethyl)benzene, followed by its carboxylation using carbon dioxide. While straightforward in principle, this synthesis pathway is sensitive to several factors, particularly when moving from bench-scale to larger preparations.

Overall Synthesis Workflow

The synthesis is typically performed as a one-pot, two-step procedure. The initial phase involves the formation of the organometallic Grignard reagent, which is then consumed in the subsequent carboxylation step.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Work-up A 1-bromo-3-methoxy-5- (trifluoromethyl)benzene E Grignard Reagent Solution (Aryl-MgBr) A->E Inert Atmosphere (N₂/Ar) Exothermic Reaction B Magnesium Turnings B->E Inert Atmosphere (N₂/Ar) Exothermic Reaction C Anhydrous THF C->E Inert Atmosphere (N₂/Ar) Exothermic Reaction D Initiator (e.g., I₂, DBE) D->E Inert Atmosphere (N₂/Ar) Exothermic Reaction F Solid CO₂ (Dry Ice) E->F Slow Addition at Low Temp. G Magnesium Carboxylate Salt F->G Nucleophilic Attack I Crude Product in Organic Phase G->I Protonation & Extraction H Aqueous Acid (e.g., HCl) J Purification (Extraction, Crystallization) I->J K Pure 3-Methoxy-5-(trifluoromethyl) phenylacetic acid J->K

Caption: Overall workflow for the two-step synthesis.

Detailed Experimental Protocol

This protocol outlines a standard lab-scale synthesis. For scale-up operations, modifications to heat management and reagent addition rates are critical.

Materials:

  • 1-bromo-3-methoxy-5-(trifluoromethyl)benzene

  • Magnesium turnings

  • Iodine (crystal) or 1,2-dibromoethane (DBE)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Preparation: All glassware must be rigorously dried in an oven (e.g., overnight at 120°C) and assembled hot under a stream of dry nitrogen or argon. This is crucial as Grignard reagents react readily with water.[1]

  • Magnesium Activation: Place magnesium turnings in the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[2] Gently warm the flask with a heat gun under inert gas until the violet iodine vapor is visible or ethylene gas bubbles are observed (if using DBE).[2] This step etches the passivating magnesium oxide layer.[2]

  • Grignard Reagent Formation: Add anhydrous THF to the activated magnesium. Prepare a solution of 1-bromo-3-methoxy-5-(trifluoromethyl)benzene in anhydrous THF. Add a small portion of this solution to the magnesium suspension.

  • Initiation: The reaction should initiate, indicated by a gentle reflux, bubbling on the magnesium surface, and the formation of a cloudy gray or brown solution.[1][2] If it doesn't start, gentle warming or sonication may be required.

  • Addition: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction provides the necessary heat.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all magnesium is consumed.

  • Carboxylation: Cool the Grignard solution in an ice-salt or dry ice/acetone bath to approximately -78°C. While stirring vigorously, add crushed dry ice in small portions. Caution: Vigorous gas evolution will occur. Alternatively, the Grignard solution can be slowly transferred via cannula onto a flask containing a slurry of crushed dry ice in anhydrous ether. The carbon atom in CO₂ is electrophilic and readily attacked by the nucleophilic Grignard reagent.[3][4]

  • Quenching and Work-up: Allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding aqueous HCl. This protonates the magnesium carboxylate salt to form the desired carboxylic acid.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography.

Troubleshooting Guide & FAQs

Part 1: Grignard Formation Issues

Q1: My Grignard reaction fails to initiate. What's wrong?

A1: This is the most common problem. The primary culprit is the passivating magnesium oxide (MgO) layer on the magnesium surface, which prevents the reaction.[2] Other major factors include residual moisture or impure reagents.

  • Solutions:

    • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried, and solvents must be anhydrous. Grignard reagents are strong bases that are rapidly destroyed by water.[1]

    • Activate the Magnesium: Use chemical or physical activation. A small crystal of iodine reacts with Mg to form MgI₂, which etches the oxide layer.[2] Alternatively, 1,2-dibromoethane (DBE) reacts to form ethylene gas and MgBr₂, providing a visual cue of activation.[2] Physical methods like crushing the magnesium turnings with a glass rod (in an inert atmosphere) can also expose a fresh reactive surface.[2]

    • Check Reagent Quality: Ensure the aryl halide is pure and the magnesium turnings are fresh and shiny, not dull or opaque.[5]

Q2: The reaction starts but then stops, or the yield is very low. Why?

A2: This can be due to several side reactions or poor reaction control.

  • Potential Causes & Solutions:

    • Wurtz Coupling: A major side reaction is the coupling of the Grignard reagent with unreacted aryl bromide to form a biphenyl dimer. This is often exacerbated by high local concentrations of the aryl bromide or high temperatures. Solution: Ensure slow, controlled addition of the aryl bromide solution to maintain a low concentration and prevent overheating.[6]

    • Reaction with Oxygen: Although performed under an inert atmosphere, trace oxygen can lead to the formation of an aryloxy-magnesium bromide, which upon work-up yields a phenol. Solution: Maintain a positive pressure of high-purity nitrogen or argon throughout the reaction.

    • Solvent Choice: THF is generally a better solvent than diethyl ether for forming Grignard reagents from aryl bromides due to its higher boiling point and better solvating properties for the reagent.[6]

Part 2: Carboxylation & Purification Issues

Q3: The yield of my desired carboxylic acid is poor, even if the Grignard formation seemed successful. What happened during carboxylation?

A3: The carboxylation step is also critical and prone to issues that lower the yield.

  • Potential Causes & Solutions:

    • Insufficient Carbon Dioxide: Ensure a large excess of high-quality, dry CO₂ is used. As dry ice sublimes, it can create a protective CO₂ atmosphere, but vigorous stirring is needed to ensure the Grignard reagent reacts with it rather than with atmospheric moisture condensing on the cold surface.

    • Temperature Control: The reaction is highly exothermic. If the temperature rises too much, the Grignard reagent can react with the newly formed carboxylate salt. Solution: Maintain a very low temperature (e.g., -78°C) during the addition of dry ice or the transfer of the Grignard reagent.[5]

    • Premature Quenching: Water from atmospheric condensation can quench the Grignard reagent before it reacts with CO₂. Solution: Add the dry ice quickly to the cold Grignard solution or, preferably, pour the Grignard solution onto an excess of crushed dry ice to minimize contact with air.

Q4: My final product is impure. What are the likely contaminants and how can I remove them?

A4: Common impurities arise from the starting materials and side reactions.

  • Troubleshooting Impurities:

ImpurityOriginRemoval Strategy
Unreacted Aryl Bromide Incomplete Grignard formation.Can be removed during the acid-base workup. The carboxylic acid is soluble in aqueous base (e.g., NaOH), while the neutral aryl bromide remains in the organic layer. Re-acidification of the aqueous layer precipitates the pure acid.
Biphenyl Dimer Wurtz coupling side reaction.This is a neutral, non-polar impurity. It can be removed via the acid-base workup described above or by recrystallization, as its solubility profile often differs from the desired acid.
3-Methoxy-5-(trifluoromethyl)phenol Reaction of the Grignard reagent with trace oxygen.As a weak acid, the phenol may partially extract into the basic aqueous layer. Careful pH control during extraction or purification by column chromatography may be necessary.
Part 3: General FAQs

Q5: What is the underlying mechanism of this synthesis?

A5: The synthesis involves two key mechanistic steps:

  • Grignard Formation: This is a radical mechanism occurring on the surface of the magnesium metal. An electron is transferred from the magnesium to the aryl halide, leading to the formation of a radical anion that fragments and ultimately forms the organomagnesium bond (R-MgX).

  • Carboxylation: The highly nucleophilic carbon of the Grignard reagent performs a nucleophilic attack on the electrophilic carbon atom of carbon dioxide.[3][4] This forms a magnesium carboxylate salt, which is then protonated during the acidic workup to yield the final carboxylic acid.

G cluster_0 Grignard Formation cluster_1 Carboxylation & Work-up A Ar-Br ArMgBr Ar-Mg-Br (Grignard Reagent) A->ArMgBr Mg Mg Mg->ArMgBr Salt Ar-COO⁻ Mg²⁺Br⁻ (Carboxylate Salt) ArMgBr->Salt Nucleophilic Attack CO2 O=C=O CO2->Salt Acid Ar-COOH (Final Product) Salt->Acid H₃O⁺ Work-up

Caption: Simplified reaction mechanism.

Q6: What are the critical safety precautions for this reaction?

A6:

  • Grignard Reagents: Are highly reactive and pyrophoric, especially if the solvent evaporates. Never leave a Grignard reaction unattended. Always work under an inert atmosphere and have appropriate fire extinguishing equipment (Class D for metal fires) available.

  • Anhydrous Ethers (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Use from a freshly opened bottle or after purification, and always work in a well-ventilated fume hood away from ignition sources.

  • Trifluoromethyl Compounds: Can release hazardous decomposition products (like HF) upon combustion. Handle with care and appropriate personal protective equipment (PPE).

Q7: Which analytical techniques should I use to monitor the reaction and confirm the product?

A7:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting aryl bromide. A small, quenched aliquot of the reaction mixture is spotted.

  • Product Identification:

    • ¹H and ¹⁹F NMR Spectroscopy: Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • FTIR Spectroscopy: Shows the characteristic C=O and O-H stretches of the carboxylic acid group.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization (e.g., to the methyl ester) can be used to determine the purity of the final product.[7]

References

Validation & Comparative

A Call to Research: Establishing the Biological Activity Profile of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unexplored Potential of Substituted Phenylacetic Acids

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of methoxy (-OCH3) and trifluoromethyl (-CF3) groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group, a strong electron-withdrawing moiety, often enhances metabolic stability and membrane permeability, while the methoxy group, an electron-donating group, can modulate receptor binding and metabolic pathways.

Despite the intriguing combination of these functional groups, a comprehensive investigation into the biological activity of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid and a systematic comparison with its structural isomers is conspicuously absent from the current scientific literature. This guide, therefore, transitions from a review of existing data to a detailed proposal for a foundational study. We will outline the necessary experimental framework to elucidate the biological activities of these compounds, providing researchers with a robust starting point for a novel area of investigation. This document serves as a call to action for the scientific community to generate the crucial data needed to understand the structure-activity relationships (SAR) within this chemical series.

Defining the Isomeric Landscape for Comparative Analysis

To establish a clear SAR, a systematic comparison of positional isomers is essential. The following compounds are proposed for synthesis and/or procurement to form the basis of this comparative study:

  • Primary Compound: this compound

  • Positional Isomers of the Methoxy Group:

    • 2-Methoxy-5-(trifluoromethyl)phenylacetic acid

    • 4-Methoxy-5-(trifluoromethyl)phenylacetic acid

  • Positional Isomers of the Trifluoromethyl Group:

    • 3-Methoxy-2-(trifluoromethyl)phenylacetic acid

    • 3-Methoxy-4-(trifluoromethyl)phenylacetic acid

  • Parent Compounds (for baseline activity):

    • 3-Methoxyphenylacetic acid

    • 3-(Trifluoromethyl)phenylacetic acid

    • Phenylacetic acid

This selection will allow for a detailed analysis of how the relative positions of the methoxy and trifluoromethyl groups influence biological activity.

Proposed Experimental Workflows for Biological Activity Screening

A multi-tiered screening approach is recommended to broadly assess the potential biological activities of the isomeric series. The following assays are proposed as a starting point.

General Cytotoxicity Assessment

The initial step is to determine the general cytotoxicity of the compounds to establish a therapeutic window for any observed biological effects.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Seed human cancer cell lines (e.g., HeLa, A549) and a non-cancerous human cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Serially dilute the compounds in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Replace the existing medium in the 96-well plates with the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each compound by plotting a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compounds compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals mtt_addition->formazan_dissolution read_absorbance Read Absorbance at 570 nm formazan_dissolution->read_absorbance data_analysis Calculate Cell Viability & IC50 read_absorbance->data_analysis

Figure 1: Workflow for MTT-based cytotoxicity assay.

Anti-inflammatory Activity Assessment

Phenylacetic acid derivatives have been explored for their anti-inflammatory properties. A common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Use commercially available COX-1 and COX-2 enzyme kits.

    • Prepare a solution of arachidonic acid (substrate) in an appropriate buffer.

  • Inhibition Assay:

    • In a 96-well plate, add the test compounds at various concentrations.

    • Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for the time specified in the kit protocol (e.g., 10 minutes).

  • Detection:

    • Stop the reaction and measure the product (prostaglandin E2, PGE2) formation using a colorimetric or fluorescent method as per the kit instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis add_compounds Add Test Compounds to Plate add_enzyme Add COX-1 or COX-2 Enzyme add_compounds->add_enzyme pre_incubation Pre-incubate Compound & Enzyme add_enzyme->pre_incubation add_substrate Add Arachidonic Acid pre_incubation->add_substrate reaction_incubation Incubate add_substrate->reaction_incubation stop_reaction Stop Reaction reaction_incubation->stop_reaction measure_product Measure PGE2 Formation stop_reaction->measure_product calculate_ic50 Calculate % Inhibition & IC50 measure_product->calculate_ic50

Figure 2: Workflow for COX enzyme inhibition assay.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear, tabular format to facilitate direct comparison between the isomers.

Table 1: Proposed Data Summary for Comparative Biological Activity

CompoundCytotoxicity IC50 (µM) (HeLa)Cytotoxicity IC50 (µM) (HEK293)COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound
2-Methoxy-5-(trifluoromethyl)phenylacetic acid
4-Methoxy-5-(trifluoromethyl)phenylacetic acid
3-Methoxy-2-(trifluoromethyl)phenylacetic acid
3-Methoxy-4-(trifluoromethyl)phenylacetic acid
3-Methoxyphenylacetic acid
3-(Trifluoromethyl)phenylacetic acid
Phenylacetic acid

Conclusion and Future Directions

The proposed study will provide the first systematic evaluation of the biological activity of this compound and its isomers. The resulting data will be invaluable for understanding the SAR of this compound class and will guide future research into their potential therapeutic applications. Should any of the isomers exhibit promising activity and selectivity, further studies, including in vivo efficacy and pharmacokinetic profiling, would be warranted. This foundational research has the potential to unlock a new area of investigation within the well-established field of phenylacetic acid derivatives.

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a key chemical intermediate. The methodologies discussed—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—are critically evaluated to provide a comprehensive understanding of their applicability, performance, and underlying principles. This document is structured to offer not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and defensible analytical strategy.

Foundational Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the framework of analytical method validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4][5][6] Key validation parameters, as outlined in the ICH Q2(R2) guideline, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7][8]

  • Accuracy: The closeness of test results to the true value.[6][8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6][7] This is further categorized into repeatability (intra-assay precision) and intermediate precision.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

These principles form the bedrock of any reliable quantitative analytical method and are central to the comparison of the techniques discussed herein.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique suitable for the quantification of this compound in bulk materials and pharmaceutical formulations where analyte concentrations are relatively high. The principle lies in the chromatographic separation of the analyte from other components on a stationary phase, followed by detection based on its ultraviolet absorbance.

Rationale for Experimental Choices

The selection of chromatographic conditions is critical for achieving optimal separation and sensitivity. A reversed-phase C18 column is typically chosen due to the non-polar nature of the phenylacetic acid derivative. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to ensure a reasonable retention time and good peak shape. The pH of the aqueous phase is a crucial parameter; for an acidic compound like this compound, a slightly acidic mobile phase (e.g., using formic or acetic acid) suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a reversed-phase column. The detection wavelength is selected based on the UV absorbance maximum of the analyte to ensure the highest sensitivity.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) (e.g., 50:50 v/v). The exact ratio should be optimized for ideal retention and separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution (typically in the range of 220-280 nm for aromatic compounds).

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a known amount of the sample containing this compound and dissolve it in the mobile phase to obtain a final concentration within the calibration range.

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Ref_Std Reference Standard Stock_Sol Stock Solution Ref_Std->Stock_Sol Dissolve in Mobile Phase Test_Sample Test Sample Sample_Sol Sample Solution Test_Sample->Sample_Sol Prepare with Mobile Phase Mobile_Phase Mobile Phase Separation C18 Column Separation Mobile_Phase->Separation Cal_Stds Calibration Standards Stock_Sol->Cal_Stds Dilute with Mobile Phase Injection Autosampler Injection Cal_Stds->Injection Sample_Sol->Injection Injection->Separation Detection UV Detection Separation->Detection Integration Peak Area Integration Detection->Integration Cal_Curve Calibration Curve Generation Integration->Cal_Curve Calculation Concentration Calculation Integration->Calculation Cal_Curve->Calculation

Caption: Workflow for RP-HPLC-UV analysis.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of this compound in complex biological matrices (e.g., plasma, urine) or for trace-level impurity analysis, LC-MS/MS is the method of choice. This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

Rationale for Experimental Choices

The chromatographic principles are similar to HPLC-UV, but the mobile phase composition is more constrained to ensure compatibility with the mass spectrometer's ionization source. Volatile buffers like ammonium formate or ammonium acetate are used instead of non-volatile phosphate buffers. Gradient elution is often employed to improve peak resolution and reduce analysis time.

The mass spectrometer is typically a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and then monitoring for a specific product ion in the third quadrupole. This process provides a high degree of selectivity, as it is unlikely that other co-eluting compounds will have the same precursor and product ion masses. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and the polarity (positive or negative) is chosen based on which provides a better signal for the analyte. For a carboxylic acid, negative ion mode is often preferred. The use of a stable isotope-labeled internal standard is highly recommended in bioanalytical applications to compensate for matrix effects and variations in sample preparation and instrument response.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Example Gradient: 0-0.5 min, 10% B; 0.5-3.0 min, 10-95% B; 3.0-3.5 min, 95% B; 3.6-5.0 min, 10% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of a standard solution into the mass spectrometer.

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum signal intensity.

Sample Preparation (for plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Inject: Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Precipitation Protein Precipitation Plasma_Sample->Precipitation IS_Solution Internal Standard in Acetonitrile IS_Solution->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI Separation->Ionization MS_Analysis MRM Detection Ionization->MS_Analysis Integration Peak Area Ratio (Analyte/IS) MS_Analysis->Integration Cal_Curve Calibration Curve Integration->Cal_Curve Calculation Concentration Calculation Integration->Calculation Cal_Curve->Calculation

Caption: Workflow for LC-MS/MS analysis in a biological matrix.

Comparative Performance and Method Selection

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analysis. The following tables summarize the expected performance characteristics for each method, providing a benchmark for method validation.

Table 1: Comparison of Methodological Attributes

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-based detection.
Selectivity Moderate; relies on chromatographic resolution.High; based on precursor/product ion transitions.
Sensitivity µg/mL range.ng/mL to pg/mL range.
Matrix Effects Less susceptible but can be affected by co-eluting UV-absorbing compounds.Highly susceptible to ion suppression/enhancement, often requiring an internal standard.
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Primary Application Quality control of bulk drug and formulations.Bioanalysis, trace impurity analysis, metabolomics.

Table 2: Typical Validation Performance Data

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range 1 - 100 µg/mL1 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%85 - 115% (bioanalytical)
Precision (% RSD) < 2%< 15% (bioanalytical)
LOD ~0.1 µg/mL~0.1 ng/mL
LOQ ~0.5 µg/mL~0.5 ng/mL

These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own distinct advantages. HPLC-UV offers a robust, cost-effective, and straightforward solution for routine quality control applications where analyte concentrations are high and the sample matrix is relatively simple. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the indispensable tool for bioanalytical studies and trace-level quantification in complex matrices.

The selection of the most appropriate method hinges on a thorough understanding of the analytical problem at hand, including the required sensitivity, the nature of the sample matrix, and the regulatory context. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the knowledge to make informed decisions and to develop and validate analytical methods that are scientifically sound and fit for purpose.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the phenylacetic acid scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive comparative study of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid and a curated selection of its structural analogs. We will delve into their synthesis, physicochemical characteristics, and biological activities, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Introduction: The Strategic Importance of Methoxy and Trifluoromethyl Substitutions

The phenylacetic acid moiety is a privileged structure found in numerous clinically successful drugs.[1] Its carboxylic acid group provides a key interaction point with biological targets, while the phenyl ring offers a versatile platform for modification. The introduction of methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, as seen in our primary compound of interest, this compound, is a well-established strategy in drug design to modulate a molecule's properties.

  • The Methoxy Group: This electron-donating group can influence a compound's conformation and solubility. It can also serve as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.

  • The Trifluoromethyl Group: As a strong electron-withdrawing group, the -CF₃ moiety significantly impacts a molecule's electronic environment. It is known to increase lipophilicity and metabolic stability, often leading to improved oral bioavailability and a longer duration of action.[2]

This guide will explore how the interplay of these substituents, and their variations, dictates the overall performance of this class of compounds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare key parameters for this compound and its analogs.

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)clogP (Predicted)
This compound this compound234.173.952.85
3-(Trifluoromethyl)phenylacetic acid [3]3-(Trifluoromethyl)phenylacetic acid204.154.052.54
3-Methoxyphenylacetic acid 3-Methoxyphenylacetic acid166.174.281.45
Phenylacetic acid Phenylacetic acid136.154.311.41

Analysis: The introduction of the trifluoromethyl group significantly lowers the predicted pKa, indicating a stronger acid compared to the unsubstituted phenylacetic acid. This increased acidity can influence ionization at physiological pH and impact cell membrane permeability. The trifluoromethyl group also substantially increases the calculated logP (clogP), suggesting higher lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy group has a more moderate effect on both pKa and clogP. The combination of both groups in this compound results in a compound with high lipophilicity and acidity.

Synthesis and Characterization: A Generalized Workflow

The synthesis of substituted phenylacetic acids is a well-established process in organic chemistry. A common and versatile approach involves the Suzuki coupling reaction, which allows for the formation of the carbon-carbon bond between the phenyl ring and the acetic acid moiety.[1]

Below is a generalized workflow for the synthesis of this compound and its analogs.

Synthesis_Workflow cluster_A Starting Materials cluster_B Suzuki Coupling cluster_C Hydrolysis cluster_D Purification cluster_E Final Product A1 Substituted Aryl Boronic Acid/Ester B1 Pd Catalyst Base Solvent A1->B1 A2 Bromoacetic Acid Ester A2->B1 C1 Base (e.g., NaOH) Acid Workup B1->C1 Coupled Ester Intermediate D1 Crystallization or Chromatography C1->D1 Crude Acid E1 Substituted Phenylacetic Acid D1->E1

Caption: Generalized workflow for the synthesis of substituted phenylacetic acids via Suzuki coupling.

Experimental Protocol: Synthesis of this compound

  • Suzuki Coupling: To a solution of 3-methoxy-5-(trifluoromethyl)phenylboronic acid (1.0 eq) and ethyl bromoacetate (1.2 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Extraction: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification of Ester: The crude ethyl 3-methoxy-5-(trifluoromethyl)phenylacetate is purified by column chromatography on silica gel.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and aqueous NaOH solution and stirred at room temperature or gentle heat until the hydrolysis is complete.

  • Acidification and Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous solution is then acidified with dilute HCl, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford this compound.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity: Structure-Activity Relationship (SAR) Insights

While direct comparative biological data for this compound across a range of targets is not extensively available in the public domain, we can infer potential activities based on SAR studies of related compounds. Phenylacetic acid derivatives have shown activity against a variety of targets, including enzymes and receptors involved in inflammation, cancer, and metabolic diseases.[4][5]

A study on aryl acetamide triazolopyridazines as anti-cryptosporidial agents revealed that electron-withdrawing groups on the phenyl ring are generally preferred over electron-donating groups.[5] The study also highlighted the remarkable role of fluorine in enhancing potency. For instance, the substitution of a methyl group with a trifluoromethyl group led to a significant increase in activity.[5] This suggests that the trifluoromethyl group in this compound is likely to contribute positively to its biological activity.

The following diagram illustrates a hypothetical interaction of a substituted phenylacetic acid with a target protein, highlighting key binding motifs.

SAR_Diagram cluster_P Protein Binding Pocket cluster_L Phenylacetic Acid Ligand P1 Hydrophobic Pocket P2 Hydrogen Bond Acceptor/Donor P3 Ionic Interaction Site L1 Phenyl Ring L1->P1 Hydrophobic Interactions L2 Substituents (-OCH3, -CF3) L2->P1 van der Waals/ Hydrophobic Interactions L3 Carboxylic Acid L3->P2 Hydrogen Bonding L3->P3 Ionic Bonding

Caption: Key interactions between a substituted phenylacetic acid and a protein target.

Conclusion and Future Directions

This comparative guide has provided an overview of this compound and its related compounds, focusing on the influence of methoxy and trifluoromethyl substitutions on their physicochemical properties and potential biological activities. The presence of the trifluoromethyl group, in particular, is predicted to enhance lipophilicity and acidity, which are often desirable traits in drug candidates.

While direct experimental comparisons are limited, the available data on related structures suggest that this compound is a promising scaffold for further investigation in various therapeutic areas. Future research should focus on the synthesis of a focused library of analogs with systematic variations in the substitution pattern to establish a clear quantitative structure-activity relationship (QSAR).[6] The evaluation of these compounds in a panel of relevant biological assays will be crucial to unlock their full therapeutic potential.

References

A Comparative Spectroscopic Guide to Phenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, a deep understanding of the structural nuances of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of molecular characterization. This guide provides a comprehensive comparison of the spectroscopic data for phenylacetic acid and its key derivatives, offering insights into how subtle changes in chemical structure manifest in their respective spectra. By understanding these correlations, researchers can more effectively identify, characterize, and differentiate these compounds in complex matrices.

Introduction to Phenylacetic Acid and Its Significance

Phenylacetic acid (PAA) is a monocarboxylic acid featuring a phenyl group attached to the alpha-carbon.[1] It serves as a fundamental building block in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.[1] Its derivatives, which bear different substituents on the phenyl ring or modifications to the acetic acid side chain, exhibit a wide range of biological activities. For instance, 4-hydroxyphenylacetic acid is a metabolite found in humans and plants, while 4-chlorophenylacetic acid has shown potential as an anticancer agent.[2][3] Accurate spectroscopic analysis is therefore crucial for quality control, metabolic studies, and the development of new chemical entities based on the PAA scaffold.

This guide will systematically compare the ¹H NMR, ¹³C NMR, IR, and MS data of the following compounds:

  • Phenylacetic Acid (PAA)

  • 4-Hydroxyphenylacetic Acid

  • 4-Methoxyphenylacetic Acid

  • 4-Chlorophenylacetic Acid

  • 4-Nitrophenylacetic Acid

  • 2-Phenylpropanoic Acid

Comparative Spectroscopic Analysis

The following sections delve into a detailed comparison of the spectroscopic data for phenylacetic acid and its selected derivatives. The discussion will highlight the influence of different functional groups on the spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) provides valuable information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J) are key parameters for structural elucidation.

Table 1: ¹H NMR Data of Phenylacetic Acid and Its Derivatives (in CDCl₃, unless otherwise specified)

CompoundAr-H (ppm)-CH₂- (ppm)Other Protons (ppm)
Phenylacetic Acid 7.20-7.40 (m, 5H)[4]3.61 (s, 2H)[4]~11 (br s, 1H, -COOH)
4-Hydroxyphenylacetic Acid 7.09 (d, 2H), 6.76 (d, 2H)3.52 (s, 2H)~9.5 (br s, 1H, -COOH), ~5.6 (br s, 1H, -OH)
4-Methoxyphenylacetic Acid 7.21 (d, 2H), 6.86 (d, 2H)[5]3.60 (s, 2H)[5]3.81 (s, 3H, -OCH₃)[5]
4-Chlorophenylacetic Acid 7.28 (d, 2H), 7.22 (d, 2H)3.58 (s, 2H)~11 (br s, 1H, -COOH)
4-Nitrophenylacetic Acid 8.18 (d, 2H), 7.45 (d, 2H)[6]3.75 (s, 2H)~11 (br s, 1H, -COOH)
2-Phenylpropanoic Acid 7.25-7.35 (m, 5H)3.70 (q, 1H, -CH-)1.50 (d, 3H, -CH₃)

Analysis of ¹H NMR Data:

The ¹H NMR spectra of these compounds are characterized by signals from the aromatic protons, the benzylic methylene or methine protons, and the acidic proton of the carboxyl group.

  • Aromatic Protons: In phenylacetic acid, the five aromatic protons appear as a complex multiplet between 7.20 and 7.40 ppm.[4] For the para-substituted derivatives, the symmetry of the molecule simplifies this region into two distinct doublets, characteristic of an AA'BB' spin system. The chemical shifts of these aromatic protons are significantly influenced by the electronic nature of the substituent at the para position.

    • The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups shield the aromatic protons, causing an upfield shift (lower ppm values) compared to phenylacetic acid.

    • Conversely, the electron-withdrawing chloro (-Cl) and nitro (-NO₂) groups deshield the aromatic protons, resulting in a downfield shift (higher ppm values). The effect is most pronounced in 4-nitrophenylacetic acid, where the protons ortho to the nitro group are shifted down to around 8.18 ppm.[6]

  • Benzylic Protons: The methylene protons (-CH₂-) of the acetic acid side chain in most of the derivatives appear as a sharp singlet. The chemical shift of this singlet is also influenced by the para-substituent, though to a lesser extent than the aromatic protons. In 2-phenylpropanoic acid, the presence of a methyl group on the alpha-carbon results in a quartet for the methine proton (-CH-) and a doublet for the methyl protons (-CH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Data of Phenylacetic Acid and Its Derivatives (in CDCl₃, unless otherwise specified)

CompoundC=O (ppm)Ar-C (ppm)-CH₂- or -CH- (ppm)Other Carbons (ppm)
Phenylacetic Acid ~178.3[4]134.0 (C-1), 129.4 (C-2,6), 128.7 (C-3,5), 127.3 (C-4)[7]41.3[7]-
4-Hydroxyphenylacetic Acid ~179155.0 (C-4), 130.5 (C-2,6), 126.0 (C-1), 115.5 (C-3,5)40.5-
4-Methoxyphenylacetic Acid ~177.8[4]158.9 (C-4), 130.0 (C-2,6), 126.0 (C-1), 114.1 (C-3,5)[4]41.1[4]55.3 (-OCH₃)[4]
4-Chlorophenylacetic Acid ~177133.0 (C-4), 132.5 (C-1), 130.5 (C-2,6), 129.0 (C-3,5)40.5-
4-Nitrophenylacetic Acid ~177147.0 (C-4), 141.5 (C-1), 130.5 (C-2,6), 124.0 (C-3,5)40.8-
2-Phenylpropanoic Acid ~180140.5 (C-1), 128.8 (C-3,5), 127.5 (C-2,6), 127.2 (C-4)45.5 (-CH-)18.5 (-CH₃)

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon typically resonates in the range of 177-180 ppm. The electronic nature of the substituent on the phenyl ring has a minor effect on its chemical shift.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are highly sensitive to the nature of the para-substituent.

    • Electron-donating groups like -OH and -OCH₃ cause a significant upfield shift for the ortho (C-2,6) and para (C-4) carbons and a downfield shift for the ipso-carbon (C-1).

    • Electron-withdrawing groups like -Cl and -NO₂ lead to a downfield shift for the para-carbon (C-4) and the ipso-carbon (C-1).

  • Aliphatic Carbons: The benzylic carbon resonates around 40-46 ppm. The introduction of a methyl group in 2-phenylpropanoic acid results in a downfield shift for the alpha-carbon (now a methine) and the appearance of a new signal for the methyl carbon at approximately 18.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands (cm⁻¹) of Phenylacetic Acid and Its Derivatives

CompoundO-H (Carboxylic Acid)C=O (Carboxylic Acid)C-O (Carboxylic Acid)Ar C-H
Phenylacetic Acid 2500-3300 (broad)~1700~1200-1300~3030
4-Hydroxyphenylacetic Acid 2500-3300 (broad), ~3350 (phenolic O-H)~1700~1200-1300~3030
4-Methoxyphenylacetic Acid 2500-3300 (broad)~1700~1200-1300, ~1030 (C-O-C)~3030
4-Chlorophenylacetic Acid 2500-3300 (broad)[8]~1700[8]~1200-1300~3030
4-Nitrophenylacetic Acid 2500-3300 (broad)~1700~1200-1300, ~1520 & ~1350 (NO₂)~3030
2-Phenylpropanoic Acid 2500-3300 (broad)~1700~1200-1300~3030

Analysis of IR Data:

The IR spectra of all these compounds are dominated by the characteristic absorptions of the carboxylic acid group.

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching vibration of the carboxylic acid dimer.[9] In 4-hydroxyphenylacetic acid, an additional, sharper peak for the phenolic O-H stretch is observed around 3350 cm⁻¹.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid.[10][8] The position of this band is slightly affected by the electronic nature of the substituent on the phenyl ring.

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid appears in the 1200-1300 cm⁻¹ region.

  • Other Characteristic Bands:

    • 4-Methoxyphenylacetic acid: Shows a characteristic C-O-C stretching vibration around 1030 cm⁻¹.

    • 4-Nitrophenylacetic acid: Exhibits strong asymmetric and symmetric stretching vibrations for the nitro group at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

    • Aromatic C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and identification.

Table 4: Key Mass Spectrometry Data (m/z) of Phenylacetic Acid and Its Derivatives

Compound[M]⁺Base PeakKey Fragments
Phenylacetic Acid 136[1]91118, 77, 65
4-Hydroxyphenylacetic Acid 152[2]107135, 77
4-Methoxyphenylacetic Acid 166[5]121149, 91, 77
4-Chlorophenylacetic Acid 170/172[11]125/12791, 77
4-Nitrophenylacetic Acid 181[12]136106, 90, 77
2-Phenylpropanoic Acid 150[13]105135, 91, 77

Analysis of MS Data:

The fragmentation of phenylacetic acid and its derivatives in the mass spectrometer is primarily driven by the loss of the carboxyl group and rearrangements of the resulting benzylic cation.

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is observed for all compounds and corresponds to their respective molecular weights. For 4-chlorophenylacetic acid, the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is observed for the molecular ion peak (m/z 170 and 172) and other chlorine-containing fragments.[11]

  • Base Peak:

    • For phenylacetic acid and its hydroxy, methoxy, and chloro derivatives, the base peak corresponds to the tropylium ion (or a rearranged isomer) formed after the loss of the carboxyl group. For example, in phenylacetic acid, the base peak is at m/z 91, corresponding to the [C₇H₇]⁺ ion.

    • In 4-nitrophenylacetic acid, the base peak is at m/z 136, corresponding to the loss of the -NO group.

    • For 2-phenylpropanoic acid, the base peak is at m/z 105, resulting from the loss of the carboxyl group and a methyl radical.

  • Key Fragmentation Pathways: A common fragmentation pathway involves the loss of the carboxyl group (-COOH) as a radical, leading to the formation of a benzylic cation. This cation can then undergo further fragmentation, such as the loss of acetylene (C₂H₂) to give characteristic ions in the lower mass region.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, it is essential to follow standardized experimental protocols.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -COOH, -OH). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum, using a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Acquire the ¹³C NMR spectrum. The solvent peak can be used as a secondary reference.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and perform baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet.

    • Place the sample in the IR beam and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation (the molecular ion).

  • Mass Analysis: Accelerate the ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information.

Visualizing Molecular Structures and Fragmentation

Diagrams are essential for visualizing the molecular structures being compared and for illustrating key chemical processes such as mass spectral fragmentation.

cluster_structures Chemical Structures cluster_fragmentation MS Fragmentation of Phenylacetic Acid PAA Phenylacetic Acid (PAA) HPAA 4-Hydroxyphenylacetic Acid MPAA 4-Methoxyphenylacetic Acid CPAA 4-Chlorophenylacetic Acid NPAA 4-Nitrophenylacetic Acid PPA 2-Phenylpropanoic Acid M_ion [C₈H₈O₂]⁺˙ m/z = 136 Tropylium [C₇H₇]⁺ m/z = 91 (Base Peak) M_ion->Tropylium Loss_COOH Fragment_65 [C₅H₅]⁺ m/z = 65 Tropylium->Fragment_65 Loss_C2H2 Loss_COOH - COOH Loss_C2H2 - C₂H₂

Figure 1: Overview of the compared phenylacetic acid derivatives and a simplified mass spectrometry fragmentation pathway for the parent compound.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic data for phenylacetic acid and several of its important derivatives. The ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a powerful toolkit for the structural characterization of these compounds. The observed trends in chemical shifts, vibrational frequencies, and fragmentation patterns directly correlate with the electronic effects of the substituents on the phenyl ring. By understanding these structure-spectra relationships, researchers can confidently identify and differentiate these molecules, which is a critical aspect of drug discovery, metabolomics, and quality control in the chemical industry.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methoxy-5-(trifluoromethyl)phenylacetic acid is a key structural motif and a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts specific physicochemical properties to target molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will benchmark three distinct methodologies: the classic Willgerodt-Kindler reaction, the direct carboxylation of a benzyl halide, and the traditional cyanide-mediated chain extension. Each method is evaluated based on reaction efficiency, operational complexity, safety considerations, and scalability. This document is intended to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific laboratory or manufacturing context.

Introduction: The Significance of the Phenylacetic Acid Moiety

Phenylacetic acids and their derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents, including anti-inflammatory drugs, antibiotics, and central nervous system agents. The specific target of this guide, this compound, serves as a crucial intermediate. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. The successful and efficient synthesis of this molecule is therefore a critical first step in many drug discovery and development programs.

This guide moves beyond a simple recitation of protocols. It aims to provide a causal understanding of each synthetic choice, empowering the reader to not only replicate the results but also to troubleshoot and adapt these methods for related targets.

Method 1: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a powerful transformation that converts an aryl alkyl ketone into a terminal carboxylic acid (after hydrolysis of the intermediate thioamide), effectively migrating the carbonyl group to the end of the alkyl chain.[1] This one-pot reaction is particularly useful when the corresponding acetophenone is a readily available starting material.

Mechanistic Rationale

The reaction, specifically the Kindler modification, proceeds through a complex and fascinating mechanism.[2] It begins with the formation of an enamine from the starting ketone and a secondary amine (typically morpholine). This enamine then reacts with elemental sulfur.[3] The subsequent rearrangement cascade is believed to involve a series of thio-substituted iminium-aziridinium intermediates, which ultimately leads to the formation of a thioamide at the terminal position of the alkyl chain.[2] This thioamide is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid. The driving force is the formation of the thermodynamically stable amide (or thioamide) functional group.

Visualizing the Willgerodt-Kindler Pathway

G cluster_0 Willgerodt-Kindler Reaction A 3'-Methoxy-5'-(trifluoromethyl)acetophenone B Enamine Intermediate A->B + Morpholine - H2O C Thioamide Formation & Rearrangement B->C + Sulfur (S8) Heat D 3-Methoxy-5-(trifluoromethyl)phenylthioacetylmorpholide C->D Isomerization E This compound D->E Hydrolysis (e.g., NaOH, H2O)

Caption: Workflow for the Willgerodt-Kindler synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylthioacetylmorpholide

  • To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3'-Methoxy-5'-(trifluoromethyl)acetophenone (10.0 g, 45.8 mmol).

  • Add morpholine (12.0 g, 138 mmol, 3.0 eq) and elemental sulfur (2.2 g, 68.6 mmol, 1.5 eq).

  • Heat the reaction mixture to reflux (approx. 130-140 °C) under a nitrogen atmosphere.

  • Maintain reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, the dark, viscous mixture is diluted with 100 mL of ethanol and heated to reflux for 30 minutes to dissolve the product and precipitate excess sulfur.

  • Filter the hot solution to remove unreacted sulfur.

  • Allow the filtrate to cool to room temperature and then place it in an ice bath for 2 hours to crystallize the thioamide product.

  • Collect the solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.

Step 2: Hydrolysis to this compound

  • Transfer the crude thioamide from the previous step to a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (10.0 g, 250 mmol) in 150 mL of water.

  • Heat the mixture to reflux for 8-12 hours, until the evolution of morpholine ceases and the solution becomes homogeneous.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate of the desired carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Method 2: Direct Carboxylation of a Benzyl Halide

A more modern and atom-economical approach involves the direct carboxylation of a corresponding benzyl halide. This method avoids the use of stoichiometric organometallic reagents by employing a catalyst to facilitate the reaction with carbon dioxide (CO₂). Nickel-catalyzed systems are particularly effective for this transformation.[4]

Mechanistic Rationale

Nickel-catalyzed carboxylation of benzyl halides typically involves the formation of a benzyl-nickel intermediate through oxidative addition of the benzyl halide to a low-valent Ni(0) species. This organonickel species is nucleophilic enough to attack a molecule of CO₂, which acts as the electrophile. The resulting nickel carboxylate complex then undergoes reductive elimination or hydrolysis to release the carboxylic acid product and regenerate the active nickel catalyst. A reducing agent (like zinc or manganese) is required to regenerate the Ni(0) catalyst in situ. This catalytic cycle allows for the reaction to proceed under mild conditions, often at room temperature and atmospheric pressure of CO₂.[4]

Visualizing the Direct Carboxylation Pathway

G cluster_0 Ni-Catalyzed Direct Carboxylation A 3-Methoxy-5-(trifluoromethyl)benzyl bromide B Oxidative Addition (Benzyl-Ni(II) Complex) A->B + Ni(0) C Carboxylation (Ni(II)-Carboxylate) B->C Catalyst Ni(0) Catalyst (Generated in situ) D This compound C->D Hydrolysis / Workup CO2 CO2 (1 atm) CO2->C

Caption: Workflow for the direct carboxylation synthesis route.

Detailed Experimental Protocol
  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add NiCl₂(dme) (5 mol%), 2,2'-bipyridine (5 mol%), and manganese powder (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Purge the system by bubbling CO₂ through the solution for 15 minutes.

  • Introduce 3-Methoxy-5-(trifluoromethyl)benzyl bromide (1.0 eq) via syringe.

  • Maintain a positive pressure of CO₂ (a balloon is sufficient) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 18-24 hours).

  • Upon completion, quench the reaction by pouring it into 1 M HCl (aq).

  • Extract the aqueous phase with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure phenylacetic acid.

Method 3: Cyanide-Mediated Synthesis (The Classic Approach)

This is a robust, two-step classical method that proceeds via a nitrile intermediate. It involves a nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis of the resulting benzyl cyanide.

Mechanistic Rationale

The first step is a straightforward Sₙ2 reaction where the cyanide anion (CN⁻) displaces the halide (e.g., bromide or chloride) from the benzylic carbon. This step is typically efficient for benzylic substrates. The second step is the hydrolysis of the nitrile. This can be performed under either acidic or basic conditions. Basic hydrolysis first produces a carboxylate salt and ammonia, followed by acidification to yield the carboxylic acid. Acidic hydrolysis directly produces the carboxylic acid and an ammonium salt. This method is highly reliable but carries the significant operational risk associated with the use of acutely toxic cyanide salts.

Visualizing the Cyanide-Mediated Pathway

G cluster_0 Cyanide-Mediated Synthesis A 3-Methoxy-5-(trifluoromethyl)benzyl chloride B 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile A->B C This compound B->C NaCN NaCN NaCN->B SN2 Reaction (Solvent: DMSO or EtOH/H2O) H2O H3O+ or OH- / H2O (Hydrolysis) H2O->C

Caption: Workflow for the cyanide-mediated synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxy-5-(trifluoromethyl)phenylacetonitrile

  • CAUTION: Sodium cyanide is extremely toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide quench solution (e.g., bleach or hydrogen peroxide/NaOH) available.

  • In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water.

  • Add a solution of 3-Methoxy-5-(trifluoromethyl)benzyl chloride (1.0 eq) in ethanol. The use of a phase-transfer catalyst like tetrabutylammonium bromide (0.05 eq) can accelerate the reaction.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into a larger volume of water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.

Step 2: Hydrolysis of the Nitrile

  • Combine the crude nitrile with a 10 M aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture and pour it over crushed ice.

  • The carboxylic acid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., toluene/hexanes) can be performed for further purification.

Comparative Analysis and Benchmarking

The choice of synthetic route is rarely based on a single metric. The following table provides a comparative summary to aid in selecting the optimal method based on project goals and available resources.

MetricMethod 1: Willgerodt-KindlerMethod 2: Direct CarboxylationMethod 3: Cyanide-Mediated
Starting Material Aryl Alkyl KetoneBenzyl HalideBenzyl Halide
Number of Steps 1-2 (Thioamide formation & hydrolysis)1 (Catalytic)2 (Cyanation & hydrolysis)
Typical Overall Yield 60-80%70-90%75-90%
Reaction Conditions High Temperature (Reflux)Mild (Room Temp, 1 atm CO₂)Moderate (Reflux)
Reagent Toxicity Moderate (Morpholine, Sulfur)Low (Catalyst), Moderate (Solvent)EXTREME (Cyanide salts)
Atom Economy ModerateHighModerate
Scalability Good, but high temps can be an issue.Excellent, mild conditions are favorable.Challenging due to cyanide handling.
Purification Crystallization is often effective.Chromatography may be required.Crystallization is often effective.

Conclusion and Recommendations

Each synthetic route to this compound offers a distinct set of advantages and disadvantages.

  • For academic research and small-scale synthesis, where safety protocols for handling cyanide are robust, the Cyanide-Mediated Synthesis often provides the most reliable and high-yielding route. Its predictability is a significant advantage.

  • For green chemistry initiatives and process development, the Direct Carboxylation of a Benzyl Halide is the superior choice. It operates under mild conditions, utilizes CO₂ as a C1 source, and avoids highly toxic reagents, making it highly attractive for scaling up.[4]

  • The Willgerodt-Kindler Reaction remains a valuable tool, especially if the starting acetophenone is significantly more accessible or cheaper than the corresponding benzyl halide. Its operational simplicity (one-pot potential) is appealing, though the high reaction temperatures and odorous sulfur compounds are notable drawbacks.[5]

Ultimately, the optimal path is dictated by a balance of factors including starting material availability, safety infrastructure, desired scale, and environmental considerations. This guide provides the foundational data and rationale to make that an informed, expert decision.

References

A Researcher's Guide to the In-Vitro Characterization of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial in-vitro evaluation of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a novel compound belonging to the versatile class of phenylacetic acid derivatives.[1] Phenylacetic acids are a well-established scaffold in medicinal chemistry, with derivatives like Diclofenac being a cornerstone of anti-inflammatory therapy.[2] The inclusion of a trifluoromethyl group often enhances metabolic stability and potency, making this particular molecule a person of interest for drug discovery programs.

Our approach is designed as a logical, tiered cascade of experiments, moving from broad screening to more specific mechanistic and metabolic questions. This guide is intended for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind the experimental design to ensure robust and interpretable data.

Experimental Cascade: A Three-Tiered Approach

A systematic evaluation is crucial for efficiently characterizing a new chemical entity. We propose a workflow that begins with broad screening to identify primary biological effects, followed by more focused assays to elucidate the mechanism of action and metabolic profile.

G T1_Cytotoxicity Cytotoxicity Profiling (MTT Assay) T2_Apoptosis Mechanism of Cell Death (Annexin V / PI Assay) T1_Cytotoxicity->T2_Apoptosis If cytotoxic T3_Stability Metabolic Stability (Liver Microsome Assay) T1_Cytotoxicity->T3_Stability T3_CellMetabolism Cellular Metabolism (OCR / ECAR Assay) T1_Cytotoxicity->T3_CellMetabolism T1_AntiInflam Anti-inflammatory Screen (Albumin Denaturation) T2_COX COX-1/COX-2 Enzyme Inhibition Assay T1_AntiInflam->T2_COX If anti-inflammatory

Caption: Proposed workflow for the in-vitro testing of the target compound.

Tier 1: Primary Bioactivity Screening

The initial goal is to determine if the compound has any biological effect at achievable concentrations and to identify a non-toxic concentration range for further testing.

Cytotoxicity Profiling

Evaluating cytotoxicity is a critical first step in drug discovery to assess a compound's therapeutic index.[3][4] We will use the MTT assay, a reliable, colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[3][5]

Comparison Compound: Doxorubicin , a standard chemotherapeutic agent known for its potent cytotoxic effects.[5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and the Doxorubicin positive control. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The causality here is that viable cells possess mitochondrial dehydrogenases that convert the yellow MTT into purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of the cell population.[5][6]

Data Presentation:

CompoundCell LineIC50 (µM) after 48h
This compoundMCF-7Experimental Value
Doxorubicin (Positive Control)MCF-715.2 ± 1.8[5]
Anti-inflammatory Screening

Protein denaturation is a well-documented cause of inflammation.[7] This assay assesses the ability of the compound to prevent the heat-induced denaturation of albumin, mimicking the stabilization of proteins in response to inflammatory stimuli. It is a cost-effective and rapid initial screen.[8]

Comparison Compound: Diclofenac , a standard non-steroidal anti-inflammatory drug (NSAID).[9]

Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound or Diclofenac.

  • Control: A control solution is prepared without the test compound.

  • Incubation: Incubate all mixtures at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = (Abs_control - Abs_sample) / Abs_control * 100.[9]

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Denaturation
This compound100Experimental Value
250Experimental Value
500Experimental Value
Diclofenac (Positive Control)100~70%

Tier 2: Mechanistic Elucidation

If the primary screens yield positive results (e.g., cytotoxicity below 50 µM or significant anti-inflammatory activity), the next step is to investigate the underlying mechanism.

Mechanism of Cell Death: Apoptosis vs. Necrosis

If the compound is found to be cytotoxic, it is crucial to determine how it induces cell death. Apoptosis (programmed cell death) is a preferred mechanism for anti-cancer agents. This assay uses Annexin V to detect phosphatidylserine (PS) externalization in early apoptotic cells and Propidium Iodide (PI) to stain the DNA of late apoptotic or necrotic cells with compromised membranes.[5]

G cluster_Cell Cell States cluster_Assay Assay Principle Viable Viable Cell (Annexin V-, PI-) Compound Cytotoxic Compound Early Early Apoptosis (Annexin V+, PI-) Late Late Apoptosis/Necrosis (Annexin V+, PI+) PS Phosphatidylserine (PS) Translocation Compound->PS PS->Early PS->Early Annexin V binds PS Membrane Loss of Membrane Integrity PS->Membrane Membrane->Late Membrane->Late PI enters cell

Caption: Distinguishing cell death mechanisms with Annexin V/PI staining.

Experimental Protocol: Annexin V & Propidium Iodide (PI) Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5]

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The flow cytometer will quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

COX-1/COX-2 Enzyme Inhibition Assay

If the compound shows anti-inflammatory activity, a key question is whether it functions like common NSAIDs by inhibiting cyclooxygenase (COX) enzymes.[8] Commercial kits are available for this purpose, which typically measure the conversion of arachidonic acid to prostaglandin endoperoxide G2 (PGG2), a reaction catalyzed by COX enzymes. The inhibition of this reaction in the presence of the test compound is quantified. Comparing the inhibitory activity against both COX-1 and COX-2 isoforms provides crucial information about the compound's selectivity and potential side-effect profile.

Tier 3: Metabolic Characterization

Understanding a compound's metabolic fate is essential for its development as a drug candidate. These assays provide an early in-vitro indication of its stability and effects on cellular energy pathways.

Metabolic Stability in Liver Microsomes

This assay provides an estimate of a compound's hepatic clearance.[10] Liver microsomes contain a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs), which are responsible for the metabolism of most drugs.[11]

Experimental Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound (typically at 1 µM) with human or rat liver microsomes and a NADPH-regenerating system (to initiate the enzymatic reaction) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in-vitro half-life (t½) and intrinsic clearance (Clint), which are key predictors of in-vivo metabolic stability.[10]

Data Presentation:

CompoundIn-Vitro Half-Life (t½, min)Intrinsic Clearance (µL/min/mg protein)
This compoundExperimental ValueExperimental Value
Verapamil (High Clearance Control)< 10> 100
Warfarin (Low Clearance Control)> 60< 10
Cellular Metabolism Analysis (OCR/ECAR)

This provides a functional readout of the compound's effect on the two major energy-producing pathways in the cell: mitochondrial respiration and glycolysis.[12] The Oxygen Consumption Rate (OCR) is an indicator of mitochondrial function, while the Extracellular Acidification Rate (ECAR) is an indicator of glycolysis.[12]

Assay Principle: Using specialized microplates with oxygen and pH sensors (e.g., Seahorse XF Analyzer), real-time measurements of OCR and ECAR are taken from live cells before and after the injection of the test compound. This can reveal if the compound stimulates or inhibits these pathways, providing insight into its potential effects on cellular bioenergetics and identifying potential mitochondrial toxicity.[12]

Conclusion

This structured, multi-tiered guide provides a robust starting point for the in-vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, mechanism of action, and metabolic profile, researchers can efficiently gather the critical data needed to make informed decisions about the compound's therapeutic potential and guide future development efforts. Each protocol is designed as a self-validating system with appropriate controls, ensuring the generation of trustworthy and high-quality scientific data.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge in Small Molecule Analysis

In the landscape of drug development and diagnostics, the specificity of molecular interactions is paramount. For any analytical method, particularly immunoassays, the ability to distinguish between the target analyte and structurally similar molecules is a critical performance characteristic. This guide focuses on 3-Methoxy-5-(trifluoromethyl)phenylacetic acid, a small molecule whose analytical quantification demands a rigorous assessment of cross-reactivity.

Cross-reactivity occurs when an assay's recognition elements, such as antibodies, bind to non-target molecules that share structural similarities with the intended analyte.[1] This can lead to false-positive results, inaccurate quantification, and a flawed understanding of a compound's pharmacokinetic or pharmacodynamic profile. For small molecules, often referred to as haptens, this challenge is magnified. Haptens are typically not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response, a process that can influence the resulting antibody's specificity.[2][3]

This document provides researchers, scientists, and drug development professionals with a comparative guide to methodologies for assessing the cross-reactivity of this compound. We will delve into the mechanistic principles behind different analytical platforms, provide detailed experimental protocols, and offer insights into data interpretation, grounding our discussion in authoritative standards and field-proven expertise.

Comparative Analysis of Core Methodologies

The selection of an analytical platform for cross-reactivity studies is a critical decision driven by factors such as required throughput, sensitivity, specificity, and available resources. Here, we compare three leading methodologies: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Signal is inversely proportional to analyte concentration due to competition for limited antibody binding sites.[4]Measures changes in refractive index caused by binding events on a sensor surface in real-time.[5]Separates compounds by chromatography and identifies them by their unique mass-to-charge ratio.[6][7]
Primary Advantage High-throughput, cost-effective, and well-established for screening large numbers of samples.Label-free, provides real-time kinetic data (association/dissociation rates), high sensitivity.[8][9]"Gold standard" for specificity and quantification; directly measures the molecule, not a binding event.[10]
Primary Limitation Indirect measurement, susceptible to matrix effects, requires a highly specific antibody.Requires specialized and expensive instrumentation, can be affected by non-specific binding.[5]Lower throughput, expensive instrumentation, requires extensive sample preparation.
Best Suited For High-throughput screening of potential cross-reactants, routine quality control assays.In-depth characterization of binding affinity and kinetics, screening small molecule libraries.[8][11]Definitive quantification, confirmation of immunoassay results, metabolite identification.

Experimental Design: A Framework for Rigorous Assessment

A robust cross-reactivity study begins with a logical experimental design. The central pillar of this design is the selection of compounds to test against the primary analyte, this compound.

1. Selection of Potential Cross-Reactants: The choice of test compounds should be based on structural similarity. For our target molecule, this would include:

  • Structural Analogs: Phenylacetic acid derivatives with different substitutions on the ring (e.g., varying methoxy, trifluoromethyl, or other functional groups).

  • Positional Isomers: Compounds where the methoxy and trifluoromethyl groups are at different positions on the phenyl ring.

  • Potential Metabolites: Predicted or known metabolic products of the parent compound.

  • Co-administered Compounds: Other drugs or molecules that may be present in the test sample.

2. The Principle of Competitive Binding: Both ELISA and SPR methodologies will rely on a competitive format. The fundamental principle involves the target analyte (in the sample) and a labeled or immobilized form of the analyte competing for a limited number of antibody binding sites. High concentrations of the analyte in the sample will result in less binding of the labeled/immobilized analyte, producing a lower signal.

G cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab Antibody Tracer Labeled Analyte Ab->Tracer High Binding Signal Strong Signal Tracer->Signal Ab2 Antibody Tracer2 Labeled Analyte Ab2->Tracer2 Low Binding Signal2 Weak Signal Tracer2->Signal2 Analyte Analyte / Cross-Reactant Analyte->Ab2 High Binding

Caption: Principle of competitive immunoassays.

Detailed Experimental Protocol: Competitive ELISA

This protocol outlines a standard procedure for determining the cross-reactivity of related compounds against this compound. This method is adapted from established competitive ELISA protocols.[4][12][13]

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to this compound

  • This compound-peroxidase (HRP) conjugate (or a similar enzyme conjugate)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Standards of this compound

  • Test solutions of potential cross-reactants

Procedure:

  • Plate Coating:

    • Dilute the capture antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted antibody to each well of the microtiter plate.

    • Cover the plate and incubate overnight at 4°C.[12]

    • Rationale: This step immobilizes the antibody on the solid phase, making it available to bind the analyte.

  • Washing and Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound antibody.

    • Add 200 µL of Blocking Buffer to each well to saturate any remaining non-specific protein binding sites.[12]

    • Incubate for 1-2 hours at room temperature.

    • Rationale: Blocking is crucial to prevent non-specific binding of subsequent reagents, which would lead to high background noise.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant.

    • In a separate dilution plate, add 50 µL of each standard or test compound solution to respective wells.

    • Add 50 µL of the enzyme-conjugate solution to each well.

    • Incubate for 1 hour at 37°C to allow competition to occur.[12]

    • Transfer 100 µL of this mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 90 minutes at 37°C.

    • Rationale: During this incubation, the free analyte (standard or cross-reactant) and the enzyme-labeled analyte compete for the limited binding sites on the immobilized antibody.

  • Detection:

    • Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB Substrate Solution to each well.[13]

    • Incubate in the dark at room temperature for 15-20 minutes, or until sufficient color develops.

    • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.[13]

    • Rationale: The HRP enzyme on the bound conjugate catalyzes the conversion of the TMB substrate, producing a measurable colorimetric signal.

  • Data Acquisition and Analysis:

    • Read the optical density (OD) of each well at 450 nm using a microplate reader.[13]

    • Construct a standard curve by plotting the OD values against the concentration of the this compound standard.

    • Determine the concentration of each cross-reactant required to cause 50% inhibition of the maximum signal (IC50).

G start Start coat 1. Coat Plate with Capture Antibody start->coat wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 compete 5. Add Sample/Standard + Enzyme Conjugate (Competitive Reaction) wash2->compete wash3 6. Wash compete->wash3 detect 7. Add TMB Substrate wash3->detect stop 8. Add Stop Solution detect->stop read 9. Read OD at 450nm stop->read end End read->end

Caption: Workflow for a competitive ELISA protocol.

Data Interpretation: Quantifying Cross-Reactivity

The cross-reactivity (%CR) is calculated using the IC50 values obtained from the respective standard curves. The formula is as follows:

%CR = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

A higher %CR value indicates a greater degree of cross-reactivity. It is essential to present this data clearly for comparative purposes.

Example Data Table:

CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 15 100%
3-Hydroxy-5-(trifluoromethyl)phenylacetic acid3005.0%
3-Methoxy-4-(trifluoromethyl)phenylacetic acid1,5001.0%
Phenylacetic Acid>10,000<0.15%
Ibuprofen (structurally unrelated control)>10,000<0.15%

Regulatory Context and Validation

For applications supporting clinical development, assay validation must adhere to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[14][15] Key validation parameters include specificity, selectivity, precision, accuracy, and sensitivity.[16][17] Cross-reactivity studies form the cornerstone of establishing the assay's specificity. The FDA emphasizes a tiered approach to immunogenicity testing, where a sensitive screening assay is followed by a confirmatory assay to ensure positive results are not due to non-specific interactions.[14]

Conclusion

The rigorous evaluation of cross-reactivity is a non-negotiable step in the development of robust analytical methods for small molecules like this compound. While high-throughput immunoassays like competitive ELISA offer an efficient platform for screening, orthogonal methods such as SPR and LC-MS/MS provide deeper kinetic insights and definitive confirmation, respectively. A well-designed study, employing structurally relevant compounds and validated protocols, is essential for generating reliable data that can confidently guide research and development decisions. By understanding the principles and practicalities of these comparative methodologies, researchers can ensure the specificity and integrity of their analytical results.

References

The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of medicinal chemistry. This guide provides an in-depth technical comparison of the efficacy of fluorinated versus non-fluorinated phenylacetic acids, a class of compounds renowned for their therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic rationale behind fluorination, present supporting experimental data from preclinical studies, and provide detailed protocols for the key assays used to evaluate these compounds. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how this simple atomic substitution can profoundly enhance the therapeutic profile of phenylacetic acid derivatives.

The Rationale for Fluorination: More Than Just an Atomic Swap

The introduction of fluorine into a phenylacetic acid scaffold is not a trivial modification. Due to its unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—fluorination can significantly modulate a molecule's physicochemical and pharmacological properties.[1] These alterations can lead to enhanced potency, selectivity, metabolic stability, and pharmacokinetics.[1] The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid group, influencing its interaction with biological targets and affecting its absorption and distribution.[2] Furthermore, the C-F bond is exceptionally stable to metabolic degradation, often blocking sites of oxidative metabolism and thereby increasing the drug's half-life and bioavailability.[3]

Mechanism of Action: Targeting Cyclooxygenase

Many phenylacetic acid derivatives exert their therapeutic effects, particularly their anti-inflammatory and analgesic actions, by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, COX-2 is primarily induced during inflammation.[4] Therefore, the selective inhibition of COX-2 over COX-1 is a key objective in the design of safer NSAIDs.

Case Study: Diclofenac and its Fluorinated Analogs

To illustrate the tangible benefits of fluorination, we will examine a compelling case study involving the widely used NSAID, diclofenac, a phenylacetic acid derivative.

Comparative In Vitro Efficacy: COX Inhibition

Another study on diclofenac acid derivatives evaluated their inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, another key player in inflammation. A mono-fluorinated derivative (compound 5a) was identified as the most potent inhibitor in its series, with an IC50 of 14 ± 1 µM, showcasing the positive impact of fluorine substitution.[7]

Table 1: Comparative In Vitro Anti-Inflammatory Activity of Diclofenac and its Derivatives

CompoundTarget/AssayIC50 (µM)Fold Improvement vs. DiclofenacReference
DiclofenacNO Inhibition (RAW 264.7 cells)47.12 ± 4.85 µg/mL-[6]
Diclofenac N-derivative (9c)NO Inhibition (RAW 264.7 cells)~1.88 µg/mL~25x[6]
Diclofenac Acid Derivative (5a)15-Lipoxygenase Inhibition14 ± 1-[7]

Note: Direct IC50 comparison for COX inhibition was not available in the cited studies for these specific derivatives. The NO inhibition assay is a reliable indicator of in vitro anti-inflammatory activity.

The Influence of Fluorine Position

The position of the fluorine atom on the phenyl ring is critical and can dramatically influence the compound's biological activity.[8] Studies on various classes of compounds have shown that positional isomers of fluorinated molecules can exhibit vastly different potencies.[8] For example, in a series of aryl acetamide triazolopyridazines, moving a fluorine atom from the 2-position to the 4-position on an aryl ring resulted in a 1000-fold increase in potency.[8] This highlights the importance of steric and electronic effects of the fluorine substituent in optimizing interactions with the target protein's binding site.[3]

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro and in vivo assays used to compare the efficacy of fluorinated and non-fluorinated phenylacetic acids.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of NSAIDs.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then further converted to other prostaglandins. The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin production.

Step-by-Step Protocol:

  • Enzyme and Reagent Preparation:

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated phenylacetic acids) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, enzyme, and a cofactor like L-epinephrine.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a specific time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection and Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Diagram: In Vitro COX Inhibition Assay Workflow

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Prep_Enzyme Prepare COX-1/2 Enzyme Solution Add_Reagents Add Buffer, Enzyme, Cofactor Prep_Enzyme->Add_Reagents Prep_Substrate Prepare Arachidonic Acid (Substrate) Add_Substrate Initiate with Substrate Prep_Substrate->Add_Substrate Prep_Compound Prepare Test Compound Dilutions Add_Compound Add Test Compound Prep_Compound->Add_Compound Add_Reagents->Add_Compound Pre_Incubate Pre-incubate Add_Compound->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_PGE2 Measure PGE2 (ELISA) Stop_Reaction->Measure_PGE2 Calc_Inhibition Calculate % Inhibition Measure_PGE2->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema Model

This is a classic and widely used animal model to assess the acute anti-inflammatory activity of a compound.

Objective: To evaluate the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to reduce paw edema in rodents.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is determined by measuring the reduction in paw volume compared to a control group.

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

    • Fast the animals overnight before the experiment with free access to water.

    • Divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., receiving a standard NSAID like indomethacin), and test groups receiving different doses of the fluorinated and non-fluorinated phenylacetic acids.

  • Compound Administration:

    • Administer the test compounds and the positive control drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle control group receives the same volume of the vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

    • Compare the results between the groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Diagram: Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow Start Animal Acclimatization & Grouping Administer Administer Test Compounds & Controls Start->Administer Measure_Initial Measure Initial Paw Volume Administer->Measure_Initial Inject_Carrageenan Inject Carrageenan Measure_Initial->Inject_Carrageenan Measure_Post Measure Paw Volume at Intervals (1, 2, 3, 4h) Inject_Carrageenan->Measure_Post Analyze Calculate % Edema Inhibition & Statistical Analysis Measure_Post->Analyze End Evaluate In Vivo Anti-inflammatory Efficacy Analyze->End

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion: The Strategic Advantage of Fluorination

The evidence strongly suggests that the selective fluorination of phenylacetic acids is a powerful strategy for enhancing their therapeutic efficacy. By leveraging the unique properties of the fluorine atom, medicinal chemists can fine-tune the pharmacological profile of these compounds, leading to increased potency, improved metabolic stability, and potentially a better safety profile. The case of diclofenac and its derivatives, along with insights from other fluorinated NSAIDs like flurbiprofen, underscores the significant impact of this approach.[6][9] As our understanding of structure-activity relationships deepens, the rational design and synthesis of novel fluorinated phenylacetic acids will continue to be a promising avenue for the development of next-generation anti-inflammatory and analgesic agents.

References

Purity analysis and standard validation for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity Analysis and Standard Validation for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Introduction: The Analytical Imperative for a Key Synthetic Building Block

This compound is a specialized organic molecule whose structural motifs—a phenylacetic acid core, a methoxy group, and a trifluoromethyl group—make it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the purity of this building block is not a trivial parameter; it is a critical determinant of reaction yield, impurity profiles in subsequent synthetic steps, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework for the purity analysis and analytical method validation for this compound. We will move beyond rote procedural descriptions to explore the causal relationships behind methodological choices, grounded in established regulatory standards. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, self-validating system for quality control.

Anticipating the Challenge: A Plausible Impurity Profile

To develop a specific and effective analytical strategy, we must first anticipate the potential impurities. A common and efficient synthesis for phenylacetic acid derivatives involves the Grignard reaction.[1][2] In this scenario, 3-bromo-5-methoxyphenyl trifluoride would be reacted with magnesium to form a Grignard reagent, which is then quenched with solid carbon dioxide (dry ice) followed by an acidic workup.

Based on this synthetic route, the following impurities can be reasonably expected:

  • Starting Materials: Unreacted 3-bromo-5-methoxyphenyl trifluoride.

  • Grignard-Related Impurities:

    • Benzene derivative: Formed if the Grignard reagent is inadvertently quenched by trace amounts of water.[3]

    • Biphenyl Impurity: A common side product from the coupling of the Grignard reagent with unreacted aryl halide.[3][4]

  • Positional Isomers: Isomers of the starting material could lead to corresponding isomers of the final product, which can be difficult to separate.

  • Residual Solvents: Ethers like diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions.[1]

This impurity profile necessitates an orthogonal analytical approach, employing multiple techniques with different separation and detection principles to ensure all potential impurities are identified and quantified.

Orthogonal Analytical Strategies: A Multi-Pronged Approach to Purity

No single analytical technique can provide a complete picture of a compound's purity. We will compare three powerful, complementary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR).

cluster_0 Purity Analysis Workflow Sample Sample HPLC HPLC-UV (Assay, Non-Volatile Impurities) Sample->HPLC Orthogonal Analysis GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS Orthogonal Analysis qNMR ¹⁹F qNMR (Absolute Purity Assay) Sample->qNMR Orthogonal Analysis Report Final Purity Assignment & Certificate of Analysis HPLC->Report Assay vs. Standard GCMS->Report Impurity Profile qNMR->Report Direct Quantification

Caption: High-level workflow for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

HPLC is the primary method for determining the purity of the main component and quantifying non-volatile impurities. A reversed-phase method is the logical starting point due to the moderately polar nature of the phenylacetic acid derivative.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven ability to separate a wide range of aromatic compounds.[5]

  • Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (acetonitrile or methanol) is employed. The acid suppresses the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.[6] A gradient is necessary to elute both the polar and potential non-polar impurities (like biphenyl) in a reasonable timeframe.

  • Detection: A photodiode array (PDA) or UV detector set at a wavelength where the aromatic ring shows strong absorbance (e.g., 210 nm or 260 nm) provides excellent sensitivity.[7] A PDA detector is superior as it can also provide information about peak purity.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and low-boiling point starting materials.[8] The mass spectrometer provides definitive identification of separated components based on their mass fragmentation patterns.

Causality of Method Design:

  • Derivatization: Phenylacetic acids are polar and have a high boiling point, making them unsuitable for direct GC analysis. Derivatization, such as esterification to form the methyl ester (e.g., using diazomethane or BF₃/methanol), is often required to increase volatility and improve peak shape.

  • Stationary Phase: A mid-polarity column, such as a 5% phenyl-polysiloxane (e.g., DB-5ms or HP-5ms), provides good separation for a wide range of aromatic compounds.[8]

  • Detection: Mass spectrometry (MS) is used for its high selectivity and ability to identify unknown peaks by library matching.[9]

  • Derivatization (Example with Trimethylsilylation): To 1 mg of sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 200 µL of pyridine. Heat at 70°C for 30 minutes.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polysiloxane.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line: 290 °C.

  • Ion Source: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Quantitative ¹⁹F NMR (qNMR): An Absolute Purity Assessment

For a fluorinated compound, ¹⁹F NMR is a uniquely powerful tool.[10] Because the fluorine nucleus (¹⁹F) has a spin of ½ and a high gyromagnetic ratio, it provides high sensitivity and a wide chemical shift range, which minimizes signal overlap. Crucially, qNMR can determine the purity of a substance directly against a certified internal standard of known purity and weight, without the need for a specific reference standard of the analyte itself.

Causality of Method Design:

  • Direct Measurement: The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei contributing to it.[11] This allows for a direct, mass-based purity calculation.

  • Specificity: The trifluoromethyl group (-CF₃) will produce a sharp singlet in a region of the spectrum that is typically free from other signals, providing a highly specific marker for the target molecule.

  • Internal Standard: A stable, non-reactive fluorinated compound with a simple spectrum that does not overlap with the analyte signal is chosen (e.g., trifluorotoluene).

  • Sample Preparation: Accurately weigh ~20 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., α,α,α-Trifluorotoluene) into a vial. Dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • NMR Instrument: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.

  • Key Acquisition Parameters:

    • Pulse Angle: 30-45 degrees (to ensure full relaxation).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (analyte and standard). This is critical for accurate quantification.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 64 or 128 scans).

  • Processing: Apply a baseline correction and integrate the analyte's -CF₃ signal and the internal standard's signal.

  • Calculation: The purity (P_analyte) is calculated using the following equation: P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of fluorine atoms, M = Molar mass, m = mass, P = Purity, std = internal standard.

Comparison of Analytical Techniques
Parameter HPLC-UV GC-MS ¹⁹F qNMR
Primary Use Assay, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity assay
Quantification Relative (vs. reference standard)Semi-quantitative/QuantitativeAbsolute (vs. internal standard)
Sample Prep Simple dissolutionDerivatization often requiredSimple dissolution with standard
Strengths Robust, widely available, good for isomersHigh specificity, excellent for volatilesNo analyte reference standard needed, highly accurate for fluorinated compounds
Limitations Requires analyte reference standardNot suitable for non-volatile or thermally labile compoundsRequires specialized equipment and expertise, less sensitive for trace impurities

Method Validation: Ensuring Trustworthiness via ICH Q2(R1) Standards

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[12] The ICH Q2(R1) guideline provides a framework for this process.[13][14][15] For purity analysis, the HPLC method would be fully validated for the assay of the main component and the quantification of impurities.

cluster_Assay Assay Validation cluster_Impurity Impurity Test Validation Validation ICH Q2(R1) Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness Specificity_Imp Specificity Validation->Specificity_Imp LOQ Quantitation Limit (LOQ) Validation->LOQ LOD Detection Limit (LOD) Validation->LOD Accuracy_Imp Accuracy Validation->Accuracy_Imp Precision_Imp Precision Validation->Precision_Imp

Caption: Key validation parameters for assay and impurity testing as per ICH Q2(R1) guidelines.

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[12] This is demonstrated by spiking the sample with known impurities and showing that the main peak is resolved from all others. PDA peak purity analysis is also a powerful tool here.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the analytical standard over a specified range (e.g., 80-120% of the target concentration for an assay). The correlation coefficient (r²) should typically be ≥ 0.999.

3. Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and comparing the measured value to the theoretical value. Results are expressed as percent recovery, with typical acceptance criteria of 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

  • Repeatability: Analysis over a short interval under the same conditions (e.g., 6 replicate injections).
  • Intermediate Precision: Analysis within the same lab but on different days, with different analysts, or on different equipment.
  • The Relative Standard Deviation (RSD) is calculated, which should typically be ≤ 2%.

5. Detection Limit (LOD) & Quantitation Limit (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
  • These are critical for impurity methods and can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 unit of pH, ±5% in organic mobile phase composition). This provides an indication of its reliability during normal usage.

Conclusion: An Integrated Strategy for Assured Quality

The purity of this compound cannot be assured by a single measurement. A robust, reliable, and scientifically sound quality control strategy integrates the strengths of multiple orthogonal techniques.

  • HPLC serves as the primary validated method for routine purity testing, assay, and stability studies, providing precise quantification against a reference standard.

  • GC-MS is an essential complementary technique for controlling volatile impurities and residual solvents that are invisible to HPLC.

  • ¹⁹F qNMR acts as a powerful, absolute method for primary characterization of new batches and for the certification of the reference standard itself.

By combining these methods and validating the primary quantitative procedure against internationally recognized standards like ICH Q2(R1), researchers and developers can ensure the quality of this critical building block, paving the way for successful and reproducible outcomes in their research and development endeavors.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. As a halogenated organic acid, this compound requires specific handling procedures to ensure the safety of laboratory personnel and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Identification and Immediate Safety

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound and its isomers are classified as hazardous substances.

Primary Hazards:

  • Skin Irritation (H315): Causes irritation upon contact with the skin.[1][2]

  • Serious Eye Irritation (H319): Poses a significant risk of serious damage if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation (H335): Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][2]

This information is derived from Safety Data Sheets (SDS) for structurally similar compounds and represents the best practice for risk assessment.[1][2][3][4]

Hazard ClassificationGHS CodeSignal WordPrecautionary Statement (Disposal Relevant)
Skin IrritationH315WarningP280: Wear protective gloves/protective clothing.[2]
Eye IrritationH319WarningP280: Wear eye protection/face protection.[2]
Specific Target Organ ToxicityH335WarningP261: Avoid breathing dust/fumes.[2]

Essential Personal Protective Equipment (PPE): When handling this compound for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[2]

The Core Principle: Segregation and Containment

The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a trifluoromethyl (-CF3) group, this compound is classified as a halogenated organic waste .[5]

Causality: Mixing halogenated and non-halogenated waste streams can create dangerous, unknown chemical reactions and significantly complicates the final disposal process, often leading to higher costs and regulatory non-compliance.[6] Final disposal methods, such as incineration, require different conditions for halogenated compounds to prevent the formation of toxic byproducts like hydrogen fluoride gas.[7]

Segregation and Containment Protocol:

  • Designate a Specific Waste Container: Use a dedicated container exclusively for halogenated organic waste. Never mix this waste with non-halogenated solvents or other waste categories.[5]

  • Choose a Compatible Container: A glass bottle with a screw cap is the preferred container. Acids should not be stored in metal containers due to the risk of corrosion.[6][8] The container must be in good condition, free of cracks, and equipped with a secure, leak-proof closure.[9][10]

  • Label Meticulously: Proper labeling is a cornerstone of laboratory safety and regulatory compliance.[11] Before adding any waste, the container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents: "this compound"

    • The specific hazard characteristics: "Irritant"

Step-by-Step Disposal Workflow

The following protocol outlines the disposal process from the point of generation to the final hand-off for professional disposal. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Collection at the Point of Generation

Immediately after your experimental procedure, collect all waste containing this compound (both pure compound and solutions) into a primary, labeled container, such as a beaker or flask, within the chemical fume hood.

Step 2: Transfer to the Designated Waste Container

Carefully transfer the collected waste from your primary container into the designated, pre-labeled halogenated organic waste container.

  • Solid Waste: Use a dedicated spatula or scoop.

  • Liquid Waste: Use a funnel to prevent spills.

  • Contaminated Materials: Any items grossly contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be placed in a separate, sealed bag labeled as solid hazardous waste with the chemical name.

Step 3: Secure and Store the Waste Container

Once the waste is transferred, securely fasten the cap. Do not overfill the container; a maximum of 90% capacity is recommended to allow for vapor expansion. Store the sealed container in a designated satellite accumulation area that is:

  • At or near the point of generation.[10]

  • Under the direct control of laboratory personnel.[8]

  • In a well-ventilated area, away from incompatible materials.[9]

Step 4: Arrange for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10] The final disposal must be conducted by a licensed hazardous waste management company. This is typically coordinated through your institution's Environmental Health & Safety (EHS) office. Follow your facility's specific procedures for requesting a chemical waste pickup. The most common and appropriate disposal method for this type of compound is high-temperature incineration at an approved facility.[2][9]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and handling process for the disposal of this compound.

G start Waste Generated identify Identify Hazard: Halogenated Organic Acid, Irritant start->identify select_container Select Compatible Container (Labeled Glass Bottle) identify->select_container segregate Is this a dedicated Halogenated Waste container? select_container->segregate add_waste Add Waste to Container (Do not exceed 90% capacity) segregate->add_waste Yes incorrect_container STOP! Obtain Correct Container segregate->incorrect_container No store Securely Cap & Store in Designated Area add_waste->store contact_ehs Contact EHS for Pickup (Professional Disposal Required) store->contact_ehs stop Disposal Complete contact_ehs->stop incorrect_container->select_container

Caption: Disposal workflow for this compound.

Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area.

  • If safe to do so, turn off any ignition sources.[12]

  • Wearing appropriate PPE, contain the spill using a chemical spill kit with an absorbent material suitable for organic compounds.

  • Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][3] Seek immediate medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[3]

Regulatory Framework

All procedures described in this guide are designed to comply with major regulatory standards. In the United States, the handling and disposal of hazardous chemicals in a laboratory setting are primarily governed by:

  • The Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal.[13][14][15]

  • The Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste from "cradle to grave."[10] This includes regulations on waste characterization, storage, and disposal.

By adhering to the protocols in this guide, your laboratory will be in a strong position to meet the requirements of these foundational safety and environmental laws.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy-5-(trifluoromethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling specialized reagents like 3-Methoxy-5-(trifluoromethyl)phenylacetic acid demands a proactive, rather than reactive, approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the specific hazards of this compound. Our goal is to build a culture of safety that validates every experimental step.

Hazard Assessment: Understanding the "Why"

Effective PPE strategy begins with a thorough understanding of the specific risks posed by the chemical. This compound is classified with several key hazards that directly inform our protection choices.[1][2][3][4] The compound is typically a low-melting solid or viscous liquid, meaning we must be prepared for risks from both dust and liquid splashes.[1]

Hazard ClassificationGHS Hazard CodeDescriptionImplication for PPE
Skin IrritationH315Causes skin irritation.[1][4]Requires protective gloves and a lab coat to prevent skin contact.
Serious Eye IrritationH319Causes serious eye irritation.[1][4]Mandates the use of chemical splash goggles at all times.
Respiratory IrritationH335May cause respiratory irritation.[1][4]Necessitates handling within a certified chemical fume hood to control vapors and dust.

Core Directive: Essential Personal Protective Equipment

Based on the identified hazards, a baseline of PPE is mandatory for any procedure involving this compound. The principle is simple: create a complete barrier between you and the chemical.

Eye and Face Protection

Your eyes are highly vulnerable to chemical exposure.[5] Due to the H319 classification "Causes serious eye irritation," standard safety glasses are insufficient.[1][4]

  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.[6] These provide a full seal around the eyes, protecting from splashes, vapors, and dust.

  • Recommended for High-Risk Tasks: When handling larger quantities (>50 g) or when there is a significant risk of splashing, a face shield should be worn over the chemical splash goggles.[5][6]

Hand Protection

The compound's ability to cause skin irritation (H315) makes proper glove selection critical.[1][7]

  • Standard Practice: Disposable nitrile gloves are the standard for providing protection against incidental contact.[5][6]

  • Protocol: Gloves should be inspected for tears or pinholes before each use. After handling the chemical, remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them in the appropriate chemical waste container. Always wash hands thoroughly with soap and water after removing gloves.[3][4]

Skin and Body Protection

Protecting the skin beyond the hands is crucial to prevent irritation and accidental exposure.

  • Laboratory Coat: A clean, flame-resistant lab coat must be worn and fully buttoned.[6] This provides a removable barrier in the event of a spill.

  • Personal Attire: Full-length pants and closed-toe, closed-heel shoes are required to cover all exposed skin on the lower body and feet.[6] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in a fire.[6]

Respiratory Protection

The primary defense against respiratory irritation (H335) is an engineering control, not a respirator.[1][4]

  • Primary Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[4] This ensures that any dust or vapors are captured at the source.

  • Emergency Use: In the event of a large spill outside of a fume hood, a respirator may be necessary for cleanup personnel. Use requires prior medical clearance and fit-testing.[6] A full-face respirator with a multi-sorbent cartridge would be appropriate for such a scenario.[8]

Operational and Disposal Plans

A safe protocol is a self-validating system. Following these procedural steps ensures that the selected PPE is used effectively from the beginning of your workflow to the end.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • Donning PPE:

    • Put on your lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Perform a final check of the chemical fume hood to ensure it is functioning correctly.

    • Put on nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Chemical Handling: Conduct all work within the sash of the chemical fume hood.

  • Post-Handling:

    • Securely close the primary container of the chemical.

    • Clean any minor contamination from the work surface.

    • Dispose of any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, sealed hazardous waste container.

  • Doffing PPE (in order):

    • Remove gloves, peeling them off without touching the outer surface. Dispose of them in the designated waste container.

    • Remove your lab coat.

    • Remove your goggles.

    • Wash your hands thoroughly with soap and water.

Contaminated PPE and Chemical Disposal Plan
  • Gloves and Consumables: All disposable items that come into direct contact with the chemical are considered hazardous waste. They must be collected in a clearly labeled, sealed waste container for chemical solids.

  • Spills: In case of a spill, use a chemical spill kit with an absorbent appropriate for acidic compounds. All materials used for cleanup, including contaminated clothing or lab coats, must be bagged and disposed of as hazardous waste.

  • Chemical Disposal: Unused or waste this compound must be disposed of through an approved waste disposal plant.[1][9] Do not pour it down the drain or mix it with other waste streams unless specifically instructed by your institution's environmental health and safety department.

Visualized Workflow: PPE Selection

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Workflow PPE Selection Workflow for this compound cluster_task Laboratory Task cluster_controls Primary Engineering Control cluster_ppe Required Personal Protective Equipment weighing Weighing Solid (<10g) fume_hood Perform in Chemical Fume Hood weighing->fume_hood liquid_handling Handling Liquid Solution (<1L) liquid_handling->fume_hood large_scale Large Scale / High Splash Risk large_scale->fume_hood face_shield Face Shield (over Goggles) large_scale->face_shield lab_coat Lab Coat (Buttoned) fume_hood->lab_coat gloves Nitrile Gloves fume_hood->gloves goggles Chemical Splash Goggles fume_hood->goggles

Caption: PPE selection is dictated by the task and potential exposure risk.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.